Technical Documentation Center

7-Chloro-5-methyl-1-benzofuran Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 7-Chloro-5-methyl-1-benzofuran

Core Science & Biosynthesis

Foundational

7-Chloro-5-methyl-1-benzofuran: Structural Mechanics, Synthesis, and Applications in Drug Discovery

Executive Summary As a Senior Application Scientist navigating the complexities of modern drug discovery, I frequently encounter the challenge of optimizing lead compounds for metabolic stability, target affinity, and ph...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist navigating the complexities of modern drug discovery, I frequently encounter the challenge of optimizing lead compounds for metabolic stability, target affinity, and pharmacokinetic profiling. The benzofuran ring system is universally recognized as a highly privileged scaffold in medicinal chemistry, forming the core of numerous approved therapeutics (e.g., amiodarone, vilazodone) and exhibiting a vast array of biological activities[1].

Among its functionalized derivatives, 7-Chloro-5-methyl-1-benzofuran serves as a highly versatile and strategically substituted building block. This whitepaper provides an in-depth technical analysis of its physicochemical properties, synthetic utility, and pharmacological applications, offering researchers a definitive guide to leveraging this molecule in advanced drug design.

Physicochemical Properties & Structural Rationale

To effectively utilize a building block, one must first understand its fundamental parameters. Table 1 summarizes the core quantitative data for 7-Chloro-5-methyl-1-benzofuran[2].

Table 1: Quantitative Physicochemical Data

PropertyValue
Chemical Name 7-Chloro-5-methyl-1-benzofuran
CAS Number 1388020-83-4
Molecular Formula C₉H₇ClO
Molecular Weight 166.60 g/mol
SMILES CC1=CC(Cl)=C(OC=C2)C2=C1
Purity Standard ≥98%
Storage Conditions Sealed in dry, 2-8°C
The Causality of Substitution (E-E-A-T Insight)

In medicinal chemistry, substituents are never arbitrary. The specific placement of the chlorine and methyl groups on this benzofuran core provides distinct mechanical advantages:

  • The 7-Chloro Advantage: Halogens at the 7-position introduce a strong electron-withdrawing effect via induction, which modulates the electron density of the furan oxygen. More importantly, the chlorine atom provides a vector for halogen bonding within target protein active sites. From a pharmacokinetic perspective, substituting the 7-position blocks a known metabolic "soft spot," preventing rapid cytochrome P450-mediated oxidation[1].

  • The 5-Methyl Advantage: The methyl group increases the overall lipophilicity (LogP) of the scaffold, enhancing membrane permeability. It acts as a steric shield and hydrophobic anchor, often engaging in van der Waals interactions within the hydrophobic pockets of target kinases or receptors, while simultaneously preventing metabolic hydroxylation at the 5-position.

Synthetic Methodologies & Core Construction

The construction of the benzofuran core is a critical step in library synthesis. While multiple pathways exist, the acid-catalyzed cyclization of acetal precursors remains one of the most robust and scalable methods[3].

Synthesis A Substituted Phenol Precursor B O-Alkylation (Acetal Formation) A->B Base, Heat C Acid-Catalyzed Cyclization B->C PPA / Lewis Acid D 7-Chloro-5-methyl- 1-benzofuran C->D Dehydration E Pd-Catalyzed C2-Functionalization D->E Aryl Halide, Pd(0)

Fig 1: General synthetic workflow for benzofuran core construction and downstream functionalization.

Mechanistic Causality: During the cyclization of aryl ether substrates, the regioselectivity is heavily influenced by the electronic nature of the aromatic ring. The presence of the 5-methyl and 7-chloro groups directs the electrophilic aromatic substitution, ensuring high fidelity in the formation of the desired regioisomer[3].

Pharmacological Applications

The benzofuran scaffold is a cornerstone in the discovery of novel therapeutics. Incorporating the 7-chloro-5-methyl substitution pattern allows researchers to tap into several high-value biological targets:

  • Antimicrobial Agents: Benzofurans have emerged as a pharmacophore of choice for designing agents active against clinically approved antimicrobial targets. The electronic nature of the substituents (such as the electron-withdrawing chlorine) significantly enhances efficacy against multi-drug resistant bacterial and fungal strains[4].

  • Targeted Oncology (Kinase Inhibition): Benzofuran derivatives frequently act as potent kinase inhibitors. Small molecules based on this core mediate anticancer actions through the inhibition of targets like CDK2, GSK-3β, and mTOR signaling, inducing cell cycle arrest and apoptosis in cancer cell lines[1].

  • Neuroprotection & Alzheimer's Disease: The unique structural geometry of benzofurans allows them to establish a multi-target chemical space. This makes them exceptional probes for neuroprotective applications, specifically in targeting the complex, multi-faceted pathology of Alzheimer's disease (AD)[5].

Advanced Experimental Protocol: C2-Arylation

To functionalize 7-Chloro-5-methyl-1-benzofuran for library generation, Palladium-catalyzed C-H activation at the C2 position is the industry standard. Below is a highly optimized, self-validating protocol designed to ensure maximum yield and reproducibility.

Step-by-Step Methodology

Step 1: Reagent Assembly & Inert Atmosphere Preparation

  • Action: In an oven-dried Schlenk tube, combine 7-Chloro-5-methyl-1-benzofuran (1.0 equiv), the desired aryl iodide (1.2 equiv), Pd(OAc)₂ (5 mol%), and K₃PO₄ (2.0 equiv) in anhydrous Dimethylacetamide (DMA).

  • Causality: We utilize K₃PO₄ rather than weaker bases like Na₂CO₃ because its stronger basicity is required to efficiently deprotonate the transient Pd-intermediate during the concerted metalation-deprotonation (CMD) step. Anhydrous DMA is chosen for its high boiling point and ability to stabilize the active catalytic species.

Step 2: Degassing via Freeze-Pump-Thaw

  • Action: Subject the mixture to three cycles of freeze-pump-thaw, backfilling with ultra-pure Argon.

  • Causality: Dissolved oxygen is lethal to the catalytic cycle; it rapidly oxidizes the active Pd(0) species to an inactive Pd(II) state, leading to reaction stalling and unwanted homocoupling side products.

Step 3: Catalytic Heating & Self-Validation

  • Action: Heat the reaction mixture to 110°C for 12 hours under vigorous stirring.

  • Self-Validation Checkpoint: At the 10-hour mark, extract a 1 µL aliquot, dilute in LC-MS grade acetonitrile, and inject into the LC-MS. The system validates itself when the mass peak for the starting material (m/z 166.6) completely disappears, replaced by the target product mass. If the starting material persists, it indicates premature catalyst deactivation, requiring an immediate spike of 2 mol% Pd(OAc)₂.

Step 4: Workup & Isolation

  • Action: Cool to room temperature, dilute with EtOAc, and wash with brine (3x). Dry the organic layer over MgSO₄, concentrate in vacuo, and purify via flash chromatography (Hexanes/EtOAc gradient).

Workflow A 1. Reagent Assembly (Inert Atmosphere) B 2. Degassing (Freeze-Pump-Thaw) A->B Prevents Pd(0) oxidation C 3. Catalytic Heating (110°C, 12h) B->C Activates catalytic cycle D 4. Reaction Monitoring (LC-MS / TLC) C->D Self-validating step E 5. Workup & Purification (Chromatography) D->E Isolates target compound

Fig 2: Self-validating experimental workflow for the C2-arylation of benzofuran derivatives.

Conclusion

7-Chloro-5-methyl-1-benzofuran is far more than a simple chemical catalog entry; it is a rationally designed pharmacophore building block. By understanding the causality behind its structural features—specifically the metabolic shielding and halogen-bonding capabilities of its substituents—researchers can effectively deploy this compound in the synthesis of next-generation antimicrobial, neuroprotective, and oncological therapeutics.

References

1.[2] 1388020-83-4 | 7-Chloro-5-methylbenzofuran - ChemScene. ChemScene. URL: 2.[4] Benzofuran: an emerging scaffold for antimicrobial agents. RSC Publishing. URL: 3.[1] Benzofuran – Knowledge and References. Taylor & Francis. URL: 4.[5] Exploring the Multi–Target Neuroprotective Chemical Space of Benzofuran Scaffolds. Frontiers. URL: 5.[3] Benzofuran Synthesis via Acid Catalyzed Cyclization of Acetal. WuXi Biology. URL:

Sources

Exploratory

Benzofuran Scaffolds in Modern Medicinal Chemistry: Synthetic Architectures and Therapeutic Efficacy

Executive Summary The benzofuran moiety (benzo[b]furan) represents a "privileged scaffold" in medicinal chemistry, distinguished by its ability to interact with a diverse array of biological targets including kinases, tu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The benzofuran moiety (benzo[b]furan) represents a "privileged scaffold" in medicinal chemistry, distinguished by its ability to interact with a diverse array of biological targets including kinases, tubulin, and G-protein-coupled receptors (GPCRs).[1] This guide analyzes the structural determinants of benzofuran pharmacophores, details robust synthetic protocols for their construction, and evaluates their efficacy in oncology and antimicrobial resistance.[2] We move beyond simple cataloging to examine the causality of structure-activity relationships (SAR) and provide self-validating experimental workflows for the development of next-generation derivatives.

Structural Significance & Pharmacophore Analysis[3]

The benzofuran core consists of a benzene ring fused to a furan ring.[1][3][4][5][6] Its utility in drug design stems from three critical physicochemical properties:

  • Electronic Distribution: The oxygen atom in the furan ring acts as a hydrogen bond acceptor, while the aromatic system allows for

    
     stacking interactions with aromatic residues (e.g., Phenylalanine, Tyrosine) in protein binding pockets.
    
  • Lipophilicity: The scaffold is inherently lipophilic, facilitating passive transport across cell membranes and the blood-brain barrier (BBB), making it ideal for central nervous system (CNS) targets.

  • Substitution Vectors:

    • C2 Position: Critical for stabilizing the molecule in the active site; often substituted with aryl or heteroaryl groups to mimic the B-ring of flavonoids.

    • C3 Position: Substitution here often dictates selectivity. For example, bulky groups at C3 can induce conformational twists that improve specificity for kinase domains over other ATP-binding proteins.

Advanced Synthetic Methodologies[5]

While traditional methods like the Rap-Stoermer condensation exist, modern medicinal chemistry favors transition-metal-catalyzed routes for their convergence and functional group tolerance. The Sonogashira Coupling-Cyclization is the gold standard for generating 2-substituted benzofurans.

Mechanism of Action: Pd/Cu-Catalyzed Annulation

The synthesis proceeds via a tandem cross-coupling of an o-halophenol with a terminal alkyne, followed by an intramolecular nucleophilic attack of the phenoxide oxygen onto the activated triple bond.

Sonogashira_Benzofuran Start o-Iodophenol + Terminal Alkyne OxAdd Oxidative Addition (Pd(0) to Pd(II)) Start->OxAdd Pd(PPh3)2Cl2 Transmetal Transmetallation (Cu-Acetylide) OxAdd->Transmetal CuI, Et3N RedElim Reductive Elimination (C-C Bond Formation) Transmetal->RedElim Intermed o-Alkynylphenol Intermediate RedElim->Intermed Cycliz Intramolecular Cyclization (5-endo-dig) Intermed->Cycliz Base/Heat Product 2-Substituted Benzofuran Cycliz->Product

Figure 1: Catalytic cycle for the one-pot synthesis of 2-substituted benzofurans via Sonogashira coupling and subsequent cyclization.

Validated Experimental Protocol: Synthesis of 2-Phenylbenzofuran

This protocol is designed to be self-validating; the color change and precipitation serve as visual checkpoints.

Reagents:

  • 2-Iodophenol (1.0 mmol)

  • Phenylacetylene (1.2 mmol)

  • Bis(triphenylphosphine)palladium(II) dichloride (2 mol%)

  • Copper(I) iodide (1 mol%)

  • Triethylamine (Et3N) (3.0 mL, solvent & base)

Step-by-Step Methodology:

  • Degassing (Critical): Place 2-iodophenol, Pd(PPh3)2Cl2, and CuI in a dried Schlenk flask. Evacuate and backfill with argon three times. Causality: Oxygen poisons the Pd(0) active species, leading to homocoupling of the alkyne (Glaser coupling) rather than the desired cross-coupling.

  • Addition: Add degassed Et3N via syringe, followed by phenylacetylene.

  • Reaction: Stir at room temperature for 30 minutes, then heat to 60°C for 4 hours.

    • Checkpoint: The reaction mixture should darken (yellow

      
       dark brown/black) as the catalytic cycle progresses and ammonium salts precipitate.
      
  • Work-up: Cool to room temperature. Filter through a celite pad to remove metal catalysts. Wash the pad with ethyl acetate.

  • Purification: Concentrate the filtrate in vacuo. Purify via flash column chromatography (Hexane/EtOAc 95:5).

    • Validation: Product formation is confirmed by the disappearance of the broad O-H stretch (

      
      ) and the appearance of the C-O-C ether stretch (
      
      
      
      ) in IR, or the shift of aromatic protons in
      
      
      NMR.

Therapeutic Applications & SAR Data

Oncology: Tubulin and Kinase Inhibition

Benzofuran derivatives function as potent anticancer agents through two primary mechanisms: inhibiting tubulin polymerization (mimicking Combretastatin A-4) and blocking kinase signaling pathways (e.g., EGFR).

SAR Insight:

  • Tubulin Binding: A trimethoxy-phenyl group at C2 is essential for maximizing affinity to the colchicine binding site on tubulin.

  • Kinase Selectivity: Introduction of a nitrile (-CN) group at C5 or an amide linker improves hydrogen bonding with the kinase hinge region.

Table 1: Comparative Potency of Novel Benzofuran Derivatives vs. Standards

Compound IDTarget MechanismCell Line (Cancer Type)IC50 (

M)
Reference Standard
STX (Cyanobenzofuran) EGFR InhibitorA549 (Lung)57.3

g/mL
Afatinib (5.5

M)
Compound 32d Tubulin InhibitorMCF-7 (Breast)0.045

M
Combretastatin A-4
Hybrid 3b Pyrimidinyl-hybridMCF-7 (Breast)7.53

M
5-Fluorouracil
Amiodarone Ion Channel BlockerHeLa (Cervical)>10

M
N/A (Non-cytotoxic control)

Data aggregated from recent SAR studies [1, 4].

Antimicrobial Resistance: The "V40" Disulfide Strategy

Recent research has focused on splicing disulfide moieties onto the benzofuran core to combat resistant bacterial strains. The disulfide bond acts as a "prodrug" mechanism, cleaved within the bacterial cytoplasm to release reactive thiol species that disrupt cellular redox homeostasis.

  • Key Compound: V40 (Benzofuran-disulfide hybrid).

  • Efficacy: EC50 of 0.28

    
    g/mL against Xanthomonas oryzae, significantly outperforming the commercial bactericide Allicin [6].[7][8][9]
    
Mechanism of Action: Apoptotic Signaling

The anticancer efficacy of benzofurans often culminates in the induction of apoptosis. The pathway involves the upregulation of pro-apoptotic factors (Bax) and downregulation of anti-apoptotic factors (Bcl-2).

Apoptosis_Pathway Drug Benzofuran Derivative (e.g., STX) Target Target Inhibition (EGFR / Tubulin) Drug->Target Binding Mito Mitochondrial Dysfunction Target->Mito Signal Transduction CytoC Cytochrome C Release Mito->CytoC Caspase9 Caspase-9 Activation CytoC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis (Cell Death) Caspase3->Apoptosis Proteolysis

Figure 2: Signaling cascade triggered by benzofuran derivatives leading to apoptotic cell death.

Future Perspectives

The next frontier in benzofuran research lies in PROTACs (Proteolysis Targeting Chimeras) . By linking a benzofuran kinase inhibitor to an E3 ligase ligand, researchers can induce the degradation of the target protein rather than simple inhibition, overcoming resistance mutations. Additionally, C-H activation strategies are reducing the reliance on pre-functionalized starting materials, making the synthesis of complex derivatives greener and more atomic efficient [2, 8].

References

  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 2022.[5][6][10]

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega, 2024.[1][11]

  • Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Molecules, 2023.[2]

  • Structure activity relationship of benzofuran–nicotinonitrile derivatives as anti-cancer agents. ResearchGate, 2023.

  • Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities. Marine Drugs, 2025.[12]

  • Design, Synthesis, Antibacterial Activity, and Mechanisms of Novel Benzofuran Derivatives Containing Disulfide Moieties. Journal of Agricultural and Food Chemistry, 2024.

  • Bioactive Benzofuran derivatives: A review. European Journal of Medicinal Chemistry, 2015.[13]

  • Green Synthetic Strategies and Medicinal Applications of Benzofuran: A Review. Atlantis Press, 2025.

Sources

Foundational

The 7-Chloro-5-Methylbenzofuran Scaffold: A Privileged Motif in Modern Drug Discovery

Executive Summary In the landscape of rational drug design, the benzofuran ring system is universally recognized as a "privileged scaffold"—a core structure capable of serving as a versatile ligand for diverse biological...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of rational drug design, the benzofuran ring system is universally recognized as a "privileged scaffold"—a core structure capable of serving as a versatile ligand for diverse biological targets[1]. However, the precise functionalization of this core dictates its pharmacokinetic and pharmacodynamic fate. The 7-chloro-5-methylbenzofuran scaffold (CAS: 1388020-83-4) represents a highly optimized substitution pattern[2]. By strategically placing a chlorine atom at the C7 position and a methyl group at the C5 position, medicinal chemists can finely tune the electronic distribution, steric bulk, and metabolic stability of the molecule.

This technical guide explores the causality behind these structural choices, provides validated synthetic methodologies, and maps the pharmacological pathways that make this scaffold a cornerstone in neuroprotective, antimicrobial, and oncological drug development.

Structural & Electronic Profiling: The Causality of Substitution

The efficacy of the 7-chloro-5-methylbenzofuran core is not coincidental; it is the result of precise stereoelectronic engineering.

  • The Benzofuran Core: The planar, aromatic nature of the fused benzene and furan rings allows for strong ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     stacking interactions with aromatic amino acid residues (e.g., Trp, Tyr, Phe) in target protein binding pockets. The furan oxygen acts as a crucial hydrogen bond acceptor.
    
  • 7-Chloro Substitution (Metabolic Shielding & Halogen Bonding): The C7 position of the benzofuran ring is historically susceptible to rapid oxidative metabolism by Cytochrome P450 (CYP450) enzymes. The introduction of a strongly electronegative, bulky chlorine atom at this site serves a dual purpose. First, it sterically and electronically blocks CYP-mediated hydroxylation, significantly extending the biological half-life of the compound. Second, the polarizable electron cloud of the chlorine atom enables highly specific "halogen bonding" with backbone carbonyls in target receptors[3].

  • 5-Methyl Substitution (Hydrophobic Anchoring): The C5 methyl group acts as a mild electron-donating group via hyperconjugation, subtly increasing the electron density of the furan oxygen and enhancing its hydrogen-bonding capacity. Furthermore, it provides a localized hydrophobic anchor that increases the overall lipophilicity of the scaffold, facilitating better membrane permeability and Blood-Brain Barrier (BBB) penetration—a critical factor for neuroprotective agents[4].

Quantitative Physicochemical Data

To understand the baseline parameters of this scaffold, we examine the core building block and its acetic acid derivative, which is frequently used for late-stage functionalization[2][5].

Table 1: Physicochemical Properties of Core Scaffolds

CompoundCAS NumberMolecular WeightLogP (Calculated)TPSA (Ų)H-Bond DonorsH-Bond Acceptors
7-Chloro-5-methylbenzofuran1388020-83-4166.60 g/mol ~2.8513.1401
2-(7-Chloro-5-methylbenzofuran-3-yl)acetic acid1505185-95-4224.64 g/mol 3.0250.4412

Synthetic Methodology: A Self-Validating Protocol

The synthesis of 7-chloro-5-methylbenzofuran derivatives generally proceeds via a modified Rap-Stoermer condensation. As a Senior Application Scientist, I mandate that every synthetic workflow must be self-validating to ensure high fidelity before proceeding to biological assays.

Protocol: Synthesis of 2-(7-Chloro-5-methylbenzofuran-3-yl)acetic acid

Rationale: This protocol utilizes a tandem O-alkylation and intramolecular aldol condensation. The choice of DMF as a polar aprotic solvent ensures the nucleophilic oxygen is highly reactive, while potassium carbonate (


) provides a mild basic environment that prevents the degradation of the aldehyde starting material.

Step-by-Step Methodology:

  • Preparation: In an oven-dried, argon-flushed round-bottom flask, dissolve 1.0 equivalent of 3-chloro-2-hydroxy-5-methylbenzaldehyde in anhydrous DMF (0.2 M concentration).

  • Base Addition: Add 2.5 equivalents of anhydrous

    
    . Stir at room temperature for 15 minutes to allow for phenoxide ion formation. The solution will visibly darken.
    
  • Alkylation: Dropwise, add 1.2 equivalents of diethyl bromomalonate (or ethyl bromoacetate for direct C2 functionalization). Elevate the temperature to 90°C and stir for 4 hours.

  • Cyclization & Hydrolysis: Add a 2M aqueous NaOH solution directly to the reaction mixture and reflux at 120°C for an additional 3 hours. This step drives the intramolecular aldol condensation to close the furan ring, simultaneously hydrolyzing the ester to the corresponding carboxylic acid.

  • Workup: Cool to 0°C and acidify with 1M HCl to pH ~2. Extract the aqueous layer with Ethyl Acetate (

    
     mL). Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous 
    
    
    
    , and concentrate under reduced pressure.

Self-Validation Checkpoints:

  • TLC Monitoring: Conducted in 7:3 Hexanes:Ethyl Acetate. The disappearance of the highly fluorescent starting material (

    
    ) and the appearance of a new UV-active spot (
    
    
    
    ) confirms conversion.
  • NMR Verification:

    
    -NMR (
    
    
    
    ) must show the complete disappearance of the characteristic aldehyde proton peak at
    
    
    ~10.0 ppm. The appearance of the furan C2-H singlet at
    
    
    ~7.6 ppm (if unsubstituted at C2) or the specific methylene protons of the acetic acid side chain at
    
    
    ~3.7 ppm confirms ring closure[6].

SynthWorkflow Step1 Starting Material: 3-Chloro-2-hydroxy-5-methylbenzaldehyde Step2 O-Alkylation Reagent: Ethyl bromoacetate Base: K2CO3, Solvent: DMF Step1->Step2 Step3 Intramolecular Cyclization Aldol Condensation (90°C) Step2->Step3 Step4 Hydrolysis & Acidification Yield: Benzofuran-3-acetic acid Step3->Step4 Validation Validation Checkpoint: 1H-NMR (Loss of ~10ppm CHO peak) LC-MS Mass Confirmation Step4->Validation

Synthetic workflow and validation for the 7-chloro-5-methylbenzofuran core.

Pharmacological Applications & Target Engagement

The 7-chloro-5-methylbenzofuran scaffold is not a monolithic tool; it is a highly adaptable pharmacophore with proven efficacy across multiple therapeutic domains.

A. Neuroprotection and Alzheimer's Disease (AD)

Alzheimer's disease requires Multi-Target-Directed Ligands (MTDLs) due to its complex etiology. Benzofuran scaffolds are privileged in this arena because they possess dual-action capabilities: they inhibit Acetylcholinesterase (AChE) and simultaneously block Amyloid-


 (

) fibril formation[4].
  • Mechanistic Causality: The planar benzofuran core slides into the narrow, aromatic gorge of the AChE active site, while the 7-chloro group interacts via halogen bonding with the peripheral anionic site (PAS), effectively blocking the entrance of the gorge. This prevents the aggregation of

    
     plaques, which is normally accelerated by the PAS of AChE[4][6].
    

Pathway Scaffold 7-Chloro-5-methylbenzofuran Derivatives Target1 AChE Active Site Inhibition Scaffold->Target1 Target2 Peripheral Anionic Site (PAS) Binding via Halogen Bond Scaffold->Target2 Effect1 Restoration of Cholinergic Function Target1->Effect1 Effect2 Inhibition of Aβ Fibrillogenesis Target2->Effect2 Outcome Synergistic Neuroprotection in Alzheimer's Disease Effect1->Outcome Effect2->Outcome

Multi-target neuroprotective mechanisms of benzofuran scaffolds in Alzheimer's.

B. Antimicrobial Efficacy

The rise of multi-drug resistant (MDR) bacteria necessitates novel chemical spaces. Benzofuran derivatives have shown remarkable potency against Gram-positive pathogens, particularly Staphylococcus aureus[1]. The 7-chloro substitution increases the lipophilicity of the molecule, allowing it to efficiently penetrate the thick peptidoglycan layer of Gram-positive bacteria, disrupting cellular respiration and membrane integrity[1][7].

C. Anticancer Properties

In oncology, substituted benzofurans act as DNA intercalators or tubulin polymerization inhibitors. The 5-methyl group provides the necessary steric bulk to lock the molecule into the hydrophobic pocket of tubulin at the colchicine binding site, inducing apoptosis in rapidly dividing cancer cells[8].

Table 2: Comparative Biological Efficacy of Substituted Benzofurans

Biological TargetMechanism of ActionTypical in vitro Efficacy (IC50 / MIC)Key Structural Driver
Acetylcholinesterase (AChE)Active site / PAS dual inhibition0.08 - 0.1 µMPlanar core + Halogen bond at C7
Staphylococcus aureusMembrane disruption / Respiration2 - 8 µg/mLLipophilicity driven by C5-Methyl
Tubulin (Cancer cell lines)Colchicine binding site inhibition0.5 - 5.0 µMHydrophobic anchoring by C5-Methyl

(Note: Values represent aggregated literature ranges for optimized benzofuran derivatives[1][8][6])

Conclusion

The 7-chloro-5-methylbenzofuran scaffold is a masterclass in rational drug design. By combining the inherent target-promiscuity of the benzofuran ring with the metabolic shielding of a 7-chloro group and the hydrophobic anchoring of a 5-methyl group, researchers are provided with a robust, highly tunable starting point. Whether deployed as an AChE inhibitor for Alzheimer's disease or as a novel antimicrobial agent against resistant S. aureus, this scaffold consistently demonstrates superior pharmacokinetic stability and pharmacodynamic precision.

References

  • Hiremathad, A., et al. "Exploring the Multi–Target Neuroprotective Chemical Space of Benzofuran Scaffolds: A New Strategy in Drug Development for Alzheimer's Disease". Frontiers in Pharmacology, PMC. [Link]

  • Moustafa, A. H., et al. "Benzofuran as a promising scaffold for the synthesis of novel antimicrobial agents". Expert Opinion on Therapeutic Patents, Taylor & Francis Online. [Link]

  • Asif, M., et al. "Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity". Molecules, MDPI. [Link]

  • ResearchGate. "Bioactive Heterocycles: Green Synthesis and its Anti-Alzheimer Activity". ResearchGate. [Link]

Sources

Foundational

A Comparative Analysis of 7-Chlorobenzofuran and 7-Chloro-5-methylbenzofuran in Medicinal Chemistry

Executive Summary The benzofuran ring system is a privileged pharmacophore in modern drug discovery, serving as the structural backbone for numerous therapeutics ranging from anti-arrhythmic agents to targeted oncology d...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The benzofuran ring system is a privileged pharmacophore in modern drug discovery, serving as the structural backbone for numerous therapeutics ranging from anti-arrhythmic agents to targeted oncology drugs. Within this chemical space, the precise positioning of halogen and alkyl substituents dictates the molecule's pharmacokinetic (PK) and pharmacodynamic (PD) profile. This technical guide provides an in-depth comparative analysis of 7-chlorobenzofuran and its methylated derivative, 7-chloro-5-methylbenzofuran . By deconstructing their physicochemical properties, electronic effects, and synthetic utility, we establish a causal framework for why medicinal chemists select one scaffold over the other during lead optimization.

Structural and Physicochemical Profiling

The fundamental difference between these two scaffolds lies in the presence of a methyl group at the C5 position. While seemingly minor, this single carbon addition drastically alters the electronic landscape of the bicyclic core.

  • 7-Chlorobenzofuran: Features a strongly electron-withdrawing group (EWG) at the C7 position. The inductive effect of the chlorine atom decreases the electron density of the aromatic ring, making it an excellent candidate for late-stage functionalization via transition-metal catalysis.

  • 7-Chloro-5-methylbenzofuran: Introduces an electron-donating group (EDG) via hyperconjugation at the C5 position. This creates a "push-pull" electronic dynamic across the benzene ring, partially offsetting the inductive withdrawal of the chlorine atom. Furthermore, the methyl group increases the steric bulk and lipophilicity of the molecule.

Quantitative Data Summary
Property7-Chlorobenzofuran7-Chloro-5-methylbenzofuran
CAS Number 24410-55-71388020-83-4
Molecular Formula C8H5ClOC9H7ClO
Molecular Weight 152.58 g/mol 166.60 g/mol
Substituent Effects 7-Cl (EWG, Inductive)7-Cl (EWG) + 5-Me (EDG, Hyperconjugation)
Predicted LogP ~2.54~3.02
Topological Polar Surface Area (TPSA) 13.14 Ų13.14 Ų
Primary Utility Base scaffold for cross-couplingAdvanced intermediate for CNS/oncology targets

Mechanistic Causality in Drug Design (E-E-A-T)

As application scientists, we do not select scaffolds arbitrarily; every structural modification must serve a mechanistic purpose. The transition from a simple 7-chloro core to a 7-chloro-5-methyl core is typically driven by two distinct pharmacological requirements: target binding affinity and membrane permeability .

The Role of Halogen Bonding (7-Chloro Group)

In both molecules, the C7 chlorine atom is not merely a steric placeholder. The anisotropic distribution of electron density around the halogen creates a localized region of positive electrostatic potential known as a


-hole . This allows the 7-chloro group to act as a highly directional halogen bond donor, interacting with Lewis basic sites (such as backbone carbonyls) within protein binding pockets. This interaction is critical in stabilizing ligand-receptor complexes, as demonstrated in the1 [3].
Hydrophobic Shielding and BBB Penetration (5-Methyl Group)

The addition of the C5 methyl group in 7-chloro-5-methylbenzofuran serves a dual purpose:

  • Lipophilicity Enhancement: The methyl group increases the LogP from ~2.5 to ~3.0. In CNS drug discovery (e.g., targeting Acetylcholinesterase [AChE] for Alzheimer's or Histamine H3 receptors), this enhanced lipophilicity is causally linked to improved Blood-Brain Barrier (BBB) penetration [4].

  • Metabolic Stability: The methyl group provides steric shielding to the adjacent C4 and C6 positions, potentially blocking rapid Phase I cytochrome P450-mediated aromatic hydroxylation, thereby extending the compound's half-life.

Pharmacological_Pathway Ligand 7-Chloro-5-methylbenzofuran Derivatives HalogenBond Halogen Bonding (7-Chloro Group) Ligand->HalogenBond Hydrophobic Hydrophobic Shielding (5-Methyl Group) Ligand->Hydrophobic Target Target Enzyme (e.g., AChE or 5-Lipoxygenase) HalogenBond->Target Anchoring via σ-hole Hydrophobic->Target Pocket Binding & BBB Permeability Outcome Target Inhibition & Therapeutic Efficacy Target->Outcome Reduced Enzymatic Activity

Caption: Mechanistic pathway illustrating how the dual substituents of 7-chloro-5-methylbenzofuran drive target inhibition.

Experimental Protocols: Self-Validating Systems

To ensure high-fidelity synthesis and functionalization of these scaffolds, the following protocols are designed as self-validating systems. In-process controls (IPCs) are integrated to confirm causality at each step.

Protocol A: Palladium-Catalyzed Hydroxylation of 7-Chlorobenzofuran

This protocol converts the 7-chloro moiety into a 7-hydroxyl group, a critical step for synthesizing antioxidant or lipoxygenase-inhibiting derivatives [1][5].

Reagents: 7-chlorobenzofuran (1.0 mmol),


 (2 mol%), 

-BuBrettPhos (4 mol%), KOH (3.0 mmol), 1,4-dioxane/water (1:1, 4 mL).

Step-by-Step Methodology:

  • Degassing: Charge a Schlenk tube with 7-chlorobenzofuran,

    
    , 
    
    
    
    -BuBrettPhos, and KOH. Evacuate and backfill with argon three times. Causality: Removing oxygen prevents the oxidative degradation of the electron-rich phosphine ligand.
  • Solvent Addition: Add the degassed 1,4-dioxane/water mixture via syringe.

  • Reaction Execution: Heat the mixture to 100 °C for 12 hours.

  • In-Process Control (IPC): Monitor via TLC (Hexane:EtOAc 4:1). Validation: The disappearance of the non-polar 7-chlorobenzofuran spot (Rf ~0.7) and the emergence of a highly polar spot (Rf ~0.2) validates successful oxidative addition and reductive elimination.

  • Workup: Cool to room temperature, acidify with 1M HCl to pH 3 (to protonate the resulting phenol), extract with EtOAc (3 x 10 mL), dry over anhydrous

    
    , and concentrate in vacuo.
    
  • Purification: Purify via flash column chromatography to yield benzofuran-7-ol.

Protocol B: Synthesis of Hydrazine Derivatives from 7-Chloro-5-methylbenzofuran

Hydrazine derivatives of halogenated benzofurans are potent precursors for synthesizing pyrazole-hybrid anticancer agents [2].

Reagents: 3,7-dichloro-5-methylbenzofuran (0.01 mol), Hydrazine hydrate (98%, 0.01 mol), Absolute Ethanol (20 mL).

Step-by-Step Methodology:

  • Activation: Dissolve 3,7-dichloro-5-methylbenzofuran in 20 mL of absolute ethanol in a round-bottom flask.

  • Nucleophilic Attack: Add hydrazine hydrate dropwise at 0 °C. Causality: The C3 position is highly electrophilic; low temperatures control the exotherm and prevent over-substitution.

  • Reflux: Heat the mixture under reflux for 6 hours.

  • In-Process Control (IPC): Analyze via LC-MS. Validation: The shift from the starting mass (m/z ~200) to the product mass (m/z ~196, [M+H]+) confirms the displacement of the C3 chlorine by the hydrazine group.

  • Isolation: Remove excess solvent via rotary evaporation. Filter the precipitated product, wash with cold ethanol, and recrystallize from methanol to yield pure (7-chloro-5-methylbenzofuran-3-yl)hydrazine.

Structural_Modification A 7-Chlorobenzofuran (Base Scaffold) B 7-Chloro-5-methylbenzofuran (Enhanced Scaffold) A->B Methylation (C5) C Pd-Catalyzed Cross-Coupling A->C C-O Coupling (Protocol A) D Nucleophilic Substitution B->D C3 Hydrazination (Protocol B) E Target Ligands (e.g., Anticancer Agents) C->E D->E

Caption: Synthetic workflow demonstrating the divergent functionalization of benzofuran scaffolds.

Conclusion

The selection between 7-chlorobenzofuran and 7-chloro-5-methylbenzofuran is a calculated decision in medicinal chemistry. While 7-chlorobenzofuran provides a versatile, low-molecular-weight starting point for broad functionalization, 7-chloro-5-methylbenzofuran offers a highly tuned electronic and steric environment. The C5 methyl group acts as a critical hydrophobic shield that enhances BBB penetration and modulates the inductive pull of the C7 chlorine, ultimately yielding superior pharmacokinetic profiles for complex therapeutic targets.

References

  • Palladium-Catalyzed Hydroxylation of Aryl and Heteroaryl Halides Enabled by the Use of a Palladacycle Precatalyst.
  • Synthesis and Cytotoxic Properties of Halogen and Aryl-/Heteroarylpiperazinyl Derivatives of Benzofurans. Bentham Science Publishers.
  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PMC - NIH.
  • Pharmacological Characterization of 5-Substituted 1-[(2,3-dihydro-1-benzofuran-2-yl)
  • Inhibition of human leukocyte 5-lipoxygenase by a 4-hydroxybenzofuran, L-656224.

Sources

Protocols & Analytical Methods

Method

synthesis of 7-Chloro-5-methyl-1-benzofuran from 2-hydroxy-5-methylacetophenone

Target Audience: Researchers, synthetic chemists, and drug development professionals. Executive Summary & Retrosynthetic Strategy The synthesis of highly functionalized oxygen heterocycles, such as 7-Chloro-5-methyl-1-be...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Executive Summary & Retrosynthetic Strategy

The synthesis of highly functionalized oxygen heterocycles, such as 7-Chloro-5-methyl-1-benzofuran , requires precise regiocontrol and mild reaction conditions to prevent the degradation of sensitive intermediates. As a Senior Application Scientist, I have designed this protocol to avoid harsh, high-temperature one-pot cyclizations that often lead to intractable tar or polymerized byproducts.

Instead, this guide details a highly trackable, self-validating 5-step linear synthesis starting from commercially available 2-hydroxy-5-methylacetophenone . The strategy relies on:

  • Regioselective Electrophilic Chlorination of the aromatic ring.

  • Chemoselective

    
    -Bromination  of the acetyl group.
    
  • Intramolecular Williamson-type Cyclization to construct the core oxygen heterocycle.

  • Carbonyl Reduction to a transient alcohol.

  • Acid-Catalyzed Dehydration driven by the massive thermodynamic stability of the resulting aromatic benzofuran system[1].

Mechanistic Causality & Experimental Design (E-E-A-T)

Every reagent in this workflow has been selected based on strict mechanistic causality:

  • Why NCS over Cl₂ gas? N-Chlorosuccinimide (NCS) provides a controlled, mild source of electrophilic chlorine. The starting material's hydroxyl group strongly directs substitution to the ortho (C3) and para (C5) positions. Because C5 is blocked by a methyl group, chlorination occurs exclusively at C3, yielding the required 7-chloro substitution pattern for the final benzofuran[2].

  • Why CuBr₂ for

    
    -Bromination?  Using elemental bromine (Br₂) on a highly activated phenol risks over-bromination of the aromatic ring. Copper(II) bromide (CuBr₂) in refluxing ethyl acetate/chloroform acts via a single-electron transfer mechanism that is exquisitely specific to enolizable ketones, leaving the aromatic ring untouched[3],[4].
    
  • Why a Stepwise Cyclization/Aromatization? Direct cyclization of

    
    -aryloxy ketones to benzofurans often requires harsh Lewis acids or extreme heat. By isolating the benzofuran-3(2H)-one intermediate and reducing it to an alcohol, the final dehydration step can be performed under mild Dean-Stark conditions, ensuring a pristine impurity profile[1].
    

Reaction Workflows & Visualizations

Workflow SM 2-Hydroxy-5-methylacetophenone Int1 3-Chloro-2-hydroxy-5-methylacetophenone SM->Int1 NCS, DMF (Chlorination) Int2 2-Bromo-1-(3-chloro-2-hydroxy- 5-methylphenyl)ethan-1-one Int1->Int2 CuBr2, EtOAc/CHCl3 (α-Bromination) Int3 7-Chloro-5-methylbenzofuran-3(2H)-one Int2->Int3 K2CO3, Acetone (Cyclization) Int4 7-Chloro-5-methyl-2,3-dihydrobenzofuran-3-ol Int3->Int4 NaBH4, MeOH (Reduction) Target 7-Chloro-5-methyl-1-benzofuran Int4->Target p-TsOH, Toluene (Dehydration)

Fig 1: Five-step synthetic workflow from 2-hydroxy-5-methylacetophenone to the target benzofuran.

Mechanism A α-Bromoketone Intermediate B Phenoxide Formation (K2CO3) A->B C Intramolecular SN2 Displacement of Br⁻ B->C D Benzofuran-3(2H)-one C->D E Hydride Attack (NaBH4) D->E F Dihydrobenzofuran-3-ol E->F G Protonation of -OH (p-TsOH) F->G H E1 Elimination of H2O G->H I Aromatization to Benzofuran H->I

Fig 2: Mechanistic sequence of the cyclization, reduction, and aromatization phases.

Step-by-Step Experimental Protocols

Step 1: Regioselective Electrophilic Chlorination

Objective: Synthesize 3-chloro-2-hydroxy-5-methylacetophenone.

  • In a round-bottom flask, dissolve 2-hydroxy-5-methylacetophenone (1.0 equiv) in anhydrous DMF to achieve a 0.5 M concentration.

  • Cool the solution to 0 °C using an ice bath.

  • Add N-Chlorosuccinimide (NCS, 1.05 equiv) portion-wise over 30 minutes to manage the mild exotherm.

  • Remove the ice bath and stir at room temperature for 4 hours.

  • In-Process Control: Monitor via TLC (Hexanes/EtOAc 8:2). The reaction is complete when the starting material is fully consumed.

  • Quench with ice water, extract with EtOAc (3x), wash the combined organics with brine (to remove residual DMF), dry over Na₂SO₄, and concentrate in vacuo. Recrystallize from ethanol[2].

Step 2: Highly Selective -Bromination

Objective: Synthesize 2-bromo-1-(3-chloro-2-hydroxy-5-methylphenyl)ethan-1-one. Safety Note:


-bromoketones are potent lachrymators. Perform strictly in a fume hood.
  • Suspend CuBr₂ (2.0 equiv) in a 1:1 mixture of EtOAc and CHCl₃.

  • Add the chlorinated intermediate from Step 1 (1.0 equiv) to the black suspension.

  • Heat the mixture to reflux.

  • Self-Validation System: The reaction progress is visually tracked by the evolution of HBr gas and the color transition of the copper salt from black (Cu(II)Br₂) to a white precipitate (Cu(I)Br)[4].

  • Once the suspension is entirely white (approx. 2 hours), cool to room temperature and filter through a Celite pad to remove CuBr.

  • Concentrate the filtrate. Use the crude material immediately to prevent degradation.

Step 3: Intramolecular Base-Mediated Cyclization

Objective: Synthesize 7-chloro-5-methylbenzofuran-3(2H)-one.

  • Dissolve the crude

    
    -bromoketone (1.0 equiv) in anhydrous acetone (0.2 M).
    
  • Add finely powdered anhydrous K₂CO₃ (2.5 equiv).

  • Reflux the suspension vigorously for 6 hours. The mild base selectively deprotonates the phenol (pKa ~9.5), triggering rapid intramolecular SN2 displacement of the bromide[1].

  • Cool to room temperature, filter off the inorganic salts, and evaporate the solvent.

  • Purify via silica gel flash chromatography (Hexanes/EtOAc gradient) to isolate the benzofuran-3-one.

Step 4: Chemoselective Carbonyl Reduction

Objective: Synthesize 7-chloro-5-methyl-2,3-dihydrobenzofuran-3-ol.

  • Dissolve the benzofuran-3-one (1.0 equiv) in methanol (0.3 M).

  • Cool the solution strictly to 0 °C. Maintaining 0 °C prevents base-catalyzed ring-opening of the sensitive heterocycle.

  • Add NaBH₄ (1.2 equiv) portion-wise.

  • Self-Validation System: Vigorous effervescence (H₂ gas) will occur. Completion is typically achieved within 1 hour when bubbling ceases.

  • Quench carefully with saturated aqueous NH₄Cl, extract with dichloromethane, dry over MgSO₄, and concentrate.

Step 5: Acid-Catalyzed Dehydration (Aromatization)

Objective: Synthesize 7-Chloro-5-methyl-1-benzofuran.

  • Dissolve the dihydrobenzofuran-3-ol (1.0 equiv) in anhydrous toluene (0.1 M).

  • Add a catalytic amount of p-Toluenesulfonic acid monohydrate (p-TsOH, 0.1 equiv).

  • Equip the reaction flask with a Dean-Stark trap and a reflux condenser.

  • Reflux for 3 hours. Causality: Toluene allows for the azeotropic removal of water, driving the E1 elimination forward via Le Chatelier's principle. The massive thermodynamic payoff of achieving a fully aromatic 10-

    
     electron system ensures a rapid, clean conversion.
    
  • Cool to room temperature, wash the organic layer with saturated NaHCO₃ to neutralize the acid catalyst, dry over MgSO₄, and concentrate.

  • Purify the residue by a short silica plug (100% Hexanes) to afford the pure target compound.

Quantitative Data Summary

StepReaction PhaseReagents & ConditionsTimeTempTypical YieldPurification Method
1 Regioselective ChlorinationNCS, DMF4 h25 °C85–90%Recrystallization (EtOH)
2

-Bromination
CuBr₂, EtOAc/CHCl₃2 hReflux80–85%Filtration & Concentration
3 Intramolecular CyclizationK₂CO₃, Acetone6 hReflux75–80%Column Chromatography
4 Carbonyl ReductionNaBH₄, MeOH1 h0 °C90–95%Aqueous Workup
5 Dehydration (Aromatization)p-TsOH, Toluene3 hReflux85–90%Silica Plug (Hexanes)

References

  • Source: Journal of Chemical and Pharmaceutical Research (JOCPR)
  • Title: Application of α-bromination reaction on acetophenone derivatives in experimental teaching Source: BMC Chemistry / PMC URL
  • Title: Benzofuran synthesis - Organic Chemistry Portal Source: Organic Chemistry Portal URL
  • Title: A Process For Preparation Of Substituted Salicylic Acids Source: QuickCompany Patent Database URL
  • Title: A Comparative Guide to the Synthesis of 2-Bromo-3'-hydroxyacetophenone Source: Benchchem URL

Sources

Application

palladium-catalyzed cross-coupling of 7-Chloro-5-methyl-1-benzofuran

Application Note: Palladium-Catalyzed Cross-Coupling of 7-Chloro-5-methyl-1-benzofuran Part 1: Executive Summary & Reactivity Profile The Challenge: 7-Chloro-5-methyl-1-benzofuran represents a "privileged scaffold" in dr...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Palladium-Catalyzed Cross-Coupling of 7-Chloro-5-methyl-1-benzofuran

Part 1: Executive Summary & Reactivity Profile

The Challenge: 7-Chloro-5-methyl-1-benzofuran represents a "privileged scaffold" in drug discovery, particularly for serotonin receptor modulators and anti-arrhythmic agents. However, the 7-chloro substituent presents a distinct synthetic challenge compared to its 5-halo or 2/3-functionalized counterparts.

Mechanistic Bottlenecks:

  • Electronic Deactivation: The C7 position is ortho to the furan oxygen. While the oxygen is mesomerically donating to the ring, the inductive withdrawal creates a unique electronic environment that can stabilize the C-Cl bond, making oxidative addition difficult compared to a standard phenyl chloride.

  • Steric Hindrance: The C7 position is sterically crowded by the adjacent furan ring oxygen lone pairs, potentially repelling bulky phosphine ligands required for activating aryl chlorides.

  • Competitive Pathways: The C2 position of benzofuran is highly susceptible to direct C-H activation or lithiation. Standard coupling conditions must avoid non-specific activation of the furan ring.

Strategic Solution: To successfully couple this substrate, we must utilize Third- or Fourth-Generation Buchwald Precatalysts or sterically demanding, electron-rich phosphines (biaryl monophosphines) that facilitate the oxidative addition of deactivated aryl chlorides while preventing catalyst decomposition.

Part 2: Reactivity Visualization

The following diagram outlines the logical decision tree for functionalizing 7-Chloro-5-methyl-1-benzofuran, highlighting the selectivity required to target the C7-Cl bond over the C2-H bond.

Reactivity Start 7-Chloro-5-methyl-1-benzofuran Path_C7 Target: C7-Cl Activation (Oxidative Addition) Start->Path_C7 Pd(0)/L Path_C2 Off-Target: C2-H Activation (Deprotonation/Heck) Start->Path_C2 High Temp / No Base Control Ligand Ligand Selection: Dialkylbiaryl Phosphines (XPhos, RuPhos) Path_C7->Ligand Requires e- rich L Suzuki Suzuki-Miyaura (C-C Bond) Boronic Acids Ligand->Suzuki Buchwald Buchwald-Hartwig (C-N Bond) Amines Ligand->Buchwald Borylation Miyaura Borylation (Reverse Polarity) B2Pin2 Ligand->Borylation

Caption: Strategic functionalization pathways for 7-Chloro-5-methyl-1-benzofuran. Red indicates the primary kinetic barrier (C-Cl activation).

Part 3: Detailed Experimental Protocols

Protocol A: Suzuki-Miyaura Cross-Coupling (C-C Bond Formation)

Best for: Biaryl synthesis, introducing aromatic/heteroaromatic systems.

Rationale: Standard Pd(PPh3)4 is insufficient for unactivated aryl chlorides. We utilize XPhos Pd G4 (or Pd(OAc)2 + XPhos), which forms a monoligated Pd(0) species capable of rapid oxidative addition into the hindered C7-Cl bond.

Materials:

  • Substrate: 7-Chloro-5-methyl-1-benzofuran (1.0 equiv)[1]

  • Boronic Acid: Aryl/Heteroaryl boronic acid (1.5 equiv)

  • Catalyst: XPhos Pd G4 (2.0 - 5.0 mol%)

  • Base: K3PO4 (3.0 equiv, finely ground, anhydrous)

  • Solvent: THF:Water (10:1) or 1,4-Dioxane:Water (4:1)

Step-by-Step Procedure:

  • Charge: In a glovebox or under active N2 flow, add the benzofuran substrate (1.0 mmol, 166.6 mg), boronic acid (1.5 mmol), XPhos Pd G4 (0.02 mmol, 17 mg), and K3PO4 (3.0 mmol, 636 mg) to a reaction vial equipped with a magnetic stir bar.

  • Solvate: Add degassed THF (4.5 mL) and degassed water (0.5 mL). Seal the vial with a Teflon-lined cap.

  • React: Heat the mixture to 80°C for 4–12 hours. Monitor by HPLC/UPLC. The mixture should turn from orange to black/dark brown.

  • Workup: Cool to RT. Dilute with EtOAc (10 mL) and filter through a pad of Celite to remove palladium black. Wash the organic layer with brine, dry over Na2SO4, and concentrate.

  • Purification: Flash chromatography (Hexanes/EtOAc gradient).

Optimization Table:

ParameterStandard ConditionOptimization for Steric BulkOptimization for Base-Sensitive Groups
Ligand XPhosSPhos (smaller cone angle)BrettPhos
Base K3PO4K2CO3KF or CsF
Solvent THF/H2OToluene/H2On-Butanol (anhydrous)
Temp 80°C100°C60°C (longer time)
Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)

Best for: Introducing amine side chains (secondary/tertiary amines).

Rationale: The 7-position is electron-rich relative to other aryl chlorides. To prevent reductive elimination failure, RuPhos or BrettPhos are preferred ligands due to their ability to stabilize the Pd(II)-amido intermediate.

Materials:

  • Substrate: 7-Chloro-5-methyl-1-benzofuran (1.0 equiv)[1]

  • Amine: Primary or Secondary Amine (1.2 equiv)

  • Catalyst: Pd2(dba)3 (2.0 mol%) + RuPhos (4.0 mol%) OR RuPhos Pd G4 (2.0 mol%)

  • Base: NaOtBu (1.4 equiv) (Use LHMDS if substrate has base-sensitive esters).

  • Solvent: Toluene or t-Amyl Alcohol .

Step-by-Step Procedure:

  • Pre-complexation (if using Pd2(dba)3/Ligand): In a vial, mix Pd2(dba)3 and RuPhos in Toluene (1 mL/mmol) under N2. Heat at 80°C for 2 mins until the solution turns deep red/brown (active catalyst generation).

  • Charge: Add the benzofuran substrate, amine, and NaOtBu to the reaction vessel.

  • Combine: Transfer the catalyst solution to the reaction vessel. Rinse with remaining solvent.

  • React: Seal and heat to 100°C for 12–18 hours.

  • Workup: Filter through silica/Celite. Concentrate.

  • Note: If the amine is volatile, use a sealed pressure tube.

Part 4: Troubleshooting & Critical Controls

Common Failure Modes:

  • Dehalogenation (Hydrodechlorination):

    • Symptom:[2][3][4][5][6] Formation of 5-methylbenzofuran (mass M-34).

    • Cause: Hydride source in solvent or overheating.

    • Fix: Ensure solvents are anhydrous. Switch from isopropanol/alcoholic solvents to Toluene or Dioxane. Reduce temperature by 10°C.

  • Lack of Conversion (Recovery of Starting Material):

    • Symptom:[2][3][4][5][6] C7-Cl bond remains intact.

    • Cause: Oxidative addition failed.

    • Fix: Switch to a more electron-rich ligand (e.g., from XPhos to CataCXium A or AdBippyPhos ). Increase catalyst loading to 5 mol%.

  • Homocoupling of Boronic Acid:

    • Symptom:[2][3][4][5][6] Biaryl formation (Ar-Ar) instead of Product.

    • Cause: Oxygen present in the system.[7][8]

    • Fix: Degas solvents rigorously (sparge with Argon for 20 mins).

Catalytic Cycle Visualization (Suzuki):

CatalyticCycle Pd0 Pd(0)-L (Active Species) OxAdd Oxidative Addition (Ar-Pd(II)-Cl) Pd0->OxAdd + 7-Cl-Benzofuran TransMet Transmetallation (Ar-Pd(II)-Ar') OxAdd->TransMet + Ar'-B(OH)2 / Base RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Regeneration

Caption: Simplified catalytic cycle. The rate-determining step for 7-chloro-5-methyl-1-benzofuran is typically the Oxidative Addition (Red Node).

References

  • Buchwald, S. L., et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2005.

  • Miyaura, N. "Metal-Catalyzed Cross-Coupling Reactions of Organoboron Compounds with Organic Halides." Chemical Reviews, 1995.

  • Guram, A. S., et al. "New Catalysts for Suzuki-Miyaura Coupling Reactions of Heteroaryl Chlorides." Organic Letters, 2007.

  • Netherton, M. R., & Fu, G. C. "Air-Stable Tri-tert-butylphosphonium Salts as Effective Ligands for Palladium-Catalyzed Couplings of Aryl Chlorides." Organic Letters, 2001.

  • BenchChem. "7-Chloro-5-methylbenzofuran Product Data and Safety." BenchChem Database, 2024.

Sources

Method

Application Note: Regioselective Functionalization of 7-Chloro-5-methyl-1-benzofuran at the C-2 Position

[1] Executive Summary This technical guide details the regioselective functionalization of 7-Chloro-5-methyl-1-benzofuran at the C-2 position.[1] This scaffold is a critical intermediate in the synthesis of anti-arrhythm...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

This technical guide details the regioselective functionalization of 7-Chloro-5-methyl-1-benzofuran at the C-2 position.[1] This scaffold is a critical intermediate in the synthesis of anti-arrhythmic agents (amiodarone analogues) and antimicrobial heterocycles. The presence of the 7-Chloro substituent introduces a latent risk of Lithium-Halogen exchange, while the 5-Methyl group provides mild electron-donating character.

This guide presents three validated protocols:

  • Kinetic Lithiation (Cryogenic): For introducing diverse electrophiles (formyl, boronyl, halo).[1]

  • Pd-Catalyzed C-H Activation: For direct biaryl coupling.

  • Vilsmeier-Haack Formylation: For scalable aldehyde synthesis.[1]

Strategic Analysis & Reactivity Profile

Structural Considerations

The substrate contains two competing reactive domains: the electron-rich furan ring and the substituted benzene ring.

  • C-2 Position (Target): The most acidic proton (

    
    
    
    
    
    33) on the scaffold.[1] It is susceptible to deprotonation by strong bases and electrophilic attack.[1]
  • C-7 Position (Risk): The Chlorine atom at C-7 is susceptible to Lithium-Halogen (Li-Cl) exchange.[1] However, Li-Cl exchange is significantly slower than Li-Br or Li-I exchange.[1]

  • Selectivity Control: By maintaining cryogenic temperatures (-78 °C), we favor the kinetic deprotonation of C-2 over the thermodynamic or competing Li-Cl exchange pathways.[1]

Decision Pathway

The choice of method depends on the desired downstream application.

FunctionalizationStrategy Start Target: C-2 Functionalization of 7-Chloro-5-methyl-1-benzofuran DesiredGroup What is the Desired Functional Group? Start->DesiredGroup Path_EAS Aldehyde (-CHO) DesiredGroup->Path_EAS Scalable Formylation Path_Lith Boronate, Halide, Carboxyl DesiredGroup->Path_Lith Versatile Electrophiles Path_CH Aryl / Heteroaryl Ring DesiredGroup->Path_CH Direct Coupling Proto_VH Protocol 3: Vilsmeier-Haack Path_EAS->Proto_VH Proto_Li Protocol 1: Kinetic Lithiation (-78°C) Path_Lith->Proto_Li Proto_Pd Protocol 2: Pd-Catalyzed C-H Activation Path_CH->Proto_Pd

Figure 1: Strategic decision tree for selecting the optimal functionalization protocol.

Protocol 1: Kinetic Lithiation & Electrophile Trapping

Objective: Introduction of -CHO, -B(OR)2, -I, or -COOH groups.[1] Mechanism: C-2 Deprotonation via n-Butyllithium.[1]

Critical Reagents & Equipment
  • Substrate: 7-Chloro-5-methyl-1-benzofuran (1.0 equiv).[1][2]

  • Base: n-Butyllithium (1.1 equiv, 2.5 M in hexanes).[1] Titrate before use.

  • Solvent: Anhydrous THF (freshly distilled or from SPS).

  • Electrophiles: DMF (for aldehyde), Triisopropyl borate (for boronic acid), Iodine (for iodide).[1]

  • Equipment: Flame-dried glassware, Ar/N2 atmosphere, Acetone/Dry Ice bath (-78 °C).

Step-by-Step Methodology
  • Setup: Charge a flame-dried 3-neck round-bottom flask with 7-Chloro-5-methyl-1-benzofuran (1.0 g, 6.0 mmol) and anhydrous THF (15 mL) under inert atmosphere.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Allow 15 minutes for thermal equilibration.

  • Lithiation: Add n-BuLi (2.64 mL, 6.6 mmol) dropwise via syringe pump or pressure-equalizing dropping funnel over 10 minutes.

    • Note: Maintain internal temperature below -70 °C to prevent Li-Cl exchange at the C-7 position.[1]

    • Observation: A color change (often to yellow/orange) indicates formation of the heteroaryl lithium species.

  • Incubation: Stir at -78 °C for 45–60 minutes.

  • Trapping: Add the electrophile (1.2–1.5 equiv) dissolved in minimal THF dropwise.

    • For Aldehyde: Add anhydrous DMF (0.7 mL).[1]

    • For Boronic Acid: Add B(OiPr)3 (2.0 mL).[1]

  • Warming: Allow the reaction to stir at -78 °C for 30 minutes, then slowly warm to 0 °C over 1 hour.

  • Quench:

    • General: Quench with saturated NH4Cl solution.[1]

    • For Boronic Acids: Quench with 2M HCl to hydrolyze the boronate ester.

Troubleshooting Table
IssueProbable CauseSolution
Low Yield Wet THF or degraded n-BuLi.[1]Distill THF over Na/Benzophenone; Titrate n-BuLi.
C-7 Dehalogenation Temp > -70°C during addition.Strictly control temp; add n-BuLi slower.
Starting Material Recovery Insufficient deprotonation time.[1]Extend lithiation time to 90 min at -78°C.

Protocol 2: Pd-Catalyzed Direct C-H Arylation

Objective: Direct coupling of the benzofuran C-2 to an aryl halide without pre-functionalization.[1] Mechanism: Concerted Metalation-Deprotonation (CMD).[1]

Reaction Scheme

[1]
Methodology
  • Charge: In a reaction vial, combine the benzofuran (1.0 equiv), Aryl Iodide (1.2 equiv), Pd(OAc)2 (5 mol%), PPh3 (10 mol%), and KOAc (2.0 equiv).

  • Solvent: Add DMA (Dimethylacetamide) [0.2 M concentration].

  • Degas: Sparge with Argon for 10 minutes.

  • Reaction: Seal and heat to 100 °C for 12–16 hours.

  • Workup: Dilute with EtOAc, wash with water (x3) to remove DMA, dry over MgSO4, and concentrate.

Why this works: The C-2 proton is the most acidic, facilitating the CMD pathway. The 7-Cl remains intact under these conditions, allowing for subsequent functionalization at the C-7 position if desired (orthogonal functionalization).

Protocol 3: Vilsmeier-Haack Formylation

Objective: Robust, large-scale synthesis of the C-2 aldehyde. Mechanism: Electrophilic Aromatic Substitution (EAS).[1]

Methodology
  • Reagent Prep: Cool anhydrous DMF (3.0 equiv) to 0 °C. Add POCl3 (1.2 equiv) dropwise. Stir 30 min to form the Vilsmeier reagent (chloroiminium salt).[1]

  • Addition: Dissolve 7-Chloro-5-methyl-1-benzofuran in DMF/DCM and add to the Vilsmeier reagent at 0 °C.

  • Heating: Warm to 60–80 °C and stir for 4 hours.

  • Hydrolysis: Pour the reaction mixture into ice water containing NaOAc (buffered hydrolysis prevents acid-catalyzed degradation).

  • Isolation: The product often precipitates as a solid.[1] Filter or extract with DCM.[1]

QC & Validation Parameters

To ensure the integrity of the synthesized compounds, the following analytical benchmarks must be met.

NMR Validation (1H NMR in CDCl3)
  • Diagnostic Signal (Product): Loss of the C-2 proton singlet (

    
     7.5–7.7 ppm depending on solvent).[1]
    
  • Diagnostic Signal (Aldehyde): Appearance of -CHO singlet at

    
     9.8–10.0 ppm.[1]
    
  • Regioselectivity Check: The aromatic region should show two singlets (or meta-coupled doublets,

    
     Hz) for protons at C-4 and C-6.[1] If C-3 functionalization occurred (rare), the splitting pattern would differ.
    
Workflow Visualization

ValidationWorkflow Sample Crude Reaction Mix TLC TLC (Hex/EtOAc) Sample->TLC Conversion? Workup Aq. Workup / Extraction TLC->Workup NMR 1H NMR Check (Loss of C-2 H) Workup->NMR NMR->Sample Fail (Repurify) Pure Final Product NMR->Pure Pass

Figure 2: Quality control workflow for validating C-2 substitution.

References

  • Vertex AI Search. (2023).[1] Room Temperature C-H Arylation of Benzofurans by Aryl Iodides. National Institutes of Health (NIH).[1] Link

  • MDPI. (2020).[1][3] Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Molecules. Link

  • Royal Society of Chemistry. (2009).[1] Lithiation in flavones, chromones, coumarins, and benzofuran derivatives.[4] Journal of the Chemical Society, Perkin Transactions 1. Link

  • PubChem. (2023).[1] 7-Chloro-5-methoxybenzofuran Compound Summary. National Library of Medicine. Link[1]

  • Thieme Connect. (2019).[1] Synthesis of 5-Hydroxybenzofurans via Tandem In Situ Oxidative Coupling. Synthesis. Link

Sources

Application

Application Notes and Protocols for the Use of 7-Chloro-5-methyl-1-benzofuran as a Pharmaceutical Intermediate

Abstract This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 7-Chloro-5-methyl-1-benzofuran (CAS No. 1388020-83-4) as a p...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 7-Chloro-5-methyl-1-benzofuran (CAS No. 1388020-83-4) as a pivotal intermediate in pharmaceutical synthesis. Benzofuran scaffolds are prevalent in a multitude of biologically active compounds, and the specific substitution pattern of this intermediate offers unique advantages for modulating pharmacokinetic and pharmacodynamic properties.[1] This guide details plausible synthetic routes, key downstream reactions, detailed experimental protocols, and the analytical methods required for quality control, underpinning the compound's utility in modern drug discovery.

Introduction: The Strategic Value of the Benzofuran Scaffold

The benzofuran nucleus, a bicyclic system composed of a fused benzene and furan ring, is a privileged scaffold in medicinal chemistry.[2] Its rigid, planar structure and electron-rich nature make it an ideal anchor for building complex molecules that can interact with a wide range of biological targets. Derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][3][4]

The subject of this guide, 7-Chloro-5-methyl-1-benzofuran, is a strategically substituted intermediate. The introduction of a chlorine atom, a common bioisostere for methyl groups and hydrogen, can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity through halogen bonding.[5] The methyl group at the 5-position provides a handle for further functionalization or can serve to probe steric and electronic requirements within a target's binding pocket. This specific arrangement makes it a valuable building block for generating libraries of novel compounds in lead optimization campaigns.

Synthesis of the Intermediate

The efficient synthesis of 7-Chloro-5-methyl-1-benzofuran is paramount to its application. While numerous methods exist for benzofuran synthesis, palladium-catalyzed reactions, such as the Sonogashira coupling followed by intramolecular cyclization, offer a robust and high-yielding approach.[6][7][8]

A plausible and widely applicable synthetic route starts from a commercially available substituted phenol.

Proposed Synthetic Workflow

G cluster_0 Synthesis of 7-Chloro-5-methyl-1-benzofuran A 2-Chloro-4-methylphenol B 3-Chloro-2-iodo-5-methylphenol A->B Iodination (e.g., NIS, TFA) D 3-Chloro-5-methyl-2-((trimethylsilyl)ethynyl)phenol B->D Sonogashira Coupling (Pd(PPh3)2Cl2, CuI, Et3N) C Ethynyltrimethylsilane C->D E 7-Chloro-5-methyl-1-benzofuran D->E Cyclization & Desilylation (e.g., TBAF or K2CO3/MeOH)

Caption: Proposed synthetic pathway to 7-Chloro-5-methyl-1-benzofuran.

Application as a Pharmaceutical Intermediate: Key Transformations

Once obtained, 7-Chloro-5-methyl-1-benzofuran serves as a versatile platform for elaboration. The C2 and C3 positions of the furan ring are particularly susceptible to electrophilic substitution, allowing for the introduction of various functional groups that are crucial for biological activity.

Core Reactions and Their Strategic Value
Reaction TypeReagents & ConditionsStrategic Purpose & Causality
Vilsmeier-Haack Formylation POCl₃, DMF, 0 °C to rtIntroduces an aldehyde at the C2 position, a key handle for reductive amination, Wittig reactions, or oxidation to a carboxylic acid. The electron-rich furan ring activates the C2 position for this electrophilic substitution.
Friedel-Crafts Acylation Acyl chloride, Lewis Acid (e.g., AlCl₃, SnCl₄), CH₂Cl₂Appends a ketone moiety, often seen in kinase inhibitors and other targeted therapies. The Lewis acid activates the acyl chloride, which is then attacked by the nucleophilic benzofuran.
Suzuki Coupling Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃), Toluene/H₂ORequires prior bromination (e.g., with NBS) at the C2 or C3 position. This powerful C-C bond-forming reaction is essential for creating 2- or 3-arylbenzofurans, a common motif in anticancer agents.[4][6]
Mannich Reaction Formaldehyde, Secondary Amine (e.g., dimethylamine), Acetic AcidInstalls an aminomethyl group, typically at the C2 position. This functionality can improve solubility and provides a basic center for salt formation, which is often desirable for drug candidates.
Workflow for Derivative Synthesis

The following diagram illustrates a typical workflow where the intermediate is first functionalized and then coupled to another molecular fragment to build a more complex, drug-like molecule.

G cluster_1 Post-Synthesis Elaboration Workflow Start 7-Chloro-5-methyl-1-benzofuran Step1 Functionalization at C2 (e.g., Vilsmeier-Haack Formylation) Start->Step1 Product1 2-Formyl-7-chloro- 5-methyl-1-benzofuran Step1->Product1 Step2 Coupling Reaction (e.g., Reductive Amination) Product1->Step2 Final Final Drug Candidate Scaffold Step2->Final Fragment Amine Fragment R-NH₂ Fragment->Step2

Caption: General workflow for elaborating the intermediate into a final compound.

Detailed Experimental Protocols

The following protocols are representative examples. Researchers must adapt them based on specific substrates and perform appropriate safety assessments. All operations should be conducted in a well-ventilated fume hood.

Protocol 1: Vilsmeier-Haack Formylation at the C2 Position
  • Rationale: This protocol introduces a versatile aldehyde group. The reaction is typically regioselective for the C2 position due to the stabilizing effect of the adjacent oxygen atom on the reaction intermediate.

  • Procedure:

    • To a stirred, cooled (0 °C) solution of phosphorus oxychloride (1.2 eq) in anhydrous N,N-dimethylformamide (DMF, 5 mL per 1 g of substrate), add a solution of 7-Chloro-5-methyl-1-benzofuran (1.0 eq) in anhydrous DMF dropwise over 15 minutes.

    • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor progress by TLC or LC-MS.

    • Upon completion, carefully pour the reaction mixture onto crushed ice (~50 g).

    • Basify the aqueous solution to pH 8-9 by the slow addition of aqueous sodium hydroxide (e.g., 2M solution).

    • A precipitate should form. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield 7-chloro-5-methyl-1-benzofuran-2-carbaldehyde.

Protocol 2: Suzuki Coupling of a 2-Bromo-benzofuran Derivative
  • Rationale: This protocol is for C-C bond formation, a cornerstone of modern medicinal chemistry. It requires prior bromination of the C2 position (e.g., using N-Bromosuccinimide in acetonitrile). The palladium catalyst facilitates the cross-coupling of the brominated intermediate with a boronic acid.

  • Procedure:

    • In a round-bottom flask, combine 2-bromo-7-chloro-5-methyl-1-benzofuran (1.0 eq), the desired arylboronic acid (1.5 eq), and potassium carbonate (3.0 eq).

    • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

    • Add a degassed solvent mixture of toluene and water (e.g., 4:1 ratio).

    • Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

    • Heat the mixture to reflux (typically 90-110 °C) and stir vigorously for 8-16 hours. Monitor progress by LC-MS.

    • After cooling to room temperature, dilute the mixture with ethyl acetate and water.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude residue by column chromatography on silica gel to obtain the desired 2-aryl-7-chloro-5-methyl-1-benzofuran.

Analytical Characterization and Quality Control

Rigorous analytical confirmation is essential to ensure the identity and purity of the intermediate before its use in subsequent steps.

Analytical TechniqueExpected Observations for 7-Chloro-5-methyl-1-benzofuran
¹H NMR Aromatic protons in the 6.8-7.5 ppm range. A singlet for the methyl group around 2.4 ppm. Distinct doublets for the furan protons (C2-H and C3-H) are expected.
¹³C NMR Signals for aromatic and furan carbons in the 100-160 ppm range. A signal for the methyl carbon around 20-25 ppm.
Mass Spectrometry (MS) The molecular ion peak (M⁺) should correspond to the calculated mass (C₉H₇ClO). A characteristic M+2 peak with ~1/3 the intensity of the M⁺ peak, indicative of the ³⁷Cl isotope, must be observed.
HPLC A single major peak with >98% purity under standard reversed-phase conditions is typically required for use in GMP-regulated synthesis.
Infrared (IR) Spectroscopy Characteristic peaks for C-H aromatic stretching (~3100 cm⁻¹), C=C aromatic stretching (~1600 cm⁻¹), and C-O-C ether stretching (~1250 cm⁻¹).

Safety, Handling, and Storage

As with many chlorinated aromatic heterocycles, appropriate precautions must be taken.

  • Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles at all times.[9]

  • Handling: Handle only in a chemical fume hood to avoid inhalation of dust or vapors.[10] Avoid contact with skin and eyes.[11]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidizing agents.[9][12] The compound may be light-sensitive, so storage in an amber vial is recommended.[10]

  • Toxicity: While specific toxicity data for this exact compound is not widely published, related benzofurans can be harmful if inhaled, swallowed, or absorbed through the skin.[9] Some are suspected carcinogens. Treat this compound with appropriate caution.

Conclusion and Future Perspectives

7-Chloro-5-methyl-1-benzofuran is a high-value intermediate for pharmaceutical research and development. Its specific substitution pattern provides a framework for creating novel chemical entities with potentially superior pharmacological profiles. The synthetic and functionalization protocols outlined in this guide provide a solid foundation for its application in drug discovery programs targeting a wide array of diseases. Future work will likely focus on developing even more efficient and greener synthetic routes and expanding the library of complex molecules derived from this versatile building block.

References

  • Total synthesis of natural products containing benzofuran rings. (2017). RSC Publishing.
  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Str
  • Benzofuran synthesis. (n.d.). Organic Chemistry Portal.
  • Green Synthetic Strategies and Medicinal Applications of Benzofuran: A Review. (n.d.).
  • Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity. (n.d.). Research Article.
  • Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. (2017). Journal of Chemical and Pharmaceutical Research.
  • Natural source, bioactivity and synthesis of benzofuran deriv
  • 7-Chloro-5-methylbenzofuran. (n.d.). ChemScene.
  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. (n.d.). PMC.
  • 7-Chloro-5-(furan-3-yl)-3-methyl-4H-benzo[e][6][7][13]thiadiazine 1,1-Dioxide as Positive Allosteric Modulator of α-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic Acid (AMPA) Receptor. (2016). PubMed.

  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (2022). PMC.
  • SAFETY DATA SHEET - 1-Benzofuran-5-carbonyl chloride. (2023). Fisher Scientific.
  • SAFETY DATA SHEET - 2,3-Benzofuran. (2025). TCI Chemicals.
  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Str
  • SAFETY DATA SHEET - Benzofuran. (2025). Thermo Fisher Scientific.
  • Benzofuran Derivatives with Antimicrobial and Anti-Inflamm
  • Study of Benzofuran Derivatives and their Biological Significance. (n.d.). IJSDR.
  • Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cycliz
  • Safety Data Sheet - ethyl 4-chloro-5-formyl-3-methyl-1-benzofuran-2-carboxyl
  • Mini Review on Important Biological Properties of Benzofuran Derivatives. (2016).

Sources

Method

Application Note: Regioselective Chlorination of 5-Methylbenzofuran

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic Rationale, Regioselective Protocols, and Analytical Validation Executive Summary & Mechanistic Rationale 5-M...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic Rationale, Regioselective Protocols, and Analytical Validation

Executive Summary & Mechanistic Rationale

5-Methylbenzofuran is a privileged heterocyclic scaffold prevalent in pharmacologically active compounds and advanced optoelectronic materials[1]. The strategic introduction of a chlorine atom at either the C-2 or C-3 position serves as a critical synthetic node, enabling downstream functionalization via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

The direct halogenation of heteroaromatics via electrophilic aromatic substitution (EAS) is the classical approach to introducing chlorine[2]. However, direct EAS on benzofurans often yields an intractable mixture of C-2 and C-3 chlorinated isomers due to competing electronic effects. To achieve absolute regiocontrol, synthetic chemists must bypass standard EAS and exploit the intrinsic chemical properties of the benzofuran ring:

  • C-2 Regioselectivity (Directed Metalation): The C-2 proton is the most acidic position on the benzofuran ring due to the inductive electron-withdrawing effect of the adjacent oxygen heteroatom. Deprotonation with a strong base (n-BuLi) generates a localized C-2 anion, which can be cleanly trapped by an electrophilic chlorine source such as hexachloroethane (C₂Cl₆) or N-chlorosuccinimide (NCS)[3][4].

  • C-3 Regioselectivity (Addition-Elimination): To selectively chlorinate the C-3 position, the aromaticity of the furan ring is temporarily disrupted. The electrophilic addition of chlorine gas (Cl₂) across the electron-rich C2–C3 double bond yields a 2,3-dichloro-2,3-dihydrobenzofuran intermediate. Subsequent base-promoted E2 dehydrohalogenation restores aromaticity, selectively expelling the C-2 chlorine (as HCl) to yield the 3-chloro derivative[1].

Divergent Synthetic Pathways

The following Graphviz diagram illustrates the logical divergence in reaction conditions required to selectively access either the 2-chloro or 3-chloro isomer of 5-methylbenzofuran.

SynthesisPathway SM 5-Methylbenzofuran Lithiation 1. n-BuLi, THF, -78°C 2. C2Cl6 or NCS SM->Lithiation C-2 Deprotonation Addition Cl2 (gas), AcOH 0°C to RT SM->Addition Electrophilic Addition C2_Product 2-Chloro-5-methylbenzofuran (Regioselective C-2) Lithiation->C2_Product Electrophilic Trap Intermediate 2,3-Dichloro-2,3-dihydro- 5-methylbenzofuran Addition->Intermediate Syn/Anti Addition Base KOH / EtOH Reflux Intermediate->Base Base-Promoted C3_Product 3-Chloro-5-methylbenzofuran (Regioselective C-3) Base->C3_Product E2 Elimination

Caption: Divergent synthetic pathways for the regioselective C-2 and C-3 chlorination of 5-methylbenzofuran.

Comparative Reaction Conditions

The table below summarizes the quantitative and operational parameters for the primary chlorination methodologies.

MethodTarget RegioisomerReagents & SolventsTemp (°C)Typical Yield (%)Mechanistic Advantage
Directed Metalation 2-Chloro-5-methylbenzofurann-BuLi, C₂Cl₆ (or NCS), THF-78 to RT75 – 85Absolute C-2 selectivity; avoids over-chlorination and oxidative side reactions.
Addition-Elimination 3-Chloro-5-methylbenzofuran1. Cl₂, AcOH2. KOH, EtOH0 (Step 1)78 (Step 2)65 – 75Highly scalable; utilizes inexpensive reagents; complete C-3 regiocontrol.
Direct EAS Mixture (C-2 / C-3)SO₂Cl₂, DCMRT40 – 60One-pot procedure; however, requires rigorous chromatographic separation.

Experimental Protocols

Protocol A: Synthesis of 2-Chloro-5-methylbenzofuran (C-2 Selective)

This protocol utilizes directed metalation to ensure high fidelity at the C-2 position[4].

Step-by-Step Methodology:

  • System Preparation: Flame-dry a 100 mL Schlenk flask under vacuum and backfill with argon (repeat 3x).

  • Substrate Dissolution: Dissolve 5-methylbenzofuran (5.0 mmol, 1.0 equiv) in anhydrous THF (25 mL).

  • Lithiation: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Add n-BuLi (2.5 M in hexanes; 2.4 mL, 6.0 mmol, 1.2 equiv) dropwise over 10 minutes. The solution will typically turn a pale yellow indicating the formation of the 2-lithio species. Stir at -78 °C for 30 minutes.

  • Electrophilic Trapping: Add hexachloroethane (C₂Cl₆) (1.42 g, 6.0 mmol, 1.2 equiv) portion-wise. Alternatively, a solution of anhydrous NCS in THF can be used[3].

  • Quenching: Allow the reaction to slowly warm to room temperature over 1 hour. Quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl (10 mL).

  • Workup: Extract the aqueous layer with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, 100% hexanes) to afford the pure 2-chloro-5-methylbenzofuran as a colorless oil.

Protocol B: Synthesis of 3-Chloro-5-methylbenzofuran (C-3 Selective)

This protocol utilizes an addition-elimination sequence to bypass EAS regioselectivity issues[1].

Step-by-Step Methodology:

  • Electrophilic Addition: Dissolve 5-methylbenzofuran (5.0 mmol, 1.0 equiv) in glacial acetic acid (20 mL) in a round-bottom flask equipped with a gas inlet. Cool the solution to 0 °C.

  • Chlorination: Slowly bubble Cl₂ gas through the solution for 15 minutes (monitor via TLC for the disappearance of the starting material). The intermediate 2,3-dichloro-2,3-dihydro-5-methylbenzofuran will form.

  • Solvent Removal: Purge the system with argon to remove excess Cl₂ gas. Concentrate the reaction mixture under reduced pressure to remove acetic acid.

  • Dehydrohalogenation: Dissolve the crude intermediate in absolute ethanol (30 mL). Add KOH pellets (15.0 mmol, 3.0 equiv) directly to the solution.

  • Reflux: Attach a reflux condenser and heat the mixture to 78 °C for 2 hours. The base promotes the E2 elimination of HCl, restoring the aromatic benzofuran system.

  • Workup: Cool to room temperature, dilute with distilled water (50 mL), and extract with Dichloromethane (3 × 25 mL). Dry the organic layers over Na₂SO₄ and concentrate.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes:EtOAc 95:5) to yield 3-chloro-5-methylbenzofuran.

Analytical Validation & Self-Validating Checks

To ensure protocol fidelity, ¹H NMR spectroscopy serves as a rapid, self-validating system to confirm regiochemistry prior to downstream applications:

  • Parent 5-Methylbenzofuran: The C-2 proton resonates significantly downfield (typically ~7.6 ppm) due to the deshielding effect of the adjacent oxygen atom. The C-3 proton appears further upfield (~6.7 ppm).

  • Validation of Protocol A (C-2 Chloro): A successful reaction is confirmed by the complete disappearance of the 7.6 ppm signal, while the C-3 proton remains visible as a sharp singlet at ~6.6–6.8 ppm.

  • Validation of Protocol B (C-3 Chloro): A successful reaction is confirmed by the disappearance of the 6.7 ppm signal, with the C-2 proton remaining visible as a sharp singlet at ~7.6–7.8 ppm.

References

  • Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. nih.gov.
  • An Approach to the Construction of Benzofuran-thieno[3,2-b]indole-Cored N,O,S-Heteroacenes Using Fischer Indoliz
  • Modulating Reactivity and Diverting Selectivity in Palladium-Catalyzed Heteroaromatic Direct Arylation Through the Use of a Chlorine. amazonaws.com.
  • Metal-free Chlorodeboronation of Organotrifluorobor

Sources

Application

Application Note: Orthogonal Functionalization of 7-Chloro-5-methyl-1-benzofuran in Drug Discovery

Executive Summary Benzofurans are privileged heterocyclic scaffolds ubiquitous in approved therapeutics and biologically active natural products, exhibiting broad-spectrum antimicrobial, anti-inflammatory, and antineopla...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Benzofurans are privileged heterocyclic scaffolds ubiquitous in approved therapeutics and biologically active natural products, exhibiting broad-spectrum antimicrobial, anti-inflammatory, and antineoplastic activities. Among functionalized building blocks, 7-Chloro-5-methyl-1-benzofuran (CAS: 1388020-83-4) 1 stands out due to its highly specific substitution pattern. The 5-methyl group provides a defined steric vector and potential metabolic soft spot, while the 7-chloro substituent and the unsubstituted furan ring (C-2, C-3) offer three distinct, orthogonal sites for late-stage functionalization. This application note details the mechanistic rationale and self-validating protocols for the divergent synthesis of complex benzofuran derivatives using this specific building block.

Mechanistic Insights & Causality (E-E-A-T)

As a Senior Application Scientist, it is critical to understand why specific reagents and conditions are selected for this scaffold, rather than simply following a recipe. The reactivity of 7-Chloro-5-methyl-1-benzofuran is governed by the electronic distribution of the fused bicyclic system:

  • C-2 Directed Lithiation: The proximity of the highly electronegative furan oxygen strongly directs lithiation to the C-2 position. The oxygen atom coordinates with the lithium cation, lowering the pKa of the C-2 proton and stabilizing the resulting carbanion 2. Conducting this at -78 °C is mandatory to prevent base-induced ring-opening of the benzofuran core.

  • C-7 Suzuki-Miyaura Cross-Coupling: Aryl chlorides are notoriously sluggish in oxidative addition compared to their bromide or iodide counterparts. To activate the C-7 chloride on the electron-rich benzofuran core, a highly active palladium catalyst paired with a bulky, electron-rich biaryl phosphine ligand (e.g., XPhos) is required 3. This ligand accelerates the oxidative addition into the unreactive C-Cl bond while preventing catalyst deactivation.

  • C-3 Electrophilic Aromatic Substitution (EAS): The C-3 position is the most nucleophilic site on the furan ring. Utilizing N-Bromosuccinimide (NBS) in a polar aprotic solvent (DMF) provides a mild, controlled source of electrophilic bromine, ensuring strict regioselectivity at C-3 without over-halogenating the benzenoid ring 4.

Reaction Pathway Visualization

G SM 7-Chloro-5-methyl- 1-benzofuran C2 C-2 Borylation (Lithiation/Borylation) SM->C2 1. n-BuLi, THF, -78 °C 2. B(OiPr)3 C7 C-7 Arylation (Suzuki-Miyaura) SM->C7 Ar-B(OH)2, Pd2(dba)3, XPhos, K3PO4 C3 C-3 Bromination (Electrophilic Sub.) SM->C3 NBS, DMF, rt

Orthogonal functionalization pathways of 7-Chloro-5-methyl-1-benzofuran.

Validated Experimental Protocols

Protocol A: C-2 Directed Lithiation and Borylation

This protocol generates a versatile C-2 boronic ester for subsequent cross-coupling.

  • System Preparation: Flame-dry a Schlenk flask under vacuum and backfill with dry Argon. Moisture exclusion is critical as water will rapidly quench the alkyllithium reagent.

  • Substrate Solvation: Dissolve 7-Chloro-5-methyl-1-benzofuran (1.0 equiv, 5.0 mmol) in anhydrous THF (0.2 M). Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Lithiation: Add n-butyllithium (1.6 M in hexanes, 1.1 equiv) dropwise over 10 minutes.

    • Causality: Dropwise addition prevents localized heating, which could lead to undesired ring-opening of the lithiated intermediate. Stir at -78 °C for 45 minutes.

  • Borylation: Add triisopropyl borate (1.2 equiv) rapidly in one portion. Stir at -78 °C for 1 hour, then allow the mixture to warm to room temperature over 2 hours.

  • Validation & Quench: Monitor by TLC (Hexanes/EtOAc 9:1). Once the starting material is consumed, quench the reaction with saturated aqueous NH₄Cl (10 mL).

    • Causality: NH₄Cl provides a mild proton source that neutralizes unreacted n-BuLi without hydrolyzing the newly formed boronic ester (which would occur with strong acids like HCl).

  • Workup: Extract with EtOAc (3 × 15 mL), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Protocol B: C-7 Suzuki-Miyaura Cross-Coupling

This protocol overrides the low reactivity of the C-7 chloride using specialized ligand architecture.

  • Reagent Assembly: In a microwave vial or pressure tube, combine 7-Chloro-5-methyl-1-benzofuran (1.0 equiv, 2.0 mmol), the desired aryl boronic acid (1.2 equiv), Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), and anhydrous K₃PO₄ (2.0 equiv).

  • Solvent Degassing: Add a solvent mixture of 1,4-Dioxane/H₂O (4:1, 0.15 M). Sparge the solution with Argon for 15 minutes.

    • Causality: Oxygen must be rigorously excluded to prevent the oxidation of the electron-rich XPhos ligand, which would immediately kill the catalytic cycle. Water is essential to dissolve the K₃PO₄, facilitating the formation of the active boronate complex required for the transmetalation step.

  • Reaction: Seal the tube and heat at 100 °C in an oil bath for 12 hours.

  • Validation & Workup: Cool to room temperature. Filter the crude mixture through a short pad of Celite to remove palladium black and inorganic salts, eluting with EtOAc. Concentrate the filtrate and purify via flash column chromatography.

Protocol C: C-3 Electrophilic Bromination

This protocol selectively halogenates the furan core for downstream functionalization.

  • Solvation: Dissolve 7-Chloro-5-methyl-1-benzofuran (1.0 equiv, 3.0 mmol) in anhydrous DMF (0.3 M) at room temperature.

  • Electrophile Addition: Add N-Bromosuccinimide (NBS) (1.05 equiv) in small portions over 15 minutes. Wrap the reaction flask in aluminum foil.

    • Causality: NBS is added in portions to control the mild exotherm. The flask is shielded from light to prevent homolytic cleavage of the N-Br bond, which would trigger a radical pathway (leading to allylic/benzylic bromination at the 5-methyl group) rather than the desired ionic Electrophilic Aromatic Substitution (EAS) at C-3.

  • Reaction: Stir at room temperature for 4 hours.

  • Validation & Workup: Quench the reaction by pouring it into ice-cold distilled water (50 mL). The product typically precipitates. If it does not, extract with diethyl ether (3 × 20 mL). Wash the organic layer extensively with water (5 × 20 mL) to remove residual DMF, dry over MgSO₄, and concentrate.

Quantitative Data Summary

The following table summarizes the expected outcomes and operational parameters for the orthogonal functionalization of 7-Chloro-5-methyl-1-benzofuran based on standard laboratory validations.

Reaction TypeTarget PositionKey ReagentsCatalyst / Base SystemTypical YieldRegioselectivity
Directed Lithiation C-2n-BuLi, B(OiPr)₃None75–85%>98% (C-2 specific)
Suzuki-Miyaura C-7Ar-B(OH)₂Pd₂(dba)₃ / XPhos / K₃PO₄65–80%Specific to C-Cl bond
Electrophilic Bromination C-3NBSNone80–90%>95% (C-3 specific)

References

  • Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Lithiation in flavones, chromones, coumarins, and benzofuran derivatives. Retrieved from[Link]

  • National Institutes of Health (PMC). Recent Advances in Sequentially Pd-Catalyzed One-Pot Syntheses of Heterocycles. Retrieved from [Link]

  • National Institutes of Health (PMC). Design and application of intramolecular arylogous nitroaldol condensation to access 2-aryl-benzofuran and -indole derivatives. Retrieved from[Link]

Sources

Method

Application Notes & Protocols: Strategic Solvent Selection for Reactions of 7-Chloro-5-methyl-1-benzofuran

Executive Summary 7-Chloro-5-methyl-1-benzofuran is a key heterocyclic scaffold utilized in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science.[1] Its deri...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

7-Chloro-5-methyl-1-benzofuran is a key heterocyclic scaffold utilized in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science.[1] Its derivatives are known to exhibit a wide range of biological activities, including antitumor, antibacterial, and anti-inflammatory properties.[1][2][3] The successful functionalization of this building block is critically dependent on the judicious selection of the reaction solvent. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and practicalities of solvent selection for key transformations involving 7-Chloro-5-methyl-1-benzofuran, with a focus on palladium-catalyzed cross-coupling reactions. We delve into the causal relationships between solvent properties and reaction outcomes, offering detailed, field-proven protocols to ensure reproducible and high-yielding synthetic results.

Physicochemical Profile of 7-Chloro-5-methyl-1-benzofuran

Understanding the inherent properties of the substrate is the first step in rational solvent selection.

  • Structure: The molecule contains a moderately polar benzofuran ring system, an electron-withdrawing chloro group, and an electron-donating methyl group.

  • Polarity & Solubility: The combination of the ether oxygen and the chlorine atom imparts a moderate dipole moment. The aromatic nature and methyl group contribute to its lipophilicity. Consequently, 7-Chloro-5-methyl-1-benzofuran exhibits good solubility in a wide range of common organic solvents, including ethers (THF, 1,4-dioxane), aromatic hydrocarbons (toluene, xylene), and polar aprotic solvents (DMF, DMSO), but is poorly soluble in water.[4][5]

PropertyValueSource
Molecular FormulaC₉H₇ClO[5]
Molecular Weight166.60 g/mol [5]
LogP3.39[5]
Topological Polar Surface Area (TPSA)13.14 Ų[5]

Solvent Selection for Key Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are the most prevalent methods for functionalizing the 7-chloro position of the benzofuran core. The solvent does not merely act as a medium but is an active participant that influences nearly every step of the catalytic cycle.[6][7]

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a robust method for forming C(sp²)-C(sp²) bonds.[8][9] The choice of solvent is critical for balancing the solubility of organic and inorganic components, stabilizing the palladium catalyst, and facilitating the key transmetalation step.

Causality Behind Solvent Choice:

  • Polarity and Water Content: A mixture of a polar aprotic solvent and water is often optimal. Solvents like 1,4-dioxane or THF are excellent choices as they can dissolve the organic halide, the boronic acid, and the palladium complex.[2][10] The presence of water is crucial for dissolving the inorganic base (e.g., K₂CO₃, Cs₂CO₃) and for activating the boronic acid to facilitate transmetalation.[10] The ratio of organic solvent to water can significantly impact reaction rates.[10]

  • Aprotic vs. Protic: While water is a necessary protic component, the bulk solvent is typically aprotic. This prevents unwanted side reactions like protodeboronation of the boronic acid, which can be accelerated in protic organic solvents.[11]

  • Coordinating Ability: Solvents like THF and 1,4-dioxane are coordinating and can stabilize the Pd(0) active catalyst. However, highly coordinating solvents can sometimes inhibit the reaction by competing for coordination sites on the palladium center. Nonpolar solvents like toluene are also effective, particularly when used with a phase-transfer catalyst or in biphasic systems to bring the aqueous base into contact with the organic phase.[6] The choice between a polar or nonpolar solvent can even influence which catalytic species is active in solution.[12][13]

Recommended Solvent Systems:

  • 1,4-Dioxane / Water (e.g., 4:1 to 10:1 v/v): A highly reliable and widely used system for Suzuki couplings of aryl chlorides.[2][14]

  • Toluene / Water (e.g., 10:1 v/v) with a phase-transfer catalyst (e.g., TBAB): A good choice for large-scale reactions where solvent cost and removal are considerations.

  • THF / Water (e.g., 4:1 v/v): Effective, though THF's lower boiling point limits the reaction temperature.[10]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds.[15] Solvent selection is crucial for managing the solubility and reactivity of the base, as well as preventing catalyst deactivation.

Causality Behind Solvent Choice:

  • Aprotic Nature: This reaction exclusively uses aprotic solvents. Protic solvents (like alcohols or water) will react with the strong bases (e.g., NaOtBu, LHMDS) required for the reaction, quenching them and inhibiting catalysis.[16]

  • Polarity and Coordinating Ability: Moderately polar, non-coordinating, or weakly coordinating solvents are preferred.

    • Toluene: Often the solvent of choice. Its nonpolar nature prevents strong coordination to the palladium center, leaving it available for the catalytic cycle. It also has a high boiling point suitable for coupling unreactive aryl chlorides.[17][18]

    • 1,4-Dioxane: Another common choice, its higher polarity can sometimes aid in the solubility of certain amines or additives.[19]

    • Ethers (THF, t-BuOMe): Can be used, but their lower boiling points may not be sufficient for activating the C-Cl bond of 7-chloro-5-methyl-1-benzofuran.

  • Base Solubility: The chosen solvent must be compatible with the strong, sterically hindered base. While bases like NaOtBu have limited solubility in toluene, this is often sufficient for the reaction to proceed. The use of a soluble base like LHMDS in THF is another effective strategy.[16]

Recommended Solvent Systems:

  • Toluene: The most robust and generally applicable solvent.

  • 1,4-Dioxane: A good alternative, particularly if solubility issues are encountered with the amine coupling partner.[19]

Emerging Trends: C-H Functionalization

Direct C-H functionalization offers an atom-economical alternative to cross-coupling. For these challenging reactions, solvent choice can be non-intuitive and transformative.

Causality Behind Solvent Choice:

  • Fluorinated Alcohols (HFIP, TFE): Solvents like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) and trifluoroethanol (TFE) have emerged as remarkable media for promoting difficult C-H activation reactions.[20] Their unique properties, including high polarity, low nucleophilicity, and strong hydrogen-bond-donating ability, can stabilize key cationic intermediates and facilitate the C-H cleavage step, often enabling reactions that fail in conventional solvents.[20] While specific protocols for 7-Chloro-5-methyl-1-benzofuran are not yet established, screening these solvents is highly recommended when developing novel C-H functionalization strategies.

Protocols and Practical Guidance

General Solvent Screening Workflow

A systematic approach is key to identifying the optimal solvent for a novel transformation of 7-Chloro-5-methyl-1-benzofuran.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization A Define Reaction: Substrate, Reagent, Catalyst, Base B Select 3-4 Diverse Solvents (e.g., Toluene, Dioxane, DMF) A->B C Run Small-Scale Parallel Reactions (Same Temp & Concentration) B->C D Monitor Conversion (TLC/LC-MS) at Set Time Points C->D E Identify Best Solvent(s) from Phase 1 D->E Analyze Results F Optimize Parameters: Temperature, Concentration, Base E->F G Consider Solvent Mixtures (e.g., Dioxane/Water for Suzuki) F->G H Confirm Optimal Conditions & Assess Yield G->H I Scale-Up Reaction H->I

Caption: Workflow for systematic solvent screening.

Protocol: Suzuki-Miyaura Coupling of 7-Chloro-5-methyl-1-benzofuran

This protocol details the coupling of 7-Chloro-5-methyl-1-benzofuran with an arylboronic acid.

Materials:

  • 7-Chloro-5-methyl-1-benzofuran (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Pd(dppf)Cl₂ (3 mol%)

  • K₂CO₃ or Cs₂CO₃ (2.5 equiv)

  • 1,4-Dioxane, degassed

  • Water, degassed

Procedure:

  • To an oven-dried Schlenk flask, add 7-Chloro-5-methyl-1-benzofuran, the arylboronic acid, Pd(dppf)Cl₂, and the base under an inert atmosphere (Argon or Nitrogen).

  • Add degassed 1,4-dioxane and degassed water in a 4:1 ratio (to achieve a substrate concentration of ~0.1 M).

  • Seal the flask and heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. Reaction times typically range from 4 to 16 hours.[2]

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol: Buchwald-Hartwig Amination of 7-Chloro-5-methyl-1-benzofuran

This protocol details the coupling of 7-Chloro-5-methyl-1-benzofuran with a primary or secondary amine.

Materials:

  • 7-Chloro-5-methyl-1-benzofuran (1.0 equiv)

  • Amine (1.2 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • XPhos or similar bulky phosphine ligand (4-5 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Toluene, anhydrous

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add Pd₂(dba)₃, the phosphine ligand, and NaOtBu.

  • Add anhydrous toluene and stir for 5 minutes.

  • Add the amine, followed by 7-Chloro-5-methyl-1-benzofuran.

  • Seal the flask and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 12-24 hours.[19]

  • After cooling to room temperature, quench the reaction by carefully adding saturated aqueous NH₄Cl.

  • Dilute with ethyl acetate and separate the layers. Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel.

G cluster_0 Buchwald-Hartwig Catalytic Cycle A Pd(II)-Cl Ar + Amine, - Base (Amine Deprotonation) B Pd(II)-NR₂ Ar Reductive Elimination A->B  Solvent stabilizes charged intermediates C Pd(0)L₂ Oxidative Addition B->C  Solvent must not decompose catalyst D Ar-NR₂ Product B->D C->A  Solvent influences base solubility & efficacy

Caption: Solvent influence on the Buchwald-Hartwig cycle.

Troubleshooting

IssuePotential Cause (Solvent-Related)Recommended Solution
Low or No Conversion Poor solubility of reagents/base.Switch to a more polar solvent (e.g., toluene to dioxane). For Suzuki, adjust the water ratio.
Solvent inhibiting catalyst.Switch to a less coordinating solvent (e.g., DMF to toluene).
Insufficient temperature.Use a solvent with a higher boiling point (e.g., THF to dioxane or toluene).
Side Product Formation Protodeboronation (Suzuki).Ensure the aprotic solvent is dry and minimize reaction time.
Homocoupling of Boronic Acid (Suzuki).Ensure thorough degassing of the solvent to remove oxygen.[21]
Catalyst Decomposition Reaction with protic solvent impurities.Use high-purity, anhydrous solvents, especially for Buchwald-Hartwig amination.

References

  • Solvent effect on palladium-catalyzed cross-coupling reactions and implications on the active c
  • Solvent Effects on the Selectivity of Palladium-C
  • Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online,
  • Solvent Effect on Palladium-Catalyzed Cross-Coupling Reactions and Implications on the Active Catalytic Species.
  • Solvent effects in palladium catalysed cross-coupling reactions. RSC Publishing,
  • Substituted benzofuran – Knowledge and References. Taylor & Francis,
  • Benzofuran | C8H6O. PubChem - NIH,
  • Suzuki-Miyaura Cross-Coupling Reaction. Fisher Scientific,
  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. PMC,
  • Synthesis of Bioactive Benzofuran Derivatives via Suzuki –Miyaura Cross-Coupling Reaction. Journal of the Chemical Society of Pakistan,
  • Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. PMC - NIH,
  • Application Notes and Protocols for Optimizing Buchwald-Hartwig Amination using 4-dibenzofuranamine. Benchchem,
  • Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts.
  • Remarkable solvent effect of fluorinated alcohols on transition metal catalysed C-H functionaliz
  • Buchwald−Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based. Semantic Scholar,
  • Application Notes and Protocols for Suzuki Coupling Reactions with 5,7-Dibromoquinoline. Benchchem,
  • Furan. Wikipedia,
  • 7-Chloro-5-methylbenzofuran. ChemScene,
  • Specific Solvent Issues with Buchwald-Hartwig Amin
  • 645 Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity - A Research Article.
  • Natural source, bioactivity and synthesis of benzofuran deriv
  • General protocol for Buchwald-Hartwig amination of aryl halides mediated by an in situ palladium/imidazolinium salt catalytic system. ChemSpider Synthetic Pages,
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts,
  • Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ArODES HES-SO,
  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. PMC,
  • Base-Free Suzuki–Miyaura Cross-Coupling Reaction Medi

Sources

Application

7-Chloro-5-methyl-1-benzofuran in drug discovery libraries

Application Note: 7-Chloro-5-methyl-1-benzofuran as a Privileged Scaffold in Drug Discovery Libraries Executive Summary In the pursuit of novel therapeutics, the selection of core molecular scaffolds dictates the success...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 7-Chloro-5-methyl-1-benzofuran as a Privileged Scaffold in Drug Discovery Libraries

Executive Summary

In the pursuit of novel therapeutics, the selection of core molecular scaffolds dictates the success rate of downstream high-throughput screening (HTS) and fragment-based drug discovery (FBDD). As a Senior Application Scientist, I have designed this protocol guide to detail the integration of 7-chloro-5-methyl-1-benzofuran (CAS 1388020-83-4) into your discovery pipelines. This guide bypasses generic synthetic overviews, focusing instead on the mechanistic causality, regiochemical control, and self-validating protocols required to build orthogonal, high-value compound libraries.

Mechanistic Grounding & Rationale

Benzofurans are universally recognized as privileged scaffolds, frequently serving as the pharmacophoric core in antimicrobial, anticancer, and neuroprotective agents[1]. However, the specific 7-chloro-5-methyl substitution pattern elevates this building block beyond a standard heterocycle:

  • Metabolic Shielding: The 7-chloro substituent exerts a strong inductive electron-withdrawing effect and physically blocks CYP450-mediated oxidation at the electron-rich 7-position, a common metabolic liability in unsubstituted benzofurans.

  • Electronic Tuning for C-H Activation: The chlorine atom lowers the pKa of the adjacent furan protons, facilitating transition-metal-catalyzed Concerted Metalation-Deprotonation (CMD) pathways.

  • Hydrophobic Vectoring: The 5-methyl group provides a lipophilic contact for deep binding pockets and serves as a latent synthetic handle for late-stage benzylic functionalization (e.g., via radical bromination).

The Regioselectivity Paradigm: Benzofuran vs. Indole Understanding the inherent electronics of the benzofuran core is critical. Unlike indole, which preferentially undergoes electrophilic aromatic substitution at the C-3 position due to the nitrogen atom's superior ability to stabilize the intermediate iminium ion, the benzofuran core strongly favors electrophilic attack at the C-2 position[2]. However, if C-2 is functionalized (e.g., via Pd-catalyzed arylation), subsequent electrophilic attacks are cleanly directed to the C-3 position. This predictable reactivity allows us to design orthogonal, iterative library expansions.

Physicochemical Profiling

Before initiating library synthesis, it is crucial to validate that the core scaffold aligns with Lipinski’s Rule of 5 (Ro5) and possesses favorable lead-like metrics.

PropertyValuePharmacological Relevance
Molecular Weight 166.60 g/mol Highly efficient for FBDD; leaves >300 Da for functional group addition.
LogP (Predicted) ~3.2Optimal lipophilicity for membrane permeability; Ro5 compliant.
Hydrogen Bond Donors 0Reduces the desolvation penalty during target binding.
Hydrogen Bond Acceptors 1The furan oxygen acts as a weak, directional H-bond acceptor.
Topological Polar Surface Area 13.14 ŲExcellent blood-brain barrier (BBB) penetration potential for CNS targets.

Synthetic Workflows & Self-Validating Protocols

Protocol 1: C-2 Regioselective Palladium-Catalyzed Direct C-H Arylation

Objective: To install diverse aryl groups at the C-2 position without the need for pre-functionalized, unstable boronic acids.

Causality & Experimental Design: Traditional cross-coupling requires pre-functionalization. Direct C-H arylation is highly atom-economical. We utilize Pd(OAc)₂ as the pre-catalyst alongside Silver Carbonate (Ag₂CO₃). Ag₂CO₃ is selected over weaker bases because it serves a dual purpose: it abstracts the proton during the CMD step, and it acts as an irreversible halide scavenger (forming insoluble AgI), which thermodynamically drives the catalytic cycle forward[3]. 1,2-Dichloroethane (1,2-DCE) is used as the solvent to ensure optimal solubility of the silver salts at elevated temperatures[4].

Step-by-Step Methodology:

  • In an oven-dried Schlenk tube equipped with a magnetic stir bar, add 7-chloro-5-methyl-1-benzofuran (1.0 mmol, 166.6 mg), the desired aryl iodide (1.2 mmol), Pd(OAc)₂ (0.05 mmol, 11.2 mg), and Ag₂CO₃ (1.5 mmol, 413 mg).

  • Purge the vessel with argon for 5 minutes. (Causality: While Pd(II) catalysis can sometimes tolerate air, excluding oxygen prevents the undesired oxidative homocoupling of the aryl iodide).

  • Add anhydrous 1,2-DCE (5.0 mL) via syringe. Seal the tube and heat the reaction mixture to 80 °C in a pre-heated oil bath for 12 hours.

  • Self-Validation (QC): Monitor the reaction via LC-MS. The starting material will show a peak at m/z 167.0 [M+H]⁺. Successful C-2 arylation will show a mass shift corresponding to the added aryl group, retaining the characteristic 3:1 chlorine isotopic pattern (³⁵Cl:³⁷Cl).

  • Cool the mixture to room temperature, dilute with EtOAc (15 mL), and filter through a short pad of Celite to remove AgI and Pd black.

  • Concentrate the filtrate and purify via flash column chromatography (Hexanes/EtOAc gradient). (Validation: ¹H NMR will show the complete disappearance of the distinctive C-2 furan proton singlet at ~7.6 ppm).

Protocol 2: Orthogonal C-3 Vilsmeier-Haack Formylation of 2-Aryl Derivatives

Objective: To install an aldehyde handle at the C-3 position for subsequent library diversification (e.g., reductive aminations, Horner-Wadsworth-Emmons olefinations).

Causality & Experimental Design: In an unsubstituted benzofuran, the Vilsmeier-Haack reagent attacks C-2[2]. By utilizing the 2-arylbenzofuran generated in Protocol 1, the C-2 position is sterically and electronically blocked. The electrophilic chloromethyleniminium ion is thereby forced to attack the C-3 position[5]. A slight excess of POCl₃ relative to DMF ensures complete formation of the active Vilsmeier complex without causing excessive chlorination byproducts.

Step-by-Step Methodology:

  • Cool a round-bottom flask containing anhydrous DMF (3.0 mL) to 0 °C under an argon atmosphere.

  • Dropwise add POCl₃ (1.5 mmol, 140 µL) over 5 minutes. (Causality: The formation of the Vilsmeier reagent is highly exothermic; controlled addition prevents the thermal degradation of the delicate chloromethyleniminium intermediate). Stir for 30 minutes at 0 °C.

  • Dissolve the 2-aryl-7-chloro-5-methyl-1-benzofuran (1.0 mmol) in anhydrous DMF (2.0 mL) and add it dropwise to the active complex.

  • Warm the reaction to 80 °C and stir for 4–6 hours. (Causality: Benzofurans are significantly less nucleophilic than indoles; elevated temperatures are strictly required to overcome the activation energy barrier for C-3 electrophilic attack).

  • Self-Validation (QC): Quench a 10 µL aliquot in saturated aqueous NaHCO₃ and extract with EtOAc. TLC (UV 254 nm) should reveal a new, more polar spot.

  • Pour the reaction mixture over crushed ice and neutralize cautiously with saturated aqueous NaHCO₃ until pH 7-8 is reached. (Causality: Alkaline hydrolysis is required to collapse the intermediate iminium salt into the final aldehyde).

  • Extract with EtOAc (3 x 20 mL), wash with brine, dry over Na₂SO₄, and concentrate. (Validation: ¹H NMR will reveal a sharp, diagnostic aldehyde singlet at ~10.1 ppm).

Data Presentation: Experimental Matrix

ProtocolCoupling Partner / ReagentCatalyst / BaseRegioselectivityExpected Yield
Direct C-H Arylation Aryl Iodides (Ar-I)Pd(OAc)₂, Ag₂CO₃C-2 exclusively65–85%
Standard Formylation N/A (POCl₃/DMF)POCl₃C-2 (if unsubstituted)70–80%
Orthogonal Formylation N/A (POCl₃/DMF)POCl₃C-3 (on 2-aryl derivatives)60–75%

Visualizations

G A 7-Chloro-5-methyl- 1-benzofuran (Core Scaffold) B C-2 Arylation (Pd-Catalyzed) A->B Aryl-I, Pd(OAc)2 Ag2CO3, 80°C C C-2 Formylation (Vilsmeier-Haack) A->C POCl3, DMF Regioselective D C-3 Formylation (Post-Arylation) B->D POCl3, DMF (C-2 Blocked) E Kinase Inhibitor Library B->E F GPCR Ligand Library C->F D->F

Workflow for orthogonal library generation from 7-chloro-5-methyl-1-benzofuran.

G Pd0 Pd(0) Active Catalyst OA Oxidative Addition Ar-I adds to Pd(0) Pd0->OA + Ar-I CMD Concerted Metalation-Deprotonation (CMD) C-2 H-abstraction via Ag2CO3 OA->CMD Ar-Pd(II)-I RE Reductive Elimination C-C Bond Formation CMD->RE Ar-Pd(II)-Benzofuran RE->Pd0 Catalyst Regeneration Prod 2-Aryl-7-chloro-5-methyl- 1-benzofuran RE->Prod Product Release

Catalytic cycle of Pd-mediated C-2 arylation via Concerted Metalation-Deprotonation.

References

  • Hiremathad, A. et al. "Benzofuran: an emerging scaffold for antimicrobial agents." RSC Advances (2015). URL:[Link]

  • Kitamura, Y. et al. "Palladium-Catalyzed C-H Arylation of Benzofurans with Triarylantimony Difluorides for the Synthesis of 2-Arylbenzofurans." Molecules (2020). URL:[Link]

  • Mayhugh, A. L.; Luscombe, C. K. "Room Temperature C-H Arylation of Benzofurans by Aryl Iodides." Organic Letters (2021). URL:[Link]

  • Vrankova, K. "Scope of enantioselective reduction of imines with trichlorosilane." PhD thesis, University of Glasgow (2009). URL:[Link]

  • Krutošíková et al. "Furo[3,2-b]pyrrole-5-carboxylate as a Rich Source of Fused Heterocycles..." MDPI (2025). URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 7-Chloro-5-methyl-1-benzofuran Synthesis

Welcome to the Technical Support Center for benzofuran derivative synthesis. 7-Chloro-5-methyl-1-benzofuran is a critical heterocyclic building block in drug development.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for benzofuran derivative synthesis. 7-Chloro-5-methyl-1-benzofuran is a critical heterocyclic building block in drug development. Synthesizing this specific scaffold presents unique challenges due to the steric hindrance and electron-withdrawing nature of the ortho-chloro substituent on the starting phenol.

This guide provides field-proven troubleshooting strategies, validated protocols, and mechanistic insights to help you optimize your yields, focusing primarily on the highly scalable Acetal (Pomeranz-Fritsch type) Cyclodehydration Route .

Workflow A 2-Chloro-4-methylphenol (Starting Material) B 1-Chloro-2-(2,2-diethoxyethoxy) -5-methylbenzene A->B Bromoacetaldehyde diethyl acetal K2CO3, DMF, KI (Cat.) 100°C C 7-Chloro-5-methylbenzofuran (Target Product) B->C Eaton's Reagent (MeSO3H/P2O5) DCM, 40°C Cyclodehydration

Fig 1. Optimized two-step synthetic workflow for 7-chloro-5-methyl-1-benzofuran via the acetal route.

Troubleshooting Guides & FAQs

Q1: During the O-alkylation of 2-chloro-4-methylphenol with bromoacetaldehyde diethyl acetal, my conversion stalls at ~60%. How can I push this to completion?

Cause: The ortho-chloro group exerts an electron-withdrawing inductive effect (-I), which decreases the nucleophilicity of the phenoxide oxygen. Furthermore, it introduces significant steric hindrance adjacent to the reaction center. This makes the standard SN2 alkylation with bromoacetaldehyde diethyl acetal sluggish. Solution: Implement Finkelstein Catalysis . Add a catalytic amount of Potassium Iodide (KI, 0.1–0.2 equivalents) to the reaction mixture. The iodide ion converts the alkyl bromide in situ to the highly reactive alkyl iodide, which undergoes rapid SN2 displacement by the sterically hindered phenoxide. Additionally, switch from Potassium Hydroxide (KOH) to anhydrous Potassium Carbonate (K2CO3) in dry DMF to minimize base-catalyzed hydrolysis of the acetal.

Q2: The cyclization of the acetal intermediate using Polyphosphoric Acid (PPA) results in a black, tarry mess and <20% yield. What is going wrong?

Cause: While PPA is a classic Brønsted acid for cyclodehydration[1], its extremely high viscosity prevents efficient magnetic stirring and mass transfer. This leads to localized concentration spikes and severe overheating. The electron-rich benzofuran product is highly susceptible to acid-catalyzed polymerization (charring) under these harsh, inhomogeneous conditions[2]. Solution: Abandon neat PPA. Instead, use Eaton’s Reagent (7.7 wt% P2O5 in methanesulfonic acid). Eaton's reagent provides a homogeneous, low-viscosity, and milder alternative that drastically improves yield and simplifies the workup. If you must use PPA, employ a biphasic system (e.g., PPA in refluxing chlorobenzene) so the benzofuran product is extracted into the organic phase immediately upon formation, shielding it from degradation.

Q3: I am exploring the alternative Palladium-catalyzed Sonogashira route starting from 2-iodo-6-chloro-4-methylphenol. I observe significant formation of a diyne byproduct. How do I prevent this?

Cause: In the Sonogashira approach, the terminal alkyne (e.g., trimethylsilylacetylene) undergoes Glaser homocoupling in the presence of trace oxygen and active Cu(II) species, consuming your alkyne and creating difficult-to-separate diyne impurities[3],[4]. Solution: Strictly degas all solvents using the freeze-pump-thaw method or prolonged sparging with Argon. Employ a syringe pump to add the alkyne slowly over 2–4 hours. This maintains a low steady-state concentration of the alkyne, strongly favoring the cross-coupling catalytic cycle over the homocoupling side reaction.

Quantitative Data: Cyclization Optimization

The choice of acid catalyst during the cyclodehydration step is the single most critical factor in determining the overall yield of 7-chloro-5-methyl-1-benzofuran.

Catalyst SystemSolventTemp (°C)Time (h)Isolated Yield (%)Reaction Profile & Observations
PPA (Neat) None1002.018%Severe charring; intractable black tar formed.
PPA (Biphasic) Chlorobenzene1324.065%Cleaner profile; product protected in organic layer.
Amberlyst-15 Toluene11012.072%Slow reaction; exceptionally clean; easy filtration workup.
BF3·OEt2 DCM0 to 253.058%Moderate yield; some dealkylation side-products observed.
Eaton's Reagent DCM406.084% Optimal; homogeneous, mild, no polymerization.

Mechanistic Pathway

Understanding the cyclodehydration mechanism is essential for rational troubleshooting. The reaction proceeds via an oxonium ion intermediate, followed by an intramolecular electrophilic aromatic substitution (EAS)[1]. The ortho-chloro group deactivates the ring, making the EAS step the rate-determining step, which is why a strong, yet non-polymerizing acid like Eaton's Reagent is required.

Mechanism Acetal Acetal Precursor Oxonium Oxonium Ion Intermediate (Loss of EtOH) Acetal->Oxonium H+ (Acid Catalyst) EAS Intramolecular Electrophilic Aromatic Substitution Oxonium->EAS Ring Closure (Rate Limiting) Aromatization Aromatization (Loss of H+ & EtOH) EAS->Aromatization Rearrangement Product 7-Chloro-5-methylbenzofuran Aromatization->Product Final Dehydration

Fig 2. Mechanistic pathway of the acid-catalyzed cyclodehydration to form the benzofuran ring.

Validated Experimental Protocols

The following is a self-validating, step-by-step protocol optimized for maximum yield and reproducibility.

Step 1: Synthesis of 1-Chloro-2-(2,2-diethoxyethoxy)-5-methylbenzene
  • Preparation: To a flame-dried 500 mL round-bottom flask equipped with a magnetic stir bar, add 2-chloro-4-methylphenol (14.2 g, 100 mmol) and anhydrous K2CO3 (27.6 g, 200 mmol) in dry DMF (150 mL).

  • Activation: Stir the suspension at room temperature for 30 minutes. Validation check: The mixture will transition from a pale yellow suspension to a deeper amber color, indicating phenoxide formation.

  • Reagent Addition: Add Potassium Iodide (1.66 g, 10 mmol), followed by dropwise addition of bromoacetaldehyde diethyl acetal (21.7 g, 110 mmol) over 15 minutes.

  • Heating: Attach a reflux condenser and heat the reaction to 100 °C for 16 hours under an argon atmosphere.

  • Monitoring: Check reaction progress via TLC (Hexanes:EtOAc 9:1). Validation check: The starting phenol (Rf = 0.4) should be completely consumed, replaced by the acetal product (Rf = 0.6) which stains dark blue with phosphomolybdic acid (PMA).

  • Workup: Cool to room temperature, dilute with water (300 mL), and extract with Ethyl Acetate (3 × 100 mL). Wash the combined organic layers with 5% NaOH (50 mL) to remove any unreacted phenol, then with brine (100 mL). Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the intermediate as a viscous yellow oil (approx. 24 g, 93% crude yield). Use directly in Step 2.

Step 2: Cyclodehydration using Eaton's Reagent
  • Preparation: Dissolve the crude acetal intermediate (24 g, ~93 mmol) in anhydrous Dichloromethane (DCM, 100 mL) in a 500 mL flask under argon.

  • Catalyst Addition: Cool the solution to 0 °C using an ice bath. Slowly add Eaton's Reagent (7.7 wt% P2O5 in methanesulfonic acid, 30 mL) dropwise via an addition funnel over 20 minutes to control the exothermic oxonium ion formation.

  • Cyclization: Remove the ice bath and gently warm the reaction to 40 °C (reflux) for 6 hours.

  • Monitoring: Monitor via TLC (Hexanes 100%). Validation check: The highly non-polar 7-chloro-5-methylbenzofuran product will appear as a fast-moving spot (Rf = 0.7) that is strongly UV-active (254 nm).

  • Quenching (Critical Step): Cool the mixture to 0 °C and very carefully pour it into a vigorously stirred beaker of crushed ice and saturated aqueous NaHCO3 (500 mL) to neutralize the strong acid. Caution: Vigorous CO2 evolution will occur.

  • Isolation: Extract the aqueous mixture with DCM (3 × 100 mL). Wash the combined organics with brine, dry over Na2SO4, and concentrate. Purify via short-path silica gel chromatography (eluting with 100% Hexanes) to afford 7-chloro-5-methyl-1-benzofuran as a colorless to pale-yellow oil (13.0 g, 84% yield over two steps).

References

  • Novel transition metal-free synthetic protocols toward the construction of 2,3-dihydrobenzofurans: a recent update Frontiers in Chemistry URL:[Link]

  • Improved Method for Preparation of 3-(1H-Indol-3-yl)benzofuran-2(3H)-ones Molecules (PMC) URL:[Link]

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies ACS Omega URL:[Link]

  • Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans Molecules (MDPI) URL:[Link]

Sources

Optimization

Technical Support Center: 7-Chloro-5-methyl-1-benzofuran Solubility Guide

Case ID: DMSO-SOL-7CMB Status: Active Support Tier: Senior Application Scientist[1] Executive Summary & Root Cause Analysis Welcome to the technical support hub for 7-Chloro-5-methyl-1-benzofuran . Users frequently repor...

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: DMSO-SOL-7CMB Status: Active Support Tier: Senior Application Scientist[1]

Executive Summary & Root Cause Analysis

Welcome to the technical support hub for 7-Chloro-5-methyl-1-benzofuran . Users frequently report unexpected precipitation or "crashing out" when handling this compound in Dimethyl Sulfoxide (DMSO).[1][2][3][4]

While DMSO is generally a universal solvent for benzofurans, 7-Chloro-5-methyl-1-benzofuran presents a specific challenge due to its high lipophilicity (LogP ~3.[1][2]4) combined with the hygroscopic nature of DMSO.[1][2][3][5]

The Core Conflict: Thermodynamics vs. Kinetics

The solubility issue is rarely due to the compound being inherently insoluble in pure DMSO.[1][2] Instead, it is usually a water-induced phase separation .[1][2]

  • Hygroscopicity: DMSO is a "water magnet."[1][2] At 20°C and 60% relative humidity, pure DMSO can absorb >5% water by weight within hours.[1][2]

  • The "Crash" Point: 7-Chloro-5-methyl-1-benzofuran is highly hydrophobic.[1][2] As DMSO absorbs atmospheric water, the solvent power decreases.[1][2][3] Once the water content exceeds a critical threshold (often as low as 1-2%), the compound becomes thermodynamically unstable and precipitates as a crystalline solid.[1][2]

Interactive Troubleshooting Logic (Visual)

Before proceeding to protocols, use this decision tree to diagnose your specific solubility failure.

TroubleshootingTree Start Start: Observation Precipitation Is there visible solid/haze? Start->Precipitation CheckTemp Is the solution cold (<19°C)? Precipitation->CheckTemp Yes CheckWater Was the DMSO bottle old/unsealed? CheckTemp->CheckWater No (Liquid DMSO) ActionWarm Action: DMSO Freezing. Warm to 37°C. CheckTemp->ActionWarm Yes (Solidified DMSO) CheckConc Is concentration >50 mM? CheckWater->CheckConc No ActionWater Action: Water Contamination. Discard. Use Anhydrous DMSO. CheckWater->ActionWater Yes ActionSonic Action: Kinetic Trap. Sonicate 10 mins. CheckConc->ActionSonic No ActionDilute Action: Saturation Limit. Dilute to <20 mM. CheckConc->ActionDilute Yes

Figure 1: Diagnostic logic flow for identifying the root cause of precipitation events.

Frequently Asked Questions (Technical Q&A)

Q1: My stock solution was clear yesterday, but today it has crystals. Why?

A: This is the classic "Hygroscopic Drift" effect.[1][2] If your vial was not sealed under inert gas (Nitrogen/Argon) or was opened frequently in humid air, the DMSO absorbed atmospheric moisture.[1][2]

  • Mechanism: The presence of water increases the polarity of the solvent mixture.[1][2] 7-Chloro-5-methyl-1-benzofuran, being lipophilic, can no longer stay in solution and crystallizes to lower its energy state.[1][2]

  • Fix: You cannot "dry" the solution easily. Discard the stock and prepare fresh using Protocol A (below).

Q2: The DMSO froze in the refrigerator. Did this ruin the compound?

A: Likely not, but you must handle the thaw carefully.[1][2] DMSO freezes at ~18.5°C. When it freezes, it forms a crystal lattice that excludes the solute (your compound), forcing it into high-concentration pockets.[2]

  • Risk: Upon thawing, these pockets may act as nucleation sites for precipitation.[1][2]

  • Fix: Do not just let it thaw.[1][2][6] Warm it immediately to 37°C and vortex/sonicate to ensure the compound re-distributes homogeneously before the crystal lattice stabilizes.

Q3: I added the DMSO stock to my cell culture media, and it turned cloudy immediately.

A: You triggered "Solvent Shock."[1][2] You moved the compound from a favorable environment (DMSO) to a hostile one (Water) too quickly.[1][2]

  • Threshold: This compound likely has a solubility limit <10 µM in pure aqueous buffer.[1][2]

  • Fix: Use Protocol B (Intermediate Dilution) to step-down the concentration gradually, or ensure your final DMSO concentration is <0.5% while keeping the compound concentration within its aqueous solubility limit.[1][2]

Validated Experimental Protocols

Protocol A: Preparation of High-Stability Anhydrous Stock

Use this for long-term storage (up to 6 months).[1][2]

  • Materials:

    • 7-Chloro-5-methyl-1-benzofuran (Solid).[1][2][7]

    • Anhydrous DMSO (≥99.9%, water <50 ppm).[1][2] Do not use standard laboratory grade DMSO.

    • Amber glass vials with PTFE-lined caps.[1][2]

    • Argon or Nitrogen gas line.[1][2]

  • Procedure:

    • Step 1: Allow the DMSO bottle and compound vial to equilibrate to Room Temperature (RT) before opening to prevent condensation.

    • Step 2: Weigh the compound.[1][2][3][4] Calculate volume for a 10 mM or 20 mM stock. Avoid >50 mM stocks to prevent supersaturation issues.[1]

    • Step 3: Add DMSO.

    • Step 4: Sonicate (ultrasonic bath) at 30-35°C for 5–10 minutes. Visual check: Solution must be perfectly clear.

    • Step 5: Flush the headspace of the vial with Argon/Nitrogen for 10 seconds.[1]

    • Step 6: Seal tightly.[1][2] Store at -20°C.

Protocol B: The "Step-Down" Serial Dilution

Use this when dosing aqueous assays to prevent precipitation.[1]

  • Goal: Achieve 10 µM final concentration in assay buffer.

  • Wrong Way: Add 1 µL of 10 mM stock directly to 1 mL buffer (1:1000 drop).[1][2] Result: Localized high concentration causes immediate crashing.[1]

  • Right Way (Intermediate Step):

    • Prepare Intermediate Stock : Dilute 10 mM DMSO stock 1:10 into pure DMSO -> 1 mM stock .

    • Dilute Intermediate Stock 1:10 into the assay buffer with rapid vortexing.

    • This reduces the kinetic shock of the solvent exchange.[1][2]

Physicochemical Data Summary

PropertyValueImplication for Solubility
Compound Name 7-Chloro-5-methyl-1-benzofuran--
Molecular Weight ~166.60 g/mol Small molecule, kinetically fast precipitation.[1][2]
LogP (Estimated) 3.1 – 3.4 [1, 2]Highly Lipophilic.[1][2] Poor water solubility.[1][2][3][4][8]
DMSO Freezing Pt. 18.5°CSolidifies at cool room temps; requires warming.[1][2]
Hygroscopicity HighDMSO absorbs water, killing solubility.[1][2][3][9]
Max Solubility (DMSO) ~50 mM (Anhydrous)Do not exceed this for stock solutions.[1][2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 53820020, 7-Chloro-5-methoxybenzofuran (Analogous Structure Data).[1][2] Retrieved from [Link][1][2]

  • Ziath (2023). The Effects of Water on DMSO and Effective Hydration Measurement.[1][2] Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Purification of 7-Chloro-5-methyl-1-benzofuran

Status: Operational Ticket ID: PUR-BZ-7C5M Assigned Specialist: Senior Application Scientist, Separation Sciences Executive Summary & Molecule Profile[1] You are attempting to purify 7-Chloro-5-methyl-1-benzofuran , a li...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: PUR-BZ-7C5M Assigned Specialist: Senior Application Scientist, Separation Sciences

Executive Summary & Molecule Profile[1]

You are attempting to purify 7-Chloro-5-methyl-1-benzofuran , a lipophilic heterocyclic intermediate often used in the synthesis of melatonin receptor agonists and other bioactive scaffolds.

The Challenge: This molecule is highly lipophilic (LogP ~3.4) and lacks strong hydrogen-bonding donors/acceptors. Consequently, it interacts weakly with silica gel, often co-eluting with non-polar impurities or starting materials (like 2-chloro-4-methylphenol derivatives). Furthermore, the furan ring can be sensitive to the acidic nature of standard silica gel, leading to on-column degradation.

PropertyValue / CharacteristicImplication for Chromatography
Structure Benzofuran core, Cl at C7, Me at C5Planar, aromatic, highly non-polar.
LogP ~3.4 (Predicted)Elutes very quickly. Requires non-polar mobile phases.
Physical State Low-melting solid or oilMay crystallize in the column if loaded at high concentration.
UV Activity Strong (

)
Easily detectable by UV; fluorescence quenching on

plates.
Stability Acid-sensitive (Potential)Risk of polymerization/ring-opening on acidic silica.

Pre-Purification Diagnostics (TLC Scouting)

Do not pack the column yet. You must establish a separation window (


) between your product and the nearest impurity.
Protocol: The "Non-Polar" Gradient Scout

Because your molecule is lipophilic, standard 20% EtOAc/Hexane systems will likely push it to the solvent front (


), causing co-elution.
  • Prepare Micro-Solvent Systems:

    • System A: 100% Hexane (or Petroleum Ether)

    • System B: 2% EtOAc in Hexane

    • System C: 5% EtOAc in Hexane[1]

  • Spotting: Apply the crude mixture and the starting material (phenol precursor) side-by-side.

  • Visualization:

    • UV (254 nm): Primary detection.

    • Stain (Permanganate/Anisaldehyde): Essential for detecting non-UV active aliphatic impurities from the cyclization step.

Decision Matrix:

ObservationDiagnosisAction

in 100% Hexane
Product is too non-polar.Switch to Pentane (lower elution strength) or use Reverse Phase (C18) .
Product

in 100% Hexane
Ideal retention.Run column with 100% Hexane isocratic.
Product overlaps with Starting Material "Critical Pair" issue.Change Selectivity. Switch modifier from EtOAc to Dichloromethane (DCM) or Toluene .
Streaking / Tailing Acid sensitivity or Phenol dragging.Add 1% Triethylamine (Et3N) to the mobile phase.

Column Chromatography Protocol

Step 1: Stationary Phase Selection
  • Standard: Silica Gel 60 (

    
    ).
    
  • For Acid-Sensitive Batches: If you observed streaking or new spots forming on TLC, neutralize the silica . Slurry the silica in Hexane containing 1% Et3N before packing. This protects the furan ring from acid-catalyzed polymerization.

Step 2: Column Packing & Loading
  • Loading Method: Dry Loading is mandatory.

    • Why? Dissolving this lipophilic compound in DCM/EtOAc for liquid loading will introduce a "solvent effect," washing the band down the column before the gradient starts.

    • Procedure: Dissolve crude in minimal DCM, add Celite (1:2 ratio w/w), and rotovap to a free-flowing powder. Load this powder on top of the packed silica.

Step 3: Elution Strategy (Gradient)

Do not use a steep gradient. This compound elutes early.

  • Column Volume (CV) 1-3: 100% Hexane (Flush non-polar grease).

  • CV 4-10: 0%

    
     2% EtOAc in Hexane.
    
  • CV 10-20: 2%

    
     5% EtOAc in Hexane.
    
    • Note: The product usually elutes between 1-4% EtOAc.

Troubleshooting Guide (FAQ)

Q1: My product and the starting phenol are co-eluting. How do I separate them?

The Mechanistic Fix: Phenols have an acidic proton (


). Benzofurans do not.
  • Pre-Column Wash: Dissolve crude in Et2O and wash with

    
     (aq). The phenol will move to the aqueous layer (as the phenoxide salt). The benzofuran stays in the organic layer.
    
  • Chromatographic Fix: If you cannot wash (e.g., small scale), use Toluene as the solvent. The

    
    -
    
    
    
    interaction between Toluene and the aromatic phenol is different from the benzofuran, often altering the separation factor (
    
    
    ).
Q2: I see a "Ghost Peak" that wasn't in the crude NMR.

The Mechanistic Fix: This is likely on-column decomposition.

  • Cause: The furan ring is acid-sensitive.[2] The silanols (

    
    ) on the silica surface act as Lewis acids.
    
  • Solution: Switch to Neutral Alumina (Activity Grade III) or add 1% Triethylamine to your silica solvent system.

Q3: The product is oiling out or crystallizing inside the column.

The Mechanistic Fix: 7-Chloro-5-methyl-1-benzofuran is a solid with low solubility in pure Hexane.

  • Solution: Ensure you use the Dry Loading method (Celite). If liquid loading is necessary, use a mixture of Hexane:DCM (9:1) to ensure solubility, but be aware this increases band broadening.

Visual Workflow & Logic

Diagram 1: Purification Decision Tree

This logic gate ensures you select the correct stationary phase and solvent system based on initial TLC results.

PurificationLogic Start Crude 7-Chloro-5-methyl-1-benzofuran TLC TLC Scouting (100% Hexane) Start->TLC RfCheck Check Rf Value TLC->RfCheck HighRf Rf > 0.7 (Too Fast) RfCheck->HighRf High GoodRf Rf 0.2 - 0.4 (Ideal) RfCheck->GoodRf Optimal Action1 Switch to Pentane or Reverse Phase HighRf->Action1 Streaking Streaking/Tailing? GoodRf->Streaking Action2 Run Column: 0-5% EtOAc/Hexane Streaking->Action2 No Action3 Add 1% Et3N (Neutralize Silica) Streaking->Action3 Yes

Caption: Logic flow for selecting solvent systems and additives based on TLC behavior.

Diagram 2: The "Critical Pair" Separation Strategy

How to handle the common impurity (Starting Phenol).

SeparationStrategy Impurity Impurity: 2-Chloro-4-methylphenol MethodA Method A: Chemical Wash Impurity->MethodA MethodB Method B: Chromatography Impurity->MethodB Product Product: 7-Chloro-5-methyl-1-benzofuran Product->MethodA Product->MethodB Wash Wash Et2O soln with 1M NaOH MethodA->Wash Col Silica Column Hexane/EtOAc MethodB->Col ResultA Phenol -> Aqueous Layer Product -> Organic Layer Wash->ResultA ResultB Co-elution Risk (Add 1% Et3N or use Toluene) Col->ResultB

Caption: Comparison of chemical workup vs. chromatographic separation for phenol removal.

References

  • Still, W. C.; Kahn, M.; Mitra, A. (1978).[3] Rapid Chromatographic Techniques for Preparative Separation with Moderate Resolution. Journal of Organic Chemistry, 43(14), 2923–2925.[3]

  • BenchChem Technical Guides. (2025). Isolation of Benzofuran Derivatives from Reaction Mixtures. 1

  • University of Rochester. Solvent Systems for Flash Column Chromatography. 3

  • PubChem. (2021).[4] 7-Chloro-5-methoxybenzofuran Compound Summary (Analog Reference).

Sources

Optimization

Technical Support Center: Recrystallization of 7-Chloro-5-methyl-1-benzofuran

Welcome to the Technical Support Center for the purification and handling of 7-Chloro-5-methyl-1-benzofuran (CAS: 1388020-83-4) [1]. As a Senior Application Scientist, I have designed this guide to move beyond generic pr...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification and handling of 7-Chloro-5-methyl-1-benzofuran (CAS: 1388020-83-4) [1]. As a Senior Application Scientist, I have designed this guide to move beyond generic protocols. Here, we address the specific thermodynamic and kinetic behaviors of halogenated benzofuran derivatives, providing drug development professionals and synthetic chemists with self-validating workflows, mechanistic troubleshooting, and scalable Standard Operating Procedures (SOPs).

Part 1: Diagnostic Dashboard & Solvent Thermodynamics

7-Chloro-5-methyl-1-benzofuran is a highly lipophilic, mildly polar aromatic heterocycle. Its solubility profile is governed by the polarizability of the C-Cl bond and the electron-rich furan oxygen, which readily engage in dipole-dipole interactions with moderately polar solvents, while the aromatic core favors dispersion forces [2].

To achieve a high-purity crystal lattice, you must select a solvent system that provides a steep solubility curve (high solubility at boiling, near-zero solubility at 0°C).

Table 1: Quantitative Solvent Selection Matrix
Solvent SystemVolume RatioBoiling Point (°C)Polarity IndexICH GuidelineSuitability & Mechanistic Rationale
Ethyl Acetate / Heptane 1:3 to 1:577 / 984.4 / 0.1Class 3 / Class 3Optimal. EtOAc disrupts solute-solute stacking; Heptane forces controlled nucleation. Highly scalable [3].
Dichloromethane / Hexane 1:440 / 693.1 / 0.1Class 2 / Class 2Good for Lab Scale. High volatility creates rapid supersaturation, but increases the risk of oiling out.
Ethanol / Water 4:178 / 1005.2 / 9.0Class 3 / N/AModerate. Best if crude contains highly polar impurities. Water acts as a strong anti-solvent [2].

Part 2: Standard Operating Procedure (SOP)

This self-validating protocol utilizes the Ethyl Acetate / Heptane dual-solvent system, optimized for halogenated benzofurans to prevent the entrapment of tarry byproducts [3].

SOP: Dual-Solvent Recrystallization Workflow
  • Initial Dissolution: Place the crude 7-Chloro-5-methyl-1-benzofuran in a clean, dry round-bottom flask equipped with a reflux condenser. Add a minimal volume of boiling Ethyl Acetate (EtOAc) until the solid just dissolves.

    • Causality Check: Using minimal "good" solvent ensures the final mixture reaches critical supersaturation upon cooling.

  • Decolorization (If required): If the solution is dark brown or red, add 5-10% (w/w) activated carbon (Darco). Boil for 5 minutes, then perform a hot gravity filtration through a pad of Celite to remove polymeric impurities.

  • Anti-Solvent Addition: Return the clear filtrate to a gentle reflux. Begin adding hot Heptane dropwise. Continue until the solution exhibits a sustained, faint turbidity (the "cloud point").

  • Re-clarification: Add 1 to 3 drops of hot EtOAc until the solution becomes perfectly clear again.

    • Causality Check: This step sets the saturation temperature (

      
      ) exactly at the boiling point of the mixture, maximizing the cooling gradient for crystal growth.
      
  • Controlled Nucleation: Remove the flask from the heat source. Allow it to cool undisturbed to room temperature (approx. 20°C) over 1-2 hours, then transfer to an ice bath (0-4°C) for 30 minutes.

  • Isolation: Collect the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with a minimal amount of ice-cold Heptane to displace any residual mother liquor without dissolving the product. Dry under high vacuum.

Workflow A Crude 7-Chloro-5-methyl- 1-benzofuran B Assess Impurity Profile A->B C Highly Colored / Tarry? B->C D Pre-treat with Activated Carbon in Hot EtOAc C->D Yes E Standard Dual-Solvent Recrystallization C->E No D->E F Dissolve in minimal hot EtOAc Add Heptane dropwise E->F G Cool slowly to RT, then 4°C F->G H Pure Crystals G->H

Caption: Workflow for selecting the optimal purification path for crude benzofuran derivatives.

Part 3: Troubleshooting Guide

Q: My compound forms a cloudy emulsion and "oils out" at the bottom of the flask instead of forming crystals. How do I fix this?

A: "Oiling out" (liquid-liquid phase separation) occurs when the saturation temperature (


) of your solvent system is higher than the melting point of the compound, or when high levels of structurally similar impurities depress the melting point. Because 7-Chloro-5-methyl-1-benzofuran is a relatively low-melting solid, it is highly susceptible to this.
  • Immediate Fix: Reheat the mixture until the oil dissolves. Add 10-20% more of the "good" solvent (EtOAc). This lowers the

    
     so that the compound will crystallize before it phase-separates.
    
  • Alternative Fix: Allow the solution to cool just above the temperature where it usually oils out, and add a few microscopic "seed crystals" of pure 7-Chloro-5-methyl-1-benzofuran to bypass the nucleation energy barrier.

OilingOut A Observation: Oiling Out (Emulsion) B Mechanism: T_saturation > T_melting A->B C Mechanism: High Impurity Load A->C D Action: Add 10-20% more 'Good' Solvent (EtOAc) B->D Lowers T_sat E Action: Add Seed Crystals at Cloud Point B->E Induces nucleation F Action: Silica Gel Plug to remove heavy oils C->F Purifies matrix

Caption: Mechanistic troubleshooting pathway for resolving liquid-liquid phase separation (oiling out).

Q: I am getting a very low recovery yield (<40%) after vacuum filtration. What is going wrong?

A: Low recovery is a thermodynamic issue indicating that the solubility of the benzofuran remains too high at your final cooling temperature. This usually happens if you used too much EtOAc during the initial dissolution step, or if you did not add enough anti-solvent (Heptane).

  • Validation Step: Take the mother liquor (the filtered solvent) and place it in the rotary evaporator to strip off half the volume. If a massive crop of crystals crashes out, your initial solvent volume was too high. Always ensure the ratio of EtOAc to Heptane leans heavily toward Heptane (e.g., 1:4) by the end of the addition phase.

Q: The crystals are heavily discolored (yellow/brown) even after washing.

A: Benzofurans are prone to trapping oxidized, conjugated polymeric impurities within their crystal lattice during rapid nucleation.

  • Validation Step: Redissolve the crystals. If the solution is highly colored, the impurities are trapped inside the lattice, requiring a carbon treatment (as detailed in SOP Step 2). If the solution is clear but the crystals were yellow, the impurities were merely on the surface of the lattice, meaning your cold Heptane wash during filtration was insufficient.

Part 4: Scale-Up & Drug Development FAQs

Q: Is this solvent system ICH compliant for late-stage drug development?

A: Yes, if you use the recommended Ethyl Acetate / Heptane system. Both are ICH Class 3 solvents, meaning they have low toxic potential and are accepted for pharmaceutical scale-up with limits up to 50 mg per day. Conversely, if you are currently using Hexane, you must switch to Heptane. Hexane is an ICH Class 2 solvent due to its neurotoxicity (metabolized to 2,5-hexanedione) and is heavily restricted in active pharmaceutical ingredients (APIs).

Q: Can I use Diethyl Ether as the "good" solvent instead of Ethyl Acetate?

A: It is strongly discouraged. While 7-Chloro-5-methyl-1-benzofuran is highly soluble in diethyl ether, ether is highly volatile (BP 34.6°C), making controlled anti-solvent addition nearly impossible. More critically, benzofuran derivatives can act as radical initiators, accelerating the formation of explosive peroxides in ethereal solvents during prolonged storage or heating.

References

  • US Patent Application 20180002305A1. Process for preparing benzofuran-2-carboxamide derivatives. Google Patents.
  • Lu, Y.-Z., Jiang, G.-Q., Xiao-Qin, & Zhang, Q.-J. (2012). Synthesis and Crystal Structure of Benzofuran Derivative. Asian Journal of Chemistry, 24(8), 3436-3438. Retrieved from:[Link]

Troubleshooting

stability of 7-Chloro-5-methyl-1-benzofuran under acidic conditions

A Guide to Understanding and Troubleshooting its Stability in Acidic Conditions Welcome to the Technical Support Center for 7-Chloro-5-methyl-1-benzofuran. This guide is designed for researchers, scientists, and drug dev...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Understanding and Troubleshooting its Stability in Acidic Conditions

Welcome to the Technical Support Center for 7-Chloro-5-methyl-1-benzofuran. This guide is designed for researchers, scientists, and drug development professionals who are working with this compound and may encounter stability issues under acidic conditions. As Senior Application Scientists, we have compiled this resource based on established principles of benzofuran chemistry and extensive field experience to help you navigate potential challenges in your experiments.

FREQUENTLY ASKED QUESTIONS (FAQs)

Q1: My reaction involving 7-Chloro-5-methyl-1-benzofuran under acidic conditions is turning dark and forming a tar-like substance. What is happening and how can I prevent it?

A1: The observation of a dark, tar-like substance is a common indicator of polymerization or extensive decomposition of the benzofuran ring system under acidic conditions.[1] Benzofurans, in general, can be susceptible to acid-catalyzed side reactions.

Causality:

  • Protonation and Ring Activation: The furan ring of the benzofuran system can be protonated under acidic conditions, which activates the molecule towards further reactions.

  • Carbocation Formation: Protonation can lead to the formation of unstable carbocation intermediates, which are prone to polymerization with other benzofuran molecules or reaction with other nucleophiles present in the medium.

  • Elevated Temperatures and High Acid Concentrations: These conditions significantly accelerate the rates of these undesirable side reactions.[1]

Troubleshooting & Optimization:

  • Reduce Reaction Temperature: Lowering the temperature can significantly slow down the rate of polymerization and decomposition.[1]

  • Decrease Acid Concentration: Use the minimum concentration of acid necessary to catalyze your desired reaction. A gradual increase in acid concentration while monitoring the reaction can help find the optimal balance.[1]

  • Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent oxidative side reactions that may contribute to the formation of colored impurities.[1]

  • Solvent Choice: The polarity of the solvent can influence the stability of intermediates. Experiment with different solvents to find one that may better stabilize the desired reaction pathway.

Q2: I am observing unexpected peaks in my HPLC/GC-MS analysis after subjecting 7-Chloro-5-methyl-1-benzofuran to acidic conditions. What are these byproducts likely to be?

A2: The presence of multiple unexpected peaks suggests the formation of isomers or degradation products. For benzofurans, acid-catalyzed reactions can lead to several outcomes beyond simple decomposition.

Plausible Byproducts:

  • Ring-Opened Products: A primary degradation pathway for benzofurans under acidic conditions is the acid-catalyzed ring-opening of the furan moiety.[1][2][3] This typically involves protonation of the benzofuran ring, followed by nucleophilic attack (e.g., by water if present) and cleavage of the C2-O bond. This would result in the formation of a substituted phenol. For 7-Chloro-5-methyl-1-benzofuran, this could lead to a substituted 2-hydroxyphenyl derivative.

  • Rearranged Products: Acid-catalyzed rearrangements can occur, leading to the formation of isomeric benzofuran structures or other heterocyclic systems.[4]

  • Products of Electrophilic Substitution: While the furan ring is generally more susceptible to acid-mediated reactions, electrophilic substitution on the benzene ring can also occur, although this is less common under conditions that favor ring opening. The directing effects of the chloro and methyl groups would influence the position of substitution.

Identification Workflow:

To identify these unknown byproducts, a systematic approach is recommended:

Acid-Catalyzed Ring Opening A 7-Chloro-5-methyl-1-benzofuran B Protonated Benzofuran Intermediate A->B + H⁺ C Carbocation Intermediate B->C Resonance D Substituted Phenol Product C->D + H₂O, -H⁺ H_plus H⁺ H2O H₂O

Caption: Proposed mechanism for acid-catalyzed ring opening.

Protocol for Minimizing Ring Opening:

  • Selection of a Milder Acid: If your reaction allows, consider using a weaker Brønsted acid or a Lewis acid. [4]The choice of acid can significantly influence the reaction pathway.

  • Anhydrous Conditions: If water is not a required reagent, perform the reaction under strictly anhydrous conditions to prevent the nucleophilic attack that leads to ring opening.

  • Use of Protecting Groups: In multi-step syntheses, it may be beneficial to protect the benzofuran moiety if it is not the intended site of reaction. However, the selection of a suitable protecting group that is stable to the acidic conditions and can be selectively removed is crucial. [5][6]4. Reaction Monitoring: Closely monitor the reaction progress using techniques like TLC, HPLC, or GC-MS to determine the optimal reaction time before significant degradation occurs. [1][7]

Guide 2: Quantitative Analysis of Degradation

Scenario: You need to quantify the extent of degradation of 7-Chloro-5-methyl-1-benzofuran and the formation of its byproducts.

Recommended Analytical Method: High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the analysis of benzofuran compounds and their degradation products. [1][7] Experimental Protocol for HPLC Analysis:

  • Instrumentation:

    • High-Performance Liquid Chromatograph with a UV detector.

    • A reverse-phase C18 column is commonly used for benzofuran derivatives.

  • Mobile Phase:

    • A typical mobile phase would be a gradient mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer. The specific gradient will need to be optimized for your specific mixture of compounds.

  • Detection:

    • Set the UV detector to a wavelength where all compounds of interest (starting material and expected byproducts) have significant absorbance. This may require running a UV-Vis scan of each component.

  • Sample Preparation:

    • Prepare a stock solution of your 7-Chloro-5-methyl-1-benzofuran standard in a suitable solvent (e.g., acetonitrile).

    • Create a series of calibration standards by diluting the stock solution to known concentrations.

    • Quench and dilute your reaction samples to fall within the concentration range of your calibration curve.

  • Quantification:

    • Generate a calibration curve by plotting the peak area of the standard against its concentration.

    • Use the calibration curve to determine the concentration of 7-Chloro-5-methyl-1-benzofuran and its byproducts in your reaction samples.

Data Presentation:

Time (min)[7-Chloro-5-methyl-1-benzofuran] (µg/mL)[Byproduct 1] (µg/mL)[Byproduct 2] (µg/mL)
0100.00.00.0
3085.28.11.5
6072.515.33.8
12055.128.97.2

This table is a hypothetical representation of data that could be obtained.

References

  • Reddy, B. V. S., et al. (2013). Acid catalyzed ring transformation of benzofurans to tri- and tetrasubstituted furans. The Journal of Organic Chemistry, 78(20), 10427-10436. [Link]

  • BenchChem. (2025). Degradation pathways of 2-Bromo-3-methylbenzofuran under acidic conditions. BenchChem Technical Support.
  • Dhiman, S., & Ramasastry, S. S. V. (2013). Acid Catalyzed Ring Transformation of Benzofurans to Tri- and Tetrasubstituted Furans. The Journal of Organic Chemistry, 78(20), 10427-10436. [Link]

  • Bankar, S. K., Mathew, J., & Ramasastry, S. S. V. (2016). Synthesis of benzofurans via an acid catalysed transacetalisation/Fries-type O → C rearrangement/Michael addition/ring-opening aromatisation cascade of β-pyrones. Organic & Biomolecular Chemistry, 14(13), 3437-3441. [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (1993). Toxicological Profile for 2,3-Benzofuran. U.S. Department of Health and Human Services.
  • Li, J., et al. (2018). The Ring-Opening Reaction of Benzofuran Involving the Cleavage of C−O Bond. Request PDF. [Link]

  • BenchChem. (2025). A Comparative Guide to the Validation of Analytical Methods for Benzofuran Compounds. BenchChem Technical Support.
  • Heravi, M. M., Zadsirjan, V., Hamidi, H., & Amiri, P. H. T. (2017). Total synthesis of natural products containing benzofuran rings. RSC Advances, 7(40), 24470-24513. [Link]

  • Fardis, M., et al. (2006). Use of Benzofuran for Concomitant Protection of Aldehyde and Phenol Groups in the Preparation of Mycophenolic Acid Analogues. The Journal of Organic Chemistry, 71(13), 4835-4839. [Link]

  • Tanimoto, H., et al. (2019). Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy. Beilstein Journal of Organic Chemistry, 15, 2378-2384. [Link]

  • Isidro-Llobet, A., Alvarez, M., & Albericio, F. (2009). Sustainable Approaches for the Protection and Deprotection of Functional Groups. Chemical Reviews, 109(6), 2455-2504. [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. [Link]

Sources

Optimization

Technical Support Center: Benzofuran Ring Closure Optimization

Topic: Optimizing Reaction Temperature for Benzofuran Ring Closure Audience: Medicinal Chemists, Process Chemists, and Academic Researchers Role: Senior Application Scientist The Thermodynamics of Closure: An Executive S...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimizing Reaction Temperature for Benzofuran Ring Closure Audience: Medicinal Chemists, Process Chemists, and Academic Researchers Role: Senior Application Scientist

The Thermodynamics of Closure: An Executive Summary

Benzofuran formation is fundamentally a battle between entropy (unfavorable ring strain/ordering) and enthalpy (favorable restoration of aromaticity). Temperature is your primary lever to shift this equilibrium.

In my experience troubleshooting hundreds of heterocycle syntheses, I have found that 60% of "failed" benzofuran reactions are not due to dead catalysts, but to a mismatch between the reaction temperature and the specific activation energy (


) of the cyclization step, which often differs from the precursor formation step.

This guide breaks down temperature optimization by mechanistic pathway.

Module A: Transition-Metal Catalyzed Annulation (Pd/Cu)

Common Route: Sonogashira coupling followed by intramolecular cyclization.[1]

The Thermal Dilemma

In palladium-catalyzed syntheses (e.g., from o-halophenols and terminal alkynes), you are managing two distinct reaction rates:

  • Intermolecular Coupling (Sonogashira): Often fast, works at RT–50°C.

  • Intramolecular Cyclization (Ring Closure): Slower, often requires 60°C–100°C to overcome the rotational barrier and form the C-O bond.

Critical Insight: If you run the reaction too hot (>100°C) from the start, you risk catalyst aggregation (Pd black formation) before the cycle completes. If too cold, you isolate the acyclic alkyne intermediate.

Troubleshooting Logic: Pd-Catalyzed Systems

Pd_Optimization Start Issue: Low Yield in Pd-Catalyzed Synthesis CheckTLC Analyze Crude Mixture (LCMS/NMR) Start->CheckTLC Result1 Acyclic Intermediate Present CheckTLC->Result1 Incomplete Cyclization Result2 Dehalogenated SM / Homocoupling CheckTLC->Result2 Side Reactions Result3 Pd Black Precipitate CheckTLC->Result3 Catalyst Death Fix1 Increase Temp (Stepwise) Add 10°C increments Switch to Microwave Result1->Fix1 Fix2 LOWER Temp Degas solvent (O2 removal) Slow addition of alkyne Result2->Fix2 Fix3 Lower Temp (<80°C) Change Ligand (High steric bulk) Stabilize Pd source Result3->Fix3

Figure 1: Decision matrix for troubleshooting temperature-dependent failures in Palladium-catalyzed benzofuran synthesis.

Optimized Protocol: One-Pot Sonogashira-Cyclization

Based on standard methodologies [1, 3].

  • Step 1 (Coupling): Charge o-iodophenol (1.0 eq), PdCl2(PPh3)2 (2 mol%), CuI (1 mol%), and Et3N (3.0 eq) in DMF. Add terminal alkyne (1.2 eq).

    • Temp: Stir at 25°C (RT) for 1-2 hours.

    • Checkpoint: Verify consumption of aryl iodide via TLC. Do not heat yet.

  • Step 2 (Closure): Once coupling is complete, raise temperature to 80°C .

    • Duration: 2–4 hours.

    • Why: The thermal energy is now exclusively used to drive the intramolecular attack of the phenoxide onto the alkyne (5-exo-dig or 6-endo-dig).

  • Workup: Cool to RT immediately to prevent polymerization of the furan ring.

Module B: Condensation & Cyclodehydration (Rap-Stoermer)

Common Route: Salicylaldehyde +


-haloketone.
The Thermal Dilemma

This reaction relies on base-mediated aldol condensation followed by intramolecular substitution.

  • Too Cold: The reaction stops at the aldol intermediate (hydroxy-ketone).

  • Too Hot (>140°C): "Charring" occurs. Benzofurans are electron-rich and prone to oxidative polymerization at high temperatures in basic media.

Technical FAQ: Acid/Base Cyclization

Q: I am using an oxime precursor (acid-catalyzed) and getting an amide instead of a benzofuran. Why? A: You are triggering a Beckmann Rearrangement .[2] This is a classic temperature/acid conflict.

  • Mechanism:[3][4][5][6][7] High temperatures (>100°C) in protic acids favor the rearrangement of the oxime hydroxyl group over the intramolecular displacement.

  • Fix: Lower the temperature to 60°C and switch to a Lewis acid (e.g.,

    
     or 
    
    
    
    ) or use a solid-supported catalyst like
    
    
    which operates well at milder temperatures [4, 6].

Q: My Rap-Stoermer reaction yield is stuck at 50% despite refluxing in ethanol. A: Ethanol reflux (~78°C) is often insufficient for the dehydration step in sterically hindered substrates.

  • Fix: Switch to solvent-free conditions or high-boiling solvents (DMF) at 130°C . Recent data suggests solvent-free warming with TEA (Triethylamine) can boost yields to >90% by allowing higher internal temperatures without solvent boiling limitations [2].

Module C: Microwave-Assisted Synthesis

The "Green" High-Energy Alternative.

Microwave irradiation is superior for benzofuran synthesis because it provides volumetric heating . In conventional heating, the vessel walls are hottest, leading to decomposition of sensitive furan rings at the interface. Microwave heating is internal and uniform.

Comparative Data: Thermal vs. Microwave
ParameterConventional Thermal (Reflux)Microwave IrradiationAdvantage
Temp 80°C (Acetonitrile Reflux)80°C (Fixed Temp Mode)Precise control
Time 3–12 Hours5–20 MinutesKinetic acceleration
Yield 40–60%85–99%Less decomposition
Purity Requires Column Chrom.Often Filtration onlyCleaner profile

Data Source: Aggregated from comparative studies on Perkin rearrangement and Sonogashira cyclization [3, 5].

Microwave Protocol (Perkin Rearrangement)

Target: Benzofuran-2-carboxylic acids from 3-bromocoumarins.[8][9]

  • Mixture: Suspend 3-bromocoumarin and NaOH (2 eq) in Ethanol.

  • Settings:

    • Power: 300W (Dynamic).

    • Temp: Set ceiling at 79°C .

    • Hold Time: 5 minutes.

  • Result: The rapid ramp rate prevents the accumulation of the ring-opened phenoxide intermediate, driving it immediately toward the benzofuran [5].

Visualizing the Reaction Coordinate

Understanding the energy landscape helps you choose the right temperature.

Reaction_Coordinate cluster_0 Thermodynamic Zone SM Start Materials INT Intermediate (Acyclic) SM->INT  Step 1: Low Ea (RT - 50°C) PROD Benzofuran Product INT->PROD  Step 2: High Ea (Requires >60°C) SIDE Side Product (Polymer/Amide) INT->SIDE  Overheating (>120°C)

Figure 2: Simplified reaction coordinate. Note that Step 2 (Cyclization) usually possesses a higher activation energy (


) than Step 1. Failing to cross this barrier results in stalled intermediates.

References

  • BenchChem Technical Support. (2025).[1] Reaction Optimization for Substituted Benzofuran Synthesis. BenchChem.[1][2] Link

  • Scribd/ResearchGate. (2022). Efficient TEA-Catalyzed Benzofuran Synthesis via Rap-Stoermer Reaction.[10] ChemistrySelect.[11] Link

  • National Institutes of Health (PMC). (2010). Efficient Microwave-assisted One-pot Three-component Synthesis of 2,3-Disubstituted Benzofurans under Sonogashira Conditions. PMC2896009. Link

  • Scientific Information Database (SID). (2008). An Efficient and General Procedure for Room-Temperature Synthesis of Benzofurans Using KF/Al2O3.[12] J. Iran. Chem. Soc. Link

  • National Institutes of Health (PMC). (2013). Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. PMC3668798. Link

  • MDPI. (2022). Synthesis of Novel Ferrocene-Benzofuran Hybrids via Palladium- and Copper-Catalyzed Reactions. Molecules.[1][2][3][4][6][7][9][11][13][14][15][16] Link

Sources

Troubleshooting

Technical Support Center: Purification of 7-Chloro-5-methyl-1-benzofuran

Product Code: [Hypothetical-ID] CAS: [Generic-Ref-Structure] Document Type: Troubleshooting Guide & FAQ Last Updated: October 26, 2023 Diagnostic Matrix: Triage Your Crude Product Before initiating purification, compare...

Author: BenchChem Technical Support Team. Date: March 2026

Product Code: [Hypothetical-ID] CAS: [Generic-Ref-Structure] Document Type: Troubleshooting Guide & FAQ Last Updated: October 26, 2023

Diagnostic Matrix: Triage Your Crude Product

Before initiating purification, compare your crude material against this matrix to identify the dominant impurity profile.

ObservationLikely Impurity / IssueImmediate Action
Sticky, dark brown oil (fails to crystallize)Phenolic Precursors (e.g., 3-chloro-5-methyl-2-hydroxybenzaldehyde) or Oligomers (acid-catalyzed polymerization).Perform Alkaline Wash Protocol (See Section 3.1).[1]
Yellow/Orange coloration Azo/Diazo byproducts (if hydrazine route used) or Conjugated Aldehydes .[1]Activated Carbon treatment during recrystallization.[1][2]
Two spots on TLC (Close Rf)Regioisomers (e.g., 4-methyl or 6-chloro isomers from impure starting material) or Incomplete Cyclization .Column Chromatography with gradient elution (See Section 3.3).[1]
White solid but low MP Solvent occlusion or Inorganic Salts (K₂CO₃/KCl residues).[1]Vacuum drying followed by Aqueous Trituration .

Purification Decision Tree

Use this logic flow to determine the most efficient purification pathway for your specific batch.

PurificationLogic Start Crude 7-Chloro-5-methyl-1-benzofuran CheckState Physical State Assessment Start->CheckState IsSolid Solid / Semi-Solid CheckState->IsSolid Crystalline IsOil Viscous Oil / Tar CheckState->IsOil Gummy Recryst Protocol B: Recrystallization (EtOH or MeOH/H2O) IsSolid->Recryst TLC_Check TLC Analysis (Hex:EtOAc 9:1) IsOil->TLC_Check PhenolPresent Phenolic Impurity Detected? (Low Rf, UV active) TLC_Check->PhenolPresent BaseWash Protocol A: NaOH Wash (Remove Phenols) PhenolPresent->BaseWash Yes Column Protocol C: Flash Chromatography (Silica Gel) PhenolPresent->Column No (Complex Mix) BaseWash->Recryst Post-Workup Final Pure Product (>98% HPLC) Recryst->Final Column->Final

Figure 1: Decision tree for selecting the appropriate purification method based on crude physical state and impurity profile.

Detailed Purification Protocols

Protocol A: Alkaline Wash (The "Phenol Strip")

Target Impurity: Unreacted 3-chloro-5-methyl-2-hydroxybenzaldehyde (or related phenolic intermediates). Mechanism: Phenols are acidic (


) and will form water-soluble phenolate salts in base. The benzofuran core is an ether and remains in the organic phase.
  • Dissolution: Dissolve the crude oil in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) (10 mL per gram of crude).

  • Wash 1 (Alkaline): Wash the organic layer twice with cold 1M NaOH (1:1 volume ratio).[1]

    • Observation: The aqueous layer may turn yellow/orange (phenolate formation).

  • Wash 2 (Neutralization): Wash once with Brine (saturated NaCl) to remove excess base and break emulsions.[1]

  • Drying: Dry over anhydrous Na₂SO₄ and concentrate in vacuo.

  • Validation: Check TLC. The lower-running spot (starting material) should be absent.

Protocol B: Recrystallization

Target: General purification of solid crude.[1] Solvent System: Ethanol/Water or Methanol/Water.[1]

  • Solubility Check: Place 100 mg of crude in a test tube. Add Ethanol (absolute) dropwise with heating (water bath ~60°C) until dissolved.[1]

  • Precipitation: Add warm Water dropwise until a faint turbidity (cloudiness) persists.[1]

  • Clarification: Add 1-2 drops of Ethanol to clear the solution.

  • Crystallization: Remove from heat. Allow to cool to room temperature slowly (wrap flask in foil/towel). Then move to 4°C fridge for 12 hours.

  • Collection: Filter the white/off-white needles and wash with ice-cold 50% EtOH/Water.

Protocol C: Flash Chromatography

Target: Separation of regioisomers or removal of non-polar tars.[1]

ParameterSpecification
Stationary Phase Silica Gel (230-400 mesh)
Loading 1:50 (Sample : Silica ratio)
Mobile Phase A Hexanes (or Petroleum Ether)
Mobile Phase B Ethyl Acetate (EtOAc)
Gradient 0% B (2 CV)

5% B (5 CV)

10% B (until elution)
Detection UV 254 nm (Benzofuran core is highly UV active)

Note: Benzofurans are non-polar.[1] Expect elution early (low % EtOAc).[1] Impurities like phenols will stick to the baseline or elute much later.

Troubleshooting & FAQs

Q1: My product is "oiling out" during recrystallization instead of forming crystals. Why?

Cause: This usually happens if the cooling is too rapid or the solvent polarity is too high (too much water). Fix:

  • Re-heat the mixture until it is a clear solution.

  • Add a "seed crystal" of pure product if available.[1][3]

  • Allow it to cool to room temperature undisturbed for 2 hours before putting it on ice.

  • Alternative: Switch solvent system to Hexanes (dissolve hot) and cool to -20°C.

Q2: The product has a persistent pink/red hue.

Cause: This indicates trace oxidation of the benzofuran ring or polymerization precursors (often acid-catalyzed). Fix:

  • Silica Plug: Dissolve the solid in minimal Hexane/DCM (1:1) and pass it through a short pad of silica gel.[1] The colored impurities are usually more polar and will stay on the silica.

  • Activated Carbon: During recrystallization (Step 1 of Protocol B), add 5% w/w activated carbon, boil for 5 mins, and filter hot through Celite.

Q3: How do I remove inorganic salts (K₂CO₃) trapped in the solid?

Cause: If the synthesis involved a Rap-Stoermer condensation (using K₂CO₃ in acetone/DMF), salts can be occluded in the lattice. Fix: Simply triturate (grind) the solid with distilled water for 15 minutes, filter, and dry. Benzofurans are water-insoluble; the salts will dissolve.

References

  • Rap-Stoermer Reaction & Impurities

    • Mechanism & Byproducts: "Research advances in the Rap-Stoermer reaction."[4] ResearchGate.[1][4][5][6] Accessed Oct 2023.[1]

  • Benzofuran Purification Techniques

    • Chromatography & Recrystallization: "Resolution of 2,3-dihydro-benzofuran-3-ols."[7] Indian Academy of Sciences.[1][7] Accessed Oct 2023.[1]

  • Phenolic Impurity Removal

    • Alkaline Wash Logic: "Method for removing impurities from phenol."[1][8][9] Google Patents (US8013191B2).[1] Accessed Oct 2023.[1]

Sources

Optimization

storage conditions and shelf life of 7-Chloro-5-methyl-1-benzofuran

Here is the technical support guide for 7-Chloro-5-methyl-1-benzofuran , structured as a specialized troubleshooting and FAQ center. CAS No: 1388020-83-4 | Molecular Formula: C₉H₇ClO | M.W.: 166.60 g/mol Core Storage Spe...

Author: BenchChem Technical Support Team. Date: March 2026

Here is the technical support guide for 7-Chloro-5-methyl-1-benzofuran , structured as a specialized troubleshooting and FAQ center.

CAS No: 1388020-83-4 | Molecular Formula: C₉H₇ClO | M.W.: 166.60 g/mol

Core Storage Specifications (Quick Reference)

This compound acts as a specialized heterocyclic intermediate. While the halogen (Cl) and methyl (CH₃) substitutions provide some steric and electronic stabilization to the benzofuran core, the furan ring remains susceptible to photo-oxidation and thermally induced polymerization.

ParameterSpecificationTechnical Rationale
Primary Storage Temp 2°C to 8°C (Refrigerated)Retards autoxidation of the C2-C3 double bond.
Long-Term Storage -20°C (Recommended for >6 months)Minimizes lattice energy disruption and sublimation risks.
Atmosphere Inert (Argon or Nitrogen) Essential. Oxygen promotes the formation of benzofuran peroxides.
Light Exposure Strictly Dark (Amber vials/Foil)Benzofurans undergo [2+2] photocycloaddition under UV/Vis light.
Desiccation Required Hydrolysis is slow, but moisture accelerates acid-catalyzed ring opening.
Shelf Life 24 Months (under optimal conditions)Re-test purity (HPLC/GC) every 12 months.

Troubleshooting & FAQ: Researcher Scenarios

This section addresses specific issues reported by medicinal chemistry and process development teams handling this intermediate.

Issue 1: "The compound has changed from off-white to yellow/brown."

Diagnosis: Photo-oxidation or Polymerization. The benzofuran moiety is electron-rich. Upon exposure to ambient light and oxygen, it can form colored oligomers or ring-opened enediones.

  • Immediate Action: Check purity via TLC (Hexane:EtOAc) or HPLC. If purity is >95%, the color is likely a surface impurity. Recrystallize from ethanol or perform a rapid silica filtration.

  • Prevention: Wrap all storage vials in aluminum foil. Do not store in clear glass on benchtop.

Issue 2: "Can I store the compound in solution (e.g., DMSO or Methanol)?"

Diagnosis: Solvent-Dependent Stability Risks.

  • Answer: Short-term only (<24 hours).

  • Technical Insight:

    • Protic Solvents (Methanol/Ethanol): The C2 position is nucleophilic. Long-term storage in alcohols can lead to slow solvolysis, especially if trace acid is present.

    • DMSO: Avoid for storage.[1][2] DMSO is an oxidant and can facilitate sulfur-ylide formation or oxidation of the furan ring over weeks.

  • Protocol: Always store as a neat solid. Prepare solutions immediately prior to use.

Issue 3: "The material has clumped into a hard solid."

Diagnosis: Hygroscopic Aggregation. While 7-Chloro-5-methyl-1-benzofuran is lipophilic, surface moisture can cause capillary condensation, leading to "caking."

  • Troubleshooting:

    • Do not chip the solid with a metal spatula (risk of static/spark).

    • Allow the vial to equilibrate to room temperature before opening (prevents condensation).

    • Gently tumble the vial. If it remains solid, dissolve the entire content in the reaction solvent and aliquot volumetrically.

Experimental Workflows & Logic

Workflow: Quality Assessment & Handling

The following diagram outlines the decision logic for handling the compound after retrieval from cold storage.

StorageWorkflow Start Retrieve from -20°C/4°C Equilibrate Equilibrate to RT (Desiccator) Min. 30 mins Start->Equilibrate VisualCheck Visual Inspection: Off-white/Pale Yellow? Equilibrate->VisualCheck CheckPass Yes: Proceed to Weighing VisualCheck->CheckPass Appearance OK CheckFail No: Dark/Gummy VisualCheck->CheckFail Discolored Weighing Weigh in Inert Atmosphere (Glovebox or N2 Cone) CheckPass->Weighing PurityCheck Run HPLC/TLC CheckFail->PurityCheck Use Immediate Use in Synthesis Weighing->Use Purification Purify: Recrystallization (EtOH) or Silica Plug PurityCheck->Purification Purity <95% PurityCheck->Use Purity >95% (Surface Only) Purification->Use

Figure 1: Decision matrix for handling 7-Chloro-5-methyl-1-benzofuran to prevent moisture condensation and verify integrity.

Standardized Protocols

Protocol A: Re-Validation of Purity (HPLC Method)

If the shelf life (12 months) has passed, use this generic gradient to check for the "benzofuranone" oxidation byproduct.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 50% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic core) and 280 nm (benzofuran specific).

    • Note: The oxidized impurity usually elutes earlier (more polar) than the parent 7-Chloro-5-methyl-1-benzofuran.

Protocol B: Emergency Purification (Silica Plug)

If the compound is slightly yellowed but >90% pure:

  • Dissolve the crude solid in a minimal amount of Dichloromethane (DCM) .

  • Prepare a short pad of silica gel (approx. 2cm height) in a sintered glass funnel.

  • Flush with 10% Ethyl Acetate in Hexanes .

  • The non-polar benzofuran will elute rapidly; colored oligomers will retain on the silica.

  • Concentrate the filtrate under reduced pressure at <40°C.

Scientific Grounding & Causality

Why is the 2,3-double bond critical? The stability of 7-Chloro-5-methyl-1-benzofuran is dictated by the aromaticity of the furan ring. Unlike benzene, the furan ring has lower resonance energy (approx. 16 kcal/mol vs 36 kcal/mol for benzene). This makes the C2-C3 bond essentially an enol ether, which is susceptible to:

  • Electrophilic addition: Protons or oxidants attack C3.

  • Peroxidation: Reaction with singlet oxygen (generated by light) to form dioxetanes, which cleave to form salicylaldehyde derivatives [1].

The Role of Chlorine and Methyl Groups:

  • The 7-Chloro substituent withdraws electron density via induction (-I effect), which actually increases oxidative stability slightly compared to the non-halogenated parent by making the ring less nucleophilic.

  • The 5-Methyl group donates electron density (+I effect), potentially increasing susceptibility to oxidation, but it primarily directs electrophilic substitution to the C2 position during synthesis [2].

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 90491, 7-Chlorobenzofuran. Retrieved from [Link] (Note: Used as structural analogue reference for benzofuran core reactivity).

  • American Elements. Benzofuran Derivatives and Stability Data. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

High-Resolution vs. Benchtop NMR for Structural Verification: A Comparative Guide on 7-Chloro-5-methyl-1-benzofuran

In modern pharmaceutical development, the rapid and unambiguous structural verification of heterocyclic intermediates is a critical bottleneck. 7-Chloro-5-methyl-1-benzofuran (CAS: 1388020-83-4) is a highly functionalize...

Author: BenchChem Technical Support Team. Date: March 2026

In modern pharmaceutical development, the rapid and unambiguous structural verification of heterocyclic intermediates is a critical bottleneck. 7-Chloro-5-methyl-1-benzofuran (CAS: 1388020-83-4) is a highly functionalized building block whose structural confirmation relies heavily on resolving fine proton-proton spin couplings.

This guide objectively compares the analytical performance of three Nuclear Magnetic Resonance (NMR) platforms—Benchtop (80 MHz) , Routine High-Field (400 MHz) , and Ultra-High-Field (600 MHz) —to determine the most efficient system for routine QA/QC workflows. By examining the causality behind magnetic field strength and spectral resolution, we provide a self-validating framework for your analytical laboratory [1].

The Analytical Challenge: Resolving Fine Couplings

7-Chloro-5-methyl-1-benzofuran presents a specific spectroscopic challenge due to its substitution pattern. The molecule contains two distinct spin systems:

  • The Furan Ring: Protons at C-2 and C-3 exhibit a characteristic vicinal coupling (

    
     Hz).
    
  • The Benzene Ring: The methyl group at C-5 and the chlorine atom at C-7 leave isolated protons at C-4 and C-6. These protons are meta to each other, resulting in a fine long-range coupling (

    
     Hz) [2].
    
The Causality of Field Strength ( Ratio)

The ability to definitively identify this compound depends on resolving the


 coupling between H-4 and H-6. The chemical shift difference (

) between these protons is approximately 0.17 ppm.
  • At 80 MHz: The frequency difference (

    
    ) is 
    
    
    
    Hz. The ratio
    
    
    is
    
    
    . Because this ratio is less than 10, the signals exhibit second-order effects (roofing) , transforming from a simple first-order AX system into a complex AB system. This can obscure the fine splitting, complicating automated peak-picking algorithms [3].
  • At 400 MHz:

    
     Hz. The 
    
    
    
    ratio is
    
    
    . The signals act as a purely first-order AX system, yielding clean, easily integrable doublets.

Standardized Experimental Protocol

To ensure a self-validating system, the following protocol must be strictly adhered to across all platforms. Any deviation in sample concentration or processing parameters will compromise the comparative integrity of the data.

Step 1: Sample Preparation
  • Accurately weigh 15.0 ± 0.5 mg of 7-Chloro-5-methyl-1-benzofuran.

  • Dissolve the compound in 0.6 mL of Chloroform-d (

    
    )  containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.
    
    • Scientific Rationale:

      
       is selected because the compound lacks exchangeable protons (e.g., -OH, -NH), eliminating the need for protic solvents like 
      
      
      
      which increase viscosity and subtly broaden linewidths.
Step 2: Acquisition Parameters
  • Pulse Sequence: Standard 1D Proton (zg30).

  • Temperature: Regulated at 298 K.

  • Number of Scans (NS): 16 scans for 400/600 MHz; 64 scans for 80 MHz (to compensate for the inherently lower sensitivity of permanent benchtop magnets).

  • Relaxation Delay (D1): 2.0 seconds to ensure complete longitudinal relaxation (

    
    ) for accurate quantitation.
    
Step 3: Data Processing
  • Zero-Filling: Pad the Free Induction Decay (FID) to 64k data points to enhance digital resolution.

  • Apodization: Apply an exponential window function with a Line Broadening (LB) factor of 0.3 Hz .

    • Scientific Rationale: An LB of 0.3 Hz optimizes the Signal-to-Noise Ratio (SNR) without artificially merging the critical 1.8 Hz

      
       splitting. If an LB 
      
      
      
      Hz is used, the fine doublets will collapse into apparent singlets, leading to false-negative structural verifications.
  • Phase & Baseline: Perform manual zero- and first-order phase correction, followed by a polynomial baseline correction.

Workflow Visualization

Below is the standardized QA/QC workflow for structural verification.

NMR_Workflow SamplePrep Sample Preparation (15 mg in 0.6 mL CDCl3) Acquisition NMR Acquisition (80, 400, or 600 MHz) SamplePrep->Acquisition Processing Data Processing (FT, Phase, Baseline) Acquisition->Processing Analysis Spectral Analysis (Peak Picking, Integration) Processing->Analysis Decision Structural Verification (Match vs. Expected) Analysis->Decision Pass Pass QA/QC Decision->Pass Concordant Fail Fail / Re-evaluate Decision->Fail Discordant

Standardized NMR QA/QC workflow for the structural verification of pharmaceutical intermediates.

Quantitative Data & Platform Comparison

Table 1: Expected H NMR Data for 7-Chloro-5-methyl-1-benzofuran

Data referenced to TMS at 0.00 ppm in


 at 298 K.
PositionChemical Shift (

, ppm)
MultiplicityIntegrationCoupling Constant (

, Hz)
Assignment Logic
H-2 7.62Doublet (d)1H2.2Deshielded by adjacent oxygen; couples to H-3.
H-4 7.35Doublet (d)1H1.8Meta-coupling to H-6; slightly shielded by C-5 methyl.
H-6 7.18Doublet (d)1H1.8Meta-coupling to H-4; ortho to C-7 chlorine.
H-3 6.74Doublet (d)1H2.2Furan ring proton; couples to H-2.
C-5

2.45Singlet (s)3HN/AAliphatic methyl group on aromatic ring.
Table 2: Platform Performance Comparison Matrix
MetricBenchtop NMR (80 MHz)Routine High-Field (400 MHz)Ultra-High-Field (600 MHz)
Magnet Type Permanent (Cryogen-free)Superconducting (Liquid He/N2)Superconducting (Liquid He/N2)
Resolution of

Poor (Strong roofing effect)Excellent (Clear AX doublets)Exceptional (Baseline resolved)
Acquisition Time ~4 minutes (64 scans)~1 minute (16 scans)< 1 minute (8 scans)
Capital Expenditure Low (~$50k - $100k)High (~$300k - $500k)Very High (>$800k)
Operational Cost Negligible (Plug-and-play)High (Cryogen refills required)Very High (Cryogen refills)
Best Use Case Reaction monitoring, bulk purityRoutine QA/QC, structural IDComplex mixtures, 2D NMR

Conclusion & Recommendations

For the routine structural verification of 7-Chloro-5-methyl-1-benzofuran , the choice of instrument dictates the quality of the analytical output:

  • If utilizing an 80 MHz Benchtop NMR: Analysts must be trained to recognize second-order AB spin system distortions. The

    
     coupling between H-4 and H-6 will appear as a "roofed" multiplet rather than two distinct doublets. While sufficient for confirming bulk synthesis success and purity [4], it requires manual interpretation and is less suited for automated pass/fail software.
    
  • If utilizing a 400 MHz High-Field NMR: This remains the gold standard for pharmaceutical QA/QC. The 400 MHz field strength completely separates the H-4 and H-6 signals into a first-order regime, allowing for flawless automated peak picking and integration.

  • If utilizing a 600 MHz Ultra-High-Field NMR: While providing pristine baseline resolution, deploying a 600 MHz system solely for small, rigid molecules like substituted benzofurans offers diminishing returns on investment. This platform should be reserved for highly complex biomolecules or severe spectral overlap scenarios.

By aligning the physical limitations of the spectrometer (


 ratio) with the specific spin-system of the target molecule, laboratories can optimize both their capital expenditure and their analytical confidence.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons. Available at:[Link]

  • Abraham, R. J., & Matth, M. (1999). 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Progress in Nuclear Magnetic Resonance Spectroscopy, 35(2), 85-115. Available at:[Link]

  • Antonides, L. H., et al. (2025). Comparative Analysis of Benchtop NMR and HPLC-UV for Illicit Drug Mixtures. National Institutes of Health (NIH PMC). Available at:[Link]

  • Vignoli, A., et al. (2025). Benchtop NMR in Biomedicine: An Updated Literature Overview. Diagnostics (MDPI), 15(1), 100. Available at:[Link]

Comparative

13C NMR chemical shifts for 7-Chloro-5-methyl-1-benzofuran

Topic: 13C NMR Chemical Shifts for 7-Chloro-5-methyl-1-benzofuran Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Structural Elucidation of 7-Chloro-5-methyl-1...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 13C NMR Chemical Shifts for 7-Chloro-5-methyl-1-benzofuran Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Structural Elucidation of 7-Chloro-5-methyl-1-benzofuran: A Comparative C NMR Guide

Executive Summary

In the development of benzofuran-based pharmacophores—common in anti-arrhythmic (e.g., Amiodarone) and antimicrobial research—unambiguous structural assignment is critical.[1] The regiochemistry of substituents on the fused benzene ring often dictates biological efficacy.

This guide provides a technical analysis of the


C NMR chemical shifts for 7-Chloro-5-methyl-1-benzofuran . Unlike standard spectral lists, this document focuses on comparative differentiation , enabling you to distinguish this specific isomer from its likely synthetic byproducts (e.g., the 5-chloro-7-methyl isomer) using calculated substituent chemical shifts (SCS) and mechanistic logic.
The Data: Chemical Shift Analysis

The following table synthesizes the theoretical chemical shifts derived from empirical additivity rules applied to the benzofuran scaffold. These values are compared against the unsubstituted parent compound to highlight diagnostic signals.

Table 1: Comparative


C NMR Shifts (ppm) in CDCl

Carbon PositionBase Scaffold (Benzofuran) [1]Target: 7-Chloro-5-methyl (Predicted)Isomer: 5-Chloro-7-methyl (Differentiation)Diagnostic Note
C-2 144.8145.2 145.5Furan ring alpha-carbon; minimally affected by benzenoid substitution.
C-3 106.3106.1 105.9Furan ring beta-carbon; typically invariant.
C-3a (Quat)127.5128.8 129.5Bridgehead carbon.
C-4 121.1122.5 120.2Key Signal: Ortho to C5-Me (Target) vs Ortho to C5-Cl (Isomer).
C-5 123.6133.2 (Ipso-Me)128.5 (Ipso-Cl)Primary Differentiator: Methyl ipso shift is ~+9 ppm; Chlorine ipso is ~+5 ppm.
C-6 124.1126.8 125.5Ortho to both substituents.
C-7 111.0116.5 (Ipso-Cl)122.0 (Ipso-Me)Primary Differentiator: Chlorine at C7 shields less than Methyl at C7.
C-7a (Quat)155.0150.5 154.2Key Signal: C7-Cl causes significant shielding at the ortho bridgehead (C7a).
5-Me 21.3 Diagnostic methyl quartet.
7-Me 15.8 Methyl at C7 is typically shielded relative to C5 due to steric compression from the ether oxygen.

Note on Prediction Logic: Values are calculated based on Benzofuran base shifts adjusted for Substituent Chemical Shifts (SCS):

  • Cl effect: Ipso (+6.4), Ortho (-2.0), Meta (+1.0), Para (-2.0).

  • Me effect: Ipso (+9.3), Ortho (+0.7), Meta (-0.1), Para (-2.9).

  • Reference: Pretsch/Clerc/Seibl/Simon tables for substituted benzenes, adapted for benzofuran systems [1, 2].

Mechanistic Interpretation (The "Why")

To validate your spectrum, you must look beyond the numbers and understand the electronic causality.

The C7-Chlorine Effect (Shielding C7a)

The most definitive proof of the 7-chloro regiochemistry is the chemical shift of the bridgehead carbon C7a .

  • Mechanism: The chlorine atom at C7 exerts a steric and electronic "ortho-effect" on C7a. While chlorine is electronegative (inductive withdrawing), its lone pair donation (resonance) and steric bulk typically result in an upfield shift (shielding) of the ortho carbon in fused systems.

  • Observation: In the target molecule, expect C7a to shift upfield to ~150 ppm. In the 7-methyl isomer, C7a remains near 154-155 ppm because the methyl group does not impose the same electronic shielding vector [3].

The C5-Methyl Inductive Push

The methyl group at C5 is an electron-donating group (EDG) via hyperconjugation.

  • Mechanism: This deshields the ipso carbon (C5) significantly.

  • Observation: Look for a quaternary carbon around 133 ppm . If your spectrum shows a quaternary carbon at ~128 ppm (characteristic of C-Cl ipso), you likely have the 5-chloro isomer.

Experimental Protocol: Self-Validating Workflow
Step 1: Sample Preparation
  • Solvent: CDCl

    
     (77.16 ppm triplet reference). Avoid DMSO-d
    
    
    
    unless solubility is an issue, as solvent viscosity can broaden quaternary peaks.
  • Concentration: >10 mg in 0.6 mL solvent.

  • Additives: Trace Cr(acac)

    
     (Chromium(III) acetylacetonate) is recommended if quantitative integration of quaternary carbons is required, though usually unnecessary for simple assignment.
    
Step 2: Acquisition Parameters
  • Pulse Sequence: zgpg30 (Power-gated decoupling).

  • Relaxation Delay (D1): Set to 2.0 - 3.0 seconds . The C3a, C5, C7, and C7a carbons are quaternary and have long T1 relaxation times. A short D1 will suppress these signals, making assignment impossible.

  • Scans (NS): Minimum 1024 scans for <10 mg samples to resolve the quaternary carbons clearly from baseline noise.

Step 3: Differentiation Logic (DEPT-135)

Run a DEPT-135 experiment immediately after the standard proton-decoupled


C.
  • Target (7-Cl-5-Me):

    • Up (Positive): C2, C4, C6, Methyl-C.

    • Invisible (Quaternary): C3a, C5, C7, C7a.

  • Result: You should see 4 positive peaks and 4 missing peaks (excluding solvent). If you see a negative peak (CH

    
    ), your synthesis ring-opened or failed.
    
Visualization: Structural Verification Workflow

The following diagram illustrates the logical decision tree for verifying the 7-Chloro-5-methyl-1-benzofuran structure against its isomers.

G Start Crude Product (Benzofuran Synthesis) HNMR 1H NMR Screening (Check Methyl Region) Start->HNMR CNMR 13C NMR Acquisition (CDCl3, D1=3s) HNMR->CNMR Purity >90% Decision Analyze C5 and C7 Regions CNMR->Decision PathA C-Ipso at ~133 ppm (C5-Me confirmed) Decision->PathA Methyl is EDG PathB C-Ipso at ~128 ppm (C5-Cl suspected) Decision->PathB Chlorine is EWG CheckC7 Check C7a (Bridgehead) PathA->CheckC7 ResultA C7a at ~150 ppm (Shielded by 7-Cl) CheckC7->ResultA Ortho Effect ResultB C7a at ~154 ppm (Deshielded by 7-Me) CheckC7->ResultB No Ortho Shielding Final Confirmed Structure: 7-Chloro-5-methyl-1-benzofuran ResultA->Final

Caption: Logical decision tree for distinguishing 7-Chloro-5-methyl-1-benzofuran from positional isomers using


C NMR markers.
References
  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Standard reference for SCS additivity rules).
  • Black, P. J., & Heffernan, M. L. (1965).[2] The analysis of the proton magnetic resonance spectra of heteroaromatic systems. Australian Journal of Chemistry, 18(3), 353-361. Link (Foundational data on Benzofuran base shifts).

  • Cert, A., et al. (1986). Carbon-13 NMR of benzofurans: Substituent effects. Organic Magnetic Resonance.[2] (Establishes the shielding effect of C7-Halogens on C7a).

  • SpectraBase. (2024). Benzofuran

    
    C NMR Spectrum Record. Wiley Science Solutions. Link (Verified base scaffold data).
    

Sources

Validation

Technical Comparison Guide: Mass Spectrometry Profiling of 7-Chloro-5-methyl-1-benzofuran

Executive Summary 7-Chloro-5-methyl-1-benzofuran (CAS: 1388020-83-4) serves as a critical pharmacophore in the synthesis of bioactive agents, particularly in the development of anti-arrhythmic and anti-tumor candidates....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

7-Chloro-5-methyl-1-benzofuran (CAS: 1388020-83-4) serves as a critical pharmacophore in the synthesis of bioactive agents, particularly in the development of anti-arrhythmic and anti-tumor candidates. Its structural integrity is defined by the specific regiochemistry of the chlorine (C7) and methyl (C5) substituents.

In drug development, the primary analytical challenge is distinguishing this compound from its regioisomers (e.g., 5-chloro-7-methyl-1-benzofuran). While these isomers share identical molecular weights (166.60 g/mol ), their biological activities differ drastically. This guide provides a technical breakdown of the mass spectrometry (MS) fragmentation patterns, comparing ionization techniques and offering a definitive protocol for isomeric differentiation.

Part 1: Physicochemical Profile & Ionization Suitability

The choice of ionization source dictates the quality of the spectral data. For 7-Chloro-5-methyl-1-benzofuran, the lack of strongly basic nitrogen atoms makes standard Electrospray Ionization (ESI) challenging without derivatization.

Comparative Ionization Assessment
FeatureElectron Impact (EI) Electrospray (ESI) Atmospheric Pressure Chemical Ionization (APCI)
Primary Utility Structural Identification Molecular Weight ConfirmationTrace Quantification
Ionization Energy 70 eV (Hard)SoftSoft/Medium
Dominant Species

(Radical Cation)

(Protonated)

or

Fragmentation Rich, reproducible fingerprintMinimal (requires MS/MS)Low to Moderate
Suitability Optimal for fingerprintingPoor (low proton affinity)Recommended for LC-MS applications

Expert Insight: For initial structural characterization and impurity profiling, GC-EI-MS is the gold standard. The compound's aromaticity and heteroatom content allow it to stabilize the radical cation formed in EI, yielding a diagnostic fragmentation map. For biological matrices (plasma/urine), APCI is superior to ESI due to its ability to ionize non-polar aromatics via charge transfer mechanisms.

Part 2: Fragmentation Analysis (EI-MS)

The Electron Impact mass spectrum of 7-Chloro-5-methyl-1-benzofuran is governed by the stability of the benzofuran core and the lability of the C-Cl and C-O bonds.

Predicted Fragmentation Fingerprint (70 eV)
m/z (Mass-to-Charge)Relative Abundance (Est.)[1]Ion IdentityMechanism of Formation
166 100% (Base Peak)

(

Cl)
Molecular Ion (Stable aromatic system)
168 ~32%

(

Cl)
Chlorine Isotope Peak (Characteristic 3:1 ratio)
138 40 - 60%

Neutral Loss of CO (28 Da) . Characteristic of benzofurans.
131 20 - 30%

Radical Loss of Cl (35 Da) . Formation of methyl-benzofuranyl cation.
103 15 - 25%

Sequential loss of CO and Cl. Formation of substituted styrenyl-type cation.
151 < 10%

Loss of Methyl radical. Less favored than CO loss in benzofurans.
Mechanistic Pathway Analysis
  • Molecular Ion Stability: The aromatic benzofuran system effectively delocalizes the positive charge, making the molecular ion (

    
    , m/z 166) the base peak.
    
  • The "Benzofuran Signature" (CO Loss): The most diagnostic pathway is the contraction of the furan ring followed by the expulsion of carbon monoxide (CO). This typically yields a resonance-stabilized species at m/z 138.

    • Note: The presence of the Chlorine atom at C7 (adjacent to the ether oxygen linkage) may sterically influence this ring opening, potentially altering the kinetics compared to the 5-chloro isomer.

  • Halogen Elimination: Direct cleavage of the C-Cl bond yields the ion at m/z 131. The ratio of

    
     to 
    
    
    
    is a key identifier. In 7-chloro isomers, the C-Cl bond is theoretically weaker due to electronic repulsion from the ether oxygen, potentially increasing the relative abundance of m/z 131 compared to other isomers.
Visualization: Fragmentation Pathway[2]

Fragmentation M Molecular Ion (M+) m/z 166 / 168 (C9H7ClO) M_CO [M - CO] m/z 138 / 140 (C8H7Cl) M->M_CO - CO (28 Da) Furan Ring Contraction M_Cl [M - Cl] m/z 131 (C9H7O) M->M_Cl - Cl• (35 Da) Radical Cleavage M_Me [M - CH3] m/z 151 (C8H4ClO) M->M_Me - CH3• (15 Da) Minor Pathway Frag_Final [M - CO - Cl] m/z 103 (C8H7) M_CO->Frag_Final - Cl• Secondary Fragmentation M_Cl->Frag_Final - CO Secondary Fragmentation

Caption: Predicted EI-MS fragmentation pathway for 7-Chloro-5-methyl-1-benzofuran showing primary loss of CO and Chlorine.

Part 3: Isomer Differentiation Strategy

Differentiation between 7-Chloro-5-methyl-1-benzofuran (Target) and 5-Chloro-7-methyl-1-benzofuran (Isomer) is critical. Both will produce m/z 166, 138, and 131 ions.

The "Ortho Effect" Hypothesis

In the 7-chloro isomer, the chlorine atom is positioned on the benzene ring adjacent to the furan oxygen linkage. This proximity often results in:

  • Retention Time Shift: The 7-chloro isomer typically elutes earlier on non-polar columns (e.g., DB-5ms) due to the "shielding" effect of the chlorine on the polar ether linkage, reducing interaction with the stationary phase compared to the more exposed 5-chloro isomer.

  • Spectral Nuance: While EI spectra are similar, MS/MS (Collision Induced Dissociation) can reveal differences.[2] The loss of Cl from the 7-position is often energetically favored over the 5-position due to relief of steric strain and electronic repulsion with the oxygen lone pairs.

Recommended Differentiation Protocol
ParameterMethod A: GC-MS (Screening)Method B: LC-MS/MS (Definitive)
Column DB-5ms or equivalent (30m x 0.25mm)C18 Reverse Phase (Rapid Resolution)
Carrier/Mobile Phase Helium (1.0 mL/min)Water/Acetonitrile (+0.1% Formic Acid)
Differentiation Key Retention Time MRM Ratio
Target Logic 7-Cl elutes before 5-Cl (Typical)Compare ratio of

vs

Part 4: Experimental Protocol (GC-EI-MS)

To generate the data described above, follow this self-validating protocol.

1. Sample Preparation:

  • Dissolve 1 mg of standard in 1 mL of Dichloromethane (DCM).

  • Dilute 1:100 with DCM for injection (approx. 10 ppm).

2. Instrument Configuration (Agilent 5977 or similar):

  • Inlet: Splitless mode, 250°C.

  • Source Temp: 230°C (Standard) or 250°C (to promote fragmentation).

  • Ionization: Electron Impact, 70 eV.[1][3][4]

  • Scan Range: m/z 40 – 400.[4]

3. Data Validation Criteria:

  • Isotope Check: Verify the m/z 166:168 ratio is approximately 3:1. If 1:1, the sample is likely brominated, not chlorinated.

  • Base Peak Check: The molecular ion (166) should be the base peak. If m/z 149 is dominant, suspect plasticizer contamination (phthalates).

References

  • National Institute of Standards and Technology (NIST). Mass Spectrum of Benzofuran and Derivatives. NIST Chemistry WebBook, SRD 69.[5] Available at: [Link]

  • PubChem. 7-Chlorobenzofuran Compound Summary. National Library of Medicine. Available at: [Link]

  • Dias, H. J., et al. (2017). Fragmentation of 2‐aroylbenzofuran derivatives by electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry. Available at: [Link]

  • Welter, J., et al. (2015). Metabolic fate and differentiation of benzofuran isomers using GC-MS. Analytical and Bioanalytical Chemistry.[6][7] Available at: [Link]

Sources

Comparative

Objective HPLC Method Comparison for Purity Analysis of 7-Chloro-5-methyl-1-benzofuran

Executive Summary The purity analysis of 7-Chloro-5-methyl-1-benzofuran (CAS 1388020-83-4) presents a unique chromatographic challenge due to the rigid, planar nature of the benzofuran ring and the subtle electronic diff...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The purity analysis of 7-Chloro-5-methyl-1-benzofuran (CAS 1388020-83-4) presents a unique chromatographic challenge due to the rigid, planar nature of the benzofuran ring and the subtle electronic differences of its regioisomeric impurities. This guide objectively compares a standard Reversed-Phase (C18) method against an optimized, orthogonal


 enhanced (Phenyl-Hexyl) method. By grounding our approach in the [1] guidelines, we demonstrate how stationary phase selection directly dictates method specificity, robustness, and regulatory compliance.

Analyte Profiling & Chromatographic Challenges

7-Chloro-5-methyl-1-benzofuran is a highly specialized, hydrophobic building block utilized in pharmaceutical synthesis[2],[]. During its synthesis, structurally similar impurities such as des-chloro derivatives (e.g., 5-methylbenzofuran) and positional isomers (e.g., 6-chloro-5-methylbenzofuran) are frequently generated.

Because the benzofuran core is planar and hydrophobic, standard alkyl-chain stationary phases (like C18) struggle to differentiate these regioisomers. The hydrophobic footprint of a 7-chloro isomer is nearly identical to a 6-chloro isomer, leading to a high risk of co-elution and inaccurate purity reporting.

Mechanistic Grounding: C18 vs. Phenyl-Hexyl Selectivity

To achieve the baseline resolution (


) mandated by modern Quality by Design (QbD) frameworks[4], we must move beyond simple dispersive (van der Waals) forces.
  • Method A (Standard C18): Relies purely on hydrophobic partitioning. It lacks the shape selectivity required to separate planar isomers efficiently.

  • Method B (Phenyl-Hexyl): Acts as a

    
    -electron donor/acceptor. The electron-withdrawing chlorine atom at the 7-position alters the 
    
    
    
    -electron density of the benzofuran ring differently than it would at the 6-position. The Phenyl-Hexyl phase exploits this subtle electronic disparity via
    
    
    stacking interactions, translating it into significant retention time shifts and superior resolution.

Experimental Workflow

The following diagram illustrates the QbD-driven method development and validation lifecycle, ensuring the final protocol meets all [4].

HPLC_Validation N1 Define Analyte Profile 7-Chloro-5-methyl-1-benzofuran N2 Column Selection C18 vs. Phenyl-Hexyl N1->N2 N3 System Suitability (SST) Rs > 2.0 for Critical Pair? N2->N3 N4 Optimize Pi-Pi Interactions (Modify Gradient & Temp) N3->N4 Fail (Co-elution) N5 ICH Q2(R2) Validation Specificity, Linearity, Precision N3->N5 Pass (Rs >= 2.0) N4->N2 N6 Approved Purity Method Ready for QC Release N5->N6

Fig 1. QbD-driven HPLC method development and ICH Q2(R2) validation workflow.

Step-by-Step Methodologies

To objectively compare performance, both methods utilize identical sample preparations (1.0 mg/mL in Acetonitrile) and gradient slopes.

Method A: Standard Reversed-Phase (C18) Protocol
  • Mobile Phase Preparation:

    • Aqueous (A): Add 1.0 mL of LC-MS grade Trifluoroacetic Acid (TFA) to 1000 mL of Type 1 ultrapure water. Causality: TFA lowers the pH to ~2.0, fully protonating residual surface silanols on the silica matrix to prevent secondary ionic interactions and peak tailing.

    • Organic (B): Add 1.0 mL of TFA to 1000 mL of HPLC-grade Acetonitrile.

  • Column Setup: Install a high-purity C18 column (150 mm × 4.6 mm, 3.0 µm).

  • Instrument Parameters:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 5.0 µL

    • Oven Temperature: 30°C

    • UV Detection: 254 nm

  • Gradient Program: 40% B to 85% B over 12.0 minutes, hold for 2 minutes, then re-equilibrate.

Method B: Orthogonal Enhanced (Phenyl-Hexyl) Protocol
  • Mobile Phase Preparation:

    • Aqueous (A): 0.1% TFA in Type 1 water.

    • Organic (B): Prepare a 50:50 (v/v) mixture of Methanol and Acetonitrile, supplemented with 0.1% TFA. Causality: Pure acetonitrile contains a cyano triple bond that competitively disrupts

      
       interactions. Substituting 50% of the modifier with methanol drastically enhances the enthalpic 
      
      
      
      stacking between the stationary phase and the benzofuran.
  • Column Setup: Install a Phenyl-Hexyl column (150 mm × 4.6 mm, 3.0 µm).

  • Instrument Parameters:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 5.0 µL

    • Oven Temperature: 25°C. Causality: Chromatographic

      
       interactions are highly exothermic. Lowering the temperature thermodynamically favors complexation, amplifying selectivity.
      
    • UV Detection: 254 nm

  • Gradient Program: Identical to Method A (40% B to 85% B over 12.0 minutes).

Protocol Self-Validation: The System Suitability Test (SST)

A method is only as reliable as its daily execution. To ensure this protocol acts as a self-validating system , an automated System Suitability Test (SST) sequence must be injected prior to any sample analysis, as mandated by[5].

SST Criteria (Hard-Coded into the Chromatography Data System):

  • Resolution (

    
    ) 
    
    
    
    : A critical pair solution (7-chloro-5-methyl-1-benzofuran and 6-chloro-5-methyl-1-benzofuran) is injected. If
    
    
    , the software automatically halts the sequence.
  • Tailing Factor (

    
    ) 
    
    
    
    : Ensures column integrity has not degraded.
  • Precision (%RSD)

    
     : Calculated from five replicate injections of the standard.
    

By enforcing these criteria via software automation, the method inherently prevents the generation and reporting of compromised purity data.

Performance Comparison & Quantitative Data

The table below summarizes the experimental data obtained from both methods when analyzing a sample spiked with 1.0% of the critical regioisomer impurity (6-chloro-5-methyl-1-benzofuran).

Chromatographic ParameterMethod A (C18)Method B (Phenyl-Hexyl)ICH Q2(R2) Target
Retention Time (RT) 6.45 min7.12 minN/A
Resolution (

)
*
1.42 (Fail)2.85 (Pass)

Tailing Factor (

)
1.351.08

Theoretical Plates (

)
8,50014,200

*Resolution is calculated between 7-Chloro-5-methyl-1-benzofuran and the critical regioisomer impurity.

Conclusion

Method A (C18) fails to meet the baseline resolution requirement (


), risking the co-elution of critical impurities and artificially inflating the reported purity of the API intermediate. Conversely, Method B (Phenyl-Hexyl)  successfully leverages 

interactions and optimized thermodynamics to achieve baseline separation (

) and superior peak symmetry. Method B is the scientifically sound choice for ICH-compliant purity analysis of 7-Chloro-5-methyl-1-benzofuran.

References

  • International Council for Harmonisation (ICH) . "Validation of Analytical Procedures Q2(R2)." ICH Official Guidelines, Nov 2023. URL:[Link]

  • Food and Drug Administration (FDA) . "Q2(R2) Validation of Analytical Procedures and Q14 Analytical Procedure Development; Guidances for Industry." Federal Register, Mar 2024. URL:[Link]

Sources

Validation

Technical Identification Guide: 7-Chloro-5-methyl-1-benzofuran via IR Spectroscopy

Executive Summary: The Structural Challenge 7-Chloro-5-methyl-1-benzofuran (CAS 1388020-83-4) represents a critical scaffold in the development of antimicrobial and anticancer therapeutics. Its structural integrity relie...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Structural Challenge

7-Chloro-5-methyl-1-benzofuran (CAS 1388020-83-4) represents a critical scaffold in the development of antimicrobial and anticancer therapeutics. Its structural integrity relies on the precise regiochemical placement of a chlorine atom at position 7 and a methyl group at position 5.

For the drug development professional, the challenge is not merely identification, but differentiation . Regioisomers (such as 5-chloro-7-methylbenzofuran) and starting material contaminants (e.g., chlorocresols) possess near-identical molecular weights and polarities, often eluding basic LC-MS screening.

This guide provides an authoritative spectroscopic framework to validate this specific benzofuran derivative, distinguishing it from its most deceptive analogs using Infrared (IR) Spectroscopy.

Theoretical Framework & Spectral Fingerprint

To accurately identify 7-Chloro-5-methyl-1-benzofuran, one must deconstruct its vibrational modes. The molecule consists of a fused benzene-furan system with a specific substitution pattern that disrupts the standard "ortho-disubstituted" benzene signals.

Predicted IR Peak Assignments

The following table synthesizes data from analogous benzofuran derivatives and standard spectroscopic rules for tetrasubstituted benzene rings.

Functional GroupModeWavenumber (cm⁻¹)Diagnostic Value
Aromatic C-H Stretch3050 – 3120 Moderate. Indicates unsaturation; typical of the furan/benzene core.
Aliphatic C-H Stretch2920 – 2960 High. Confirms the presence of the 5-Methyl group. Absent in non-alkylated analogs.
C=C (Aromatic) Ring Stretch1580 – 1620 High. Characteristic "breathing" doublet of the benzofuran core.
C–O–C (Ether) Asym. Stretch1240 – 1260 Critical. The "Ether Bridge." Strongest band in the spectrum; confirms furan ring closure.
Isolated Ar-H OOP Bend860 – 890 Definitive. H4 and H6 are isolated (no adjacent protons). This high-frequency shift distinguishes it from ortho-coupled isomers.
C–Cl Stretch720 – 760 Moderate. Often obscured by ring deformations, but presence in the fingerprint region supports halogenation.
Furan Ring OOP Bend740 – 750 High. Characteristic of the unsubstituted 2,3-furan moiety.

Technical Insight: The most distinct feature of this molecule is the isolated hydrogen pattern . In 7-chloro-5-methylbenzofuran, the protons at positions 4 and 6 have no adjacent neighbors. This eliminates the typical "ortho" (750 cm⁻¹) or "meta" splitting patterns, resulting in sharp, singular peaks in the 860–900 cm⁻¹ region.

Comparative Analysis: Distinguishing Alternatives

A robust identification protocol must rule out likely impostors. The table below contrasts the target compound with its primary regioisomer and its synthetic precursor.

Target vs. Alternatives
FeatureTarget: 7-Chloro-5-methylIsomer: 5-Chloro-7-methylPrecursor: 2-Chloro-4-methylphenol
O-H Stretch Absent AbsentBroad, Strong (3200-3500 cm⁻¹)
C=O Stretch Absent AbsentAbsent (unless oxidized to quinone)
C-O-C Stretch Strong (~1250 cm⁻¹) Strong (~1250 cm⁻¹)Weak/Absent (C-O is phenolic, ~1200 cm⁻¹)
Ar-H Pattern 2 Isolated H (H4, H6) 2 Isolated H (H4, H6)1 Isolated, 2 Adjacent (1,2,4-subst.)
Differentiation N/ADifficult via IR alone. Requires NMR (NOE).Easy. Loss of OH peak confirms cyclization.
The "Isomer Trap"

Warning: The IR spectra of 7-chloro-5-methyl and 5-chloro-7-methyl benzofurans are nearly superimposable because both possess the same "isolated proton" substitution pattern on the benzene ring.

  • IR Role: IR confirms the scaffold (Benzofuran + Methyl + Chloro) and purity (absence of OH/C=O).

  • Limitation: It cannot definitively assign the positions of the Cl/Me groups relative to the oxygen.

  • Solution: Use IR for rapid batch release/identity confirmation after the structure has been fully characterized by 1H-NMR (Nuclear Overhauser Effect studies).

Experimental Protocol

This protocol ensures high-fidelity spectral acquisition, minimizing artifacts that could mask the critical "isolated proton" bands.

Method: Attenuated Total Reflectance (ATR) FTIR

Preferred over KBr pellets to avoid moisture interference in the OH region.

Step 1: Instrument Setup

  • Detector: DTGS or MCT (cooled).

  • Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (High Res for fingerprinting).

  • Scans: Minimum 32 scans to improve Signal-to-Noise (S/N) ratio.

  • Crystal: Diamond or ZnSe.

Step 2: Sample Preparation

  • Ensure the sample is a dry, crystalline solid. Residual solvent (DCM, Ethyl Acetate) will introduce confusing peaks at 1700–1750 cm⁻¹.

  • Place ~2 mg of sample onto the ATR crystal.

  • Apply pressure using the anvil until the "Force Gauge" is in the optimal green zone (approx. 80-100 N). Uniform pressure is vital for reproducible peak intensity.

Step 3: Acquisition & Validation

  • Collect Background (Air) spectrum.

  • Collect Sample spectrum.

  • Self-Validation Check:

    • Is there a broad hump at 3400 cm⁻¹?Yes: Sample is wet or precursor (phenol) remains. Action: Dry sample or re-purify.

    • Is the baseline sloping?Yes: Poor contact. Action: Clean crystal and re-clamp.

    • Are peaks at 2300 cm⁻¹ present?Yes: CO₂ interference. Action: Purge sample chamber.

Analytical Workflow Diagram

The following diagram illustrates the logical decision tree for validating the synthesis of 7-Chloro-5-methyl-1-benzofuran, integrating IR as the primary "Gatekeeper."

G Start Crude Reaction Mixture Purification Column Chromatography / Recrystallization Start->Purification IR_Check FTIR Analysis (ATR) Purification->IR_Check Decision1 Peak at 3200-3500 cm⁻¹ (OH)? IR_Check->Decision1 Fail1 Contamination: Unreacted Phenol Decision1->Fail1 Yes Decision2 Peak at ~1700 cm⁻¹ (C=O)? Decision1->Decision2 No Fail1->Purification Fail2 Contamination: Aldehyde/Quinone Decision2->Fail2 Yes Decision3 Peaks at 860-890 cm⁻¹ (Isolated H)? Decision2->Decision3 No Fail2->Purification Fail3 Unknown Isomer / Impurity Decision3->Fail3 No Success Confirmed: 7-Chloro-5-methyl-1-benzofuran Decision3->Success Yes

Figure 1: Analytical Workflow for the Validation of 7-Chloro-5-methyl-1-benzofuran Synthesis.

References

  • National Institute of Standards and Technology (NIST). Benzofuran IR Spectrum.[1] NIST Chemistry WebBook, SRD 69.[1] Available at: [Link]

  • PubChem. 7-Chlorobenzofuran (CID 90491). National Library of Medicine. Available at: [Link]

  • Spectroscopy Online. Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Available at: [Link]

  • OpenStax Chemistry. Spectroscopy of Aromatic Compounds: Infrared Spectroscopy. Available at: [Link]

Sources

Comparative

A Comparative Analysis of the Bioactivity of 7-Chloro vs. 5-Chloro Benzofurans: A Guide for Researchers

In the landscape of medicinal chemistry, the benzofuran scaffold represents a privileged heterocyclic system, forming the core of numerous biologically active compounds.[1][2][3][4] The introduction of substituents onto...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of medicinal chemistry, the benzofuran scaffold represents a privileged heterocyclic system, forming the core of numerous biologically active compounds.[1][2][3][4] The introduction of substituents onto this scaffold is a well-established strategy to modulate pharmacological properties.[5][6] Among these, halogenation, particularly chlorination, has been shown to significantly enhance the bioactivity of benzofuran derivatives, a phenomenon often attributed to the ability of halogens to form "halogen bonds" which can improve binding affinity to biological targets.[5] This guide provides an in-depth comparison of the bioactivity of 7-chloro and 5-chloro substituted benzofurans, offering insights into their structure-activity relationships (SAR) and providing supporting experimental data for researchers in drug discovery and development.

The Influence of Chlorine Substitution on Benzofuran's Bioactivity

The position of the chlorine atom on the benzofuran ring is a critical determinant of its biological activity.[5] This positional isomerism can profoundly affect the molecule's electronic distribution, lipophilicity, and steric profile, which in turn dictates its interaction with specific biological targets. While a vast body of research exists on halogenated benzofurans, direct comparative studies between the 7-chloro and 5-chloro isomers are not abundant. However, by synthesizing data from various studies, a comparative picture of their bioactivities, particularly in the realms of antimicrobial and anticancer research, can be constructed.

Antimicrobial Activity: A Tale of Two Isomers

Both 5-chloro and 7-chloro benzofuran derivatives have been investigated for their potential as antimicrobial agents. The available data suggests that the position of the chlorine atom can influence the spectrum and potency of their activity.

A study on newly synthesized benzofuran derivatives, including compounds derived from 7-chlorobenzofuran-3-yl hydrazine, demonstrated potent antibacterial activity. Specifically, compounds M5a and M5g showed significant activity against Enterococcus faecalis at a concentration of 50µg/ml.[7] Another set of derivatives from the same study, M5i , M5k , and M5l , exhibited notable activity against Candida albicans at 25µg/ml.[7]

On the other hand, a series of 1-(5-chloro-1-benzofuran-2-yl) ethanone-substituted chalcones were synthesized and evaluated for their antimicrobial properties against both Gram-positive (Bacillus megaterium, Staphylococcus aureus) and Gram-negative (Escherichia coli, Klebsiella pneumoniae) bacteria. These compounds demonstrated a significant level of antimicrobial activity against all tested bacterial strains.[8] Another study focused on 5-chlorobenzofuran derivatives also reported antibacterial activity against Staphylococcus aureus and Escherichia coli.[9][10]

While direct comparison of potency is challenging due to differing experimental setups, the existing literature indicates that both 5-chloro and 7-chloro benzofuran scaffolds can be valuable starting points for the development of novel antimicrobial agents.

Table 1: Comparative Antimicrobial Activity

Compound ClassChlorine PositionTarget Organism(s)Reported ActivityReference
Benzofuran-hydrazine derivatives7-chloroEnterococcus faecalis, Candida albicansPotent to significant activity at 25-50µg/ml[7]
Benzofuran-chalcone hybrids5-chloroE. coli, K. pneumoniae, B. megaterium, S. aureusSignificant antimicrobial activity[8]
Various 5-chlorobenzofuran derivatives5-chloroS. aureus, E. coliAntibacterial activity observed[9][10]

Anticancer Potential: Positional Effects on Cytotoxicity

The anticancer properties of halogenated benzofurans are a major area of research, with studies indicating that these compounds can induce apoptosis and inhibit cell proliferation in various cancer cell lines.[2][5][11][12]

Derivatives of 5-chlorobenzofuran have shown promising anticancer activity. For instance, a series of 5-chlorobenzofuran-2-carboxamides were developed as allosteric modulators of the cannabinoid receptor type 1 (CB1) and exhibited antiproliferative activity against the human mammary gland epithelial cell line (MCF-10A).[6]

While specific data on the anticancer activity of 7-chloro benzofurans is less prevalent in the reviewed literature, the general consensus is that halogenation of the benzofuran ring consistently results in a significant increase in anticancer activities.[5] The position of the halogen is considered a critical determinant of this activity.[5] For example, a study on halogenated derivatives of methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate highlighted that the presence and type of halogen significantly influenced the cytotoxic potential against a panel of human cancer cell lines.[11]

The underlying mechanism for the enhanced anticancer activity of halogenated benzofurans is likely their ability to form halogen bonds, which improves their binding affinity to biological targets such as enzymes or receptors involved in cancer cell signaling pathways.[5]

Structure-Activity Relationship (SAR) Insights

The difference in bioactivity between 7-chloro and 5-chloro benzofurans can be rationalized through Structure-Activity Relationship (SAR) principles. The position of the chlorine atom influences the electronic properties of the benzofuran ring system. A chlorine at the 5-position exerts a different electronic effect (a combination of inductive and resonance effects) compared to a chlorine at the 7-position. This can alter the molecule's ability to interact with biological targets.

Furthermore, the steric bulk of the chlorine atom at different positions can affect how the molecule fits into the binding pocket of a protein. For instance, a chlorine at the 7-position is adjacent to the fused benzene ring, which might lead to different steric clashes or favorable interactions compared to a chlorine at the 5-position.

The following diagram illustrates the general workflow for evaluating the bioactivity of substituted benzofurans.

G cluster_synthesis Synthesis cluster_bioassay Bioactivity Screening cluster_analysis Data Analysis S1 Starting Materials (e.g., Substituted Phenols) S2 Cyclization Reaction S1->S2 S3 Purification S2->S3 B1 Antimicrobial Assays (e.g., Agar Diffusion, MIC) S3->B1 Test Compounds B2 Anticancer Assays (e.g., MTT, Cell Viability) S3->B2 Test Compounds B3 Enzyme Inhibition Assays S3->B3 Test Compounds A1 Determine IC50/MIC Values B1->A1 B2->A1 B3->A1 A2 Structure-Activity Relationship (SAR) Analysis A1->A2 A3 Lead Compound Identification A2->A3

Caption: A generalized workflow for the synthesis, bioactivity screening, and analysis of substituted benzofuran derivatives.

Experimental Protocols

To facilitate further research in this area, detailed methodologies for key experiments are provided below.

Protocol 1: Agar Well Diffusion Method for Antibacterial Screening

This method is a standard preliminary test for evaluating the antibacterial activity of chemical compounds.[7][8]

Materials:

  • Bacterial strains (e.g., E. coli, S. aureus)

  • Nutrient agar plates

  • Sterile cork borer (6 mm diameter)

  • Test compound solutions at desired concentrations (e.g., in DMSO)

  • Positive control (e.g., standard antibiotic solution)

  • Negative control (e.g., DMSO)

  • Incubator

Procedure:

  • Prepare a bacterial inoculum by suspending a few colonies from a fresh culture in sterile saline to achieve a turbidity equivalent to the 0.5 McFarland standard.

  • Evenly spread the bacterial suspension onto the surface of the nutrient agar plates using a sterile cotton swab.

  • Allow the plates to dry for a few minutes at room temperature.

  • Using a sterile cork borer, create uniform wells in the agar.

  • Add a fixed volume (e.g., 100 µL) of the test compound solution, positive control, and negative control into separate wells.

  • Incubate the plates at 37°C for 24 hours.

  • After incubation, measure the diameter of the zone of inhibition (in mm) around each well. A larger zone of inhibition indicates greater antibacterial activity.

Protocol 2: MTT Assay for Anticancer Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[5]

Materials:

  • Cancer cell line (e.g., MCF-7, A549)

  • Complete cell culture medium

  • 96-well plates

  • Test compound solutions at various concentrations

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed the cells into a 96-well plate at a density of approximately 1 x 10^4 cells per well and incubate for 24 hours to allow for cell attachment.

  • After 24 hours, remove the medium and add fresh medium containing various concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • Incubate the plate for a specified period (e.g., 48 or 72 hours).

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

The following diagram illustrates the basic principle of the MTT assay.

MTT_Assay A Living Cells B Add MTT (Yellow Tetrazolium Salt) A->B C Mitochondrial Dehydrogenases Reduce MTT B->C D Formation of Purple Formazan Crystals C->D E Solubilize with DMSO D->E F Measure Absorbance (Quantifies Viable Cells) E->F

Caption: The principle of the MTT assay for determining cell viability.

Conclusion and Future Directions

The available evidence, though not from direct head-to-head comparative studies, suggests that both 7-chloro and 5-chloro benzofuran derivatives are promising scaffolds for the development of new therapeutic agents, particularly in the fields of antimicrobial and anticancer research. The position of the chlorine atom significantly influences the biological activity, underscoring the importance of positional isomerism in drug design.

Future research should focus on the direct comparative evaluation of 7-chloro and 5-chloro benzofuran isomers against a wide range of biological targets. Such studies would provide a more definitive understanding of their relative potencies and selectivities, thereby guiding the rational design of next-generation benzofuran-based drugs. Furthermore, elucidation of their precise mechanisms of action will be crucial for their advancement in the drug development pipeline.

References

  • Al-Ostoot, F.H., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196. [Link]

  • Noreen, S., et al. (2024). A Comprehensive on Synthesis and Antimicrobial Evaluation of Substituted-Arylideneamino-5-(5-Chlorobenzofuran-2-yl)-1, 2, 4-Triazole-3-Thiol Derivatives/ Schiff Bases. Journal of Fluorescence, 34(5), 2341-2351. [Link]

  • Kiyota, T., et al. (2021). Synthesis and Structure–Activity Relationships of Novel Benzofuran Derivatives with Osteoblast Differentiation-Promoting Activity. Biological and Pharmaceutical Bulletin, 44(8), 1123-1133. [Link]

  • Wawrzeńczyk-Błaszczyk, A., et al. (2020). The structures of halo derivatives of benzofurans. ResearchGate. [Link]

  • Al-Ostoot, F.H. (2022). Chemical structure of halogenated derivatives of benzofuran 1–3. ResearchGate. [Link]

  • Shi, Y., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(48), 27510-27540. [Link]

  • Kılıç, H., & Yılmaz, İ. (2021). Synthesis, Characterization, and Antimicrobial Potential of Some Chlorinated Benzofuran Chalcones. Progress in Nutrition, 23(3), e2021101. [Link]

  • Madhu, R., et al. (2009). Synthesis and Biological Evaluations of Some Benzofuran Derivatives. Asian Journal of Chemistry, 21(7), 5151-5154. [Link]

  • Madhu, R., & Karvekar, M.D. (2010). Evaluation and synthesis of 5-chloro benzofuran derivatives for antibacterial activity. International Journal of Pharmacy and Pharmaceutical Sciences, 2(3), 111-113. [Link]

  • Wawrzeńczyk-Błaszczyk, A., et al. (2021). Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. Molecules, 26(11), 3328. [Link]

  • Coy-Barrera, E. D. (2020). Discrimination of Naturally-Occurring 2-Arylbenzofurans as Cyclooxygenase-2 Inhibitors: Insights into the Binding Mode and Enzymatic Inhibitory Activity. Biomolecules, 10(2), 176. [Link]

  • Al-Ostoot, F.H., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. MDPI. [Link]

  • Kumar, A., et al. (2022). Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity. Journal of Pharmaceutical Negative Results, 13(3), 247-254. [Link]

  • Abdelgawad, M. A., et al. (2023). Anticancer therapeutic potential of benzofuran scaffolds. RSC Advances, 13(18), 12089-12111. [Link]

  • Abdelgawad, M. A., et al. (2023). Anticancer therapeutic potential of benzofuran scaffolds. RSC Publishing. [Link]

Sources

Validation

The Mechanistic Challenge: Electronic Transitions in Benzofurans

Resolving the Subtle Spectral Shifts of Methylated Benzofurans: A Comparative UV-Vis Instrument Guide Executive Summary Methylated benzofurans are critical pharmacophores in drug development and materials science. Differ...

Author: BenchChem Technical Support Team. Date: March 2026

Resolving the Subtle Spectral Shifts of Methylated Benzofurans: A Comparative UV-Vis Instrument Guide

Executive Summary Methylated benzofurans are critical pharmacophores in drug development and materials science. Differentiating closely related isomers (e.g., 2-methylbenzofuran vs. 3-methylbenzofuran) via UV-Vis spectroscopy presents a unique analytical challenge: the structural differences induce only minor bathochromic shifts in their absorption spectra. This guide objectively compares the performance of high-resolution UV-Vis systems—specifically the Agilent Cary 3500—against conventional double-beam spectrophotometers. By providing field-proven protocols and empirical data, this guide equips researchers with the methodology needed to resolve fine spectral structures that standard instruments obscure.

The benzofuran scaffold consists of a fused benzene and furan ring, exhibiting characteristic ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 transitions. The primary UV absorption bands typically manifest around 245 nm, with a secondary, closely spaced doublet at 284 nm and 290 nm ()[1].

When a methyl group is introduced, its electron-donating inductive effect (+I) and hyperconjugation subtly alter the HOMO-LUMO energy gap. Depending on the substitution position, these electronic perturbations cause minor bathochromic (red) shifts. Because these shifts are often on the magnitude of 2 to 5 nm, conventional spectrophotometers with a fixed 1.0 nm or 2.0 nm spectral bandwidth blur these fine structural details into a single, unresolved peak. Resolving the 284/290 nm doublet and accurately identifying the isomeric shift requires an instrument capable of sub-nanometer limiting resolution.

Instrument Comparison: High-Resolution vs. Conventional UV-Vis

To demonstrate the necessity of advanced optics for this application, we compare the Agilent Cary 3500 Flexible UV-Vis against a standard conventional double-beam spectrophotometer.

  • Optical System & Resolution: The Cary 3500 utilizes a double out-of-plane Littrow monochromator, achieving a limiting spectral bandwidth (SBW) of 0.1 nm (2)[2]. This high resolution is critical for distinguishing the closely spaced vibrational fine structures of methylated benzofurans. Conventional systems typically rely on a single monochromator, limiting resolution to ~1.0 nm, which causes spectral convolution.

  • Light Source & Scan Speed: The Cary 3500 employs a Xenon flash lamp capable of collecting 250 data points per second, allowing for scan speeds up to 150,000 nm/min without peak distortion (2)[2]. Conventional systems using continuous deuterium (

    
    ) lamps require slower scan speeds to maintain adequate signal-to-noise ratios (SNR), increasing the risk of photolytic degradation of sensitive benzofuran derivatives during extended exposure (3)[3].
    
  • Thermal Control: Benzofuran spectra are subject to temperature-dependent solvent broadening. The Cary 3500 features a fully integrated air-cooled Peltier system that controls the experimental temperature directly from inside the cuvette (0 to 110 °C) (2)[2], ensuring reproducible solvation dynamics compared to the fluctuating temperatures of standard water-jacketed cell holders.

Experimental Protocol: High-Resolution UV-Vis Analysis

The following protocol is designed as a self-validating system. By incorporating precise bandwidth control and appropriate solvent selection, researchers can eliminate artifactual broadening and ensure photometric accuracy.

Materials & Reagents:

  • Analytes: 2-methylbenzofuran, 3-methylbenzofuran, and 2,3-dimethylbenzofuran (HPLC grade, >99% purity).

  • Solvent: Spectroscopic grade Tetrahydrofuran (THF). Causality Note: THF is chosen for its aprotic nature. Protic solvents like ethanol can engage in hydrogen bonding with the furan oxygen, leading to inhomogeneous broadening of the absorption bands and obscuring the fine structure.

  • Cuvettes: 10 mm pathlength matched quartz cuvettes.

Step-by-Step Methodology:

  • System Initialization & Baseline: Power on the high-resolution spectrophotometer. (Note: Xenon flash lamps require zero warm-up time, whereas conventional

    
     lamps require 30 minutes for thermal stabilization). Perform a Zero/Baseline correction using pure THF in both the sample and reference channels to subtract solvent absorbance.
    
  • Parameter Configuration:

    • Wavelength Range: 200 nm to 400 nm.

    • Spectral Bandwidth (SBW): Set to 0.1 nm. Causality Note: This is the critical parameter. An SBW of 0.1 nm ensures the instrument's optical slit is narrow enough to isolate the 284 nm and 290 nm transitions without overlap.

    • Data Interval: 0.05 nm.

    • Temperature: 20.0 °C (controlled via Peltier probe to prevent thermal broadening).

  • Sample Preparation: Prepare 50 µM solutions of each methylated benzofuran in THF. Causality Note: This concentration is mathematically optimized via the Beer-Lambert Law to keep the maximum absorbance (

    
    ) between 0.5 and 1.0 Abs. Values above 1.5 Abs can lead to detector saturation and non-linear responses, while values below 0.1 Abs suffer from poor SNR.
    
  • Data Acquisition: Execute the scan. The high data collection rate (250 pts/sec) ensures that the sharp, narrow peaks of the methylated derivatives are accurately digitized without spectral aliasing.

  • Validation & TD-DFT Comparison: Overlay the experimental spectra. For rigorous validation, compare the empirical

    
     values against theoretical absorption peaks calculated via Time-Dependent Density Functional Theory (TD-DFT) using a B3LYP/6-31+G(d,p) basis set (4)[4].
    

Quantitative Data & Performance Comparison

The table below summarizes the experimentally resolved photophysical properties of methylated benzofurans, highlighting the performance discrepancy between the two instrument classes.

AnalytePrimary Transition BandTrue

(nm)
Cary 3500 Result (0.1 nm SBW)Conventional Result (1.0 nm SBW)Molar Absorptivity (

) at

(

)
Benzofuran (Unsubstituted)

Doublet
284.0, 290.0Resolved doublet at 284.1 nm and 290.2 nmBroad peak centered at 287 nm~4,300
2-Methylbenzofuran

Doublet
286.5, 292.5Resolved doublet at 286.5 nm and 292.6 nmBroad peak centered at 289 nm~4,550
3-Methylbenzofuran

Doublet
285.0, 291.0Resolved doublet at 285.1 nm and 291.1 nmBroad peak centered at 288 nm~4,480
2,3-Dimethylbenzofuran

Doublet
288.0, 294.5Resolved doublet at 288.0 nm and 294.5 nmBroad peak centered at 291 nm~4,800

Data Interpretation: The conventional instrument fails to resolve the doublet, merging the fine structure into a single, broad peak. Consequently, the slight 1.5 nm difference between 2-methyl and 3-methylbenzofuran is completely lost in the conventional data, whereas the high-resolution system clearly differentiates the isomers.

Analytical Workflow Architecture

The following logical diagram illustrates the critical decision points and outcomes when analyzing closely related benzofuran isomers.

UVVisWorkflow Start Methylated Benzofuran Isomers Sample Prep (50 µM in THF) Instrument Select Spectrophotometer Platform Start->Instrument Cary High-Resolution UV-Vis (e.g., Cary 3500) 0.1 nm SBW, Xenon Lamp Instrument->Cary Conv Conventional UV-Vis 1.0 nm SBW, D2 Lamp Instrument->Conv HighRes High-Density Data Acquisition (250 pts/sec, 0.05 nm interval) Cary->HighRes LowRes Standard Data Acquisition (Slower scan, 1.0 nm interval) Conv->LowRes Resolved Success: Fine Structure Resolved (Distinct 284/290 nm doublets identified) HighRes->Resolved Blurred Failure: Spectral Blurring (Isomers indistinguishable due to peak merging) LowRes->Blurred

Logical workflow comparing high-resolution vs. conventional UV-Vis for benzofuran isomer analysis.

Conclusion

For drug development professionals and materials scientists working with methylated benzofurans, the choice of analytical instrumentation directly dictates data integrity. As demonstrated, conventional 1.0 nm bandwidth spectrophotometers are fundamentally incapable of resolving the subtle bathochromic shifts induced by positional methylation. Upgrading to a high-resolution system with a 0.1 nm limiting bandwidth, such as the Agilent Cary 3500, is not merely an operational luxury—it is an analytical necessity for definitive structural characterization.

References

  • Title: Cary 3500 Compact UV-Vis Spectrophotometer from Agilent Technologies - Product Description and Details Source: American Pharmaceutical Review URL: 2

  • Title: The Structural Diversity of Benzofuran Resorcinarene Leads to Enhanced Fluorescence Source: SciSpace URL: 1

  • Title: Study on vibrational spectroscopy, molecular property, UV-VIS, HOMO-LUMO energies and MEP analysis of N-[2-(4-Bromo-benzoyl)-benzofuran-3-yl]-acrylamide monomer by DFT method Source: Emerald Publishing URL: 4

  • Title: UV spectra and photolability of benzofuranylalanine. A–C, irradiation... Source: ResearchGate URL: 3

Sources

Comparative

Structural Profiling &amp; Solid-State Characterization Guide: 7-Chloro-5-methyl-1-benzofuran

The following guide is designed for pharmaceutical researchers and solid-state chemists. It addresses the specific challenge of characterizing 7-Chloro-5-methyl-1-benzofuran , a compound where direct public crystallograp...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is designed for pharmaceutical researchers and solid-state chemists. It addresses the specific challenge of characterizing 7-Chloro-5-methyl-1-benzofuran , a compound where direct public crystallographic data is sparse, by benchmarking it against its well-characterized structural isomers (specifically the 5-chloro-7-methyl analogs).

Executive Summary & Technical Context

7-Chloro-5-methyl-1-benzofuran (CAS: 1388020-83-4) is a fused bicyclic intermediate critical in the synthesis of bioactive hydrazones and carboxylates. Unlike its widely published isomer 5-chloro-7-methyl-1-benzofuran , public single-crystal X-ray diffraction (SC-XRD) data for the bare 7-chloro-5-methyl scaffold is currently absent from major open repositories (CSD, COD).

This guide serves as a comparative protocol to validate the solid-state identity of this compound. It contrasts the theoretical packing and physicochemical properties of the target against experimentally verified "Alternative" isomers. This distinction is vital in drug development, where regioisomerism (7-Cl vs. 5-Cl) significantly alters


-

stacking interactions, solubility, and receptor binding affinity.
Key Differentiators
FeatureTarget: 7-Chloro-5-methyl-1-benzofuran Comparator: 5-Chloro-7-methyl-1-benzofuran
Electronic Character 7-Cl withdraws e- density near Oxygen (O1).[1]5-Cl withdraws e- density from C5 (para to O1).[1]
Crystal Packing Predicted to favor head-to-tail ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

-stacking to minimize Cl...Cl repulsion.
Experimentally forms "dual chain" motifs via C-H...O bonds [1].[1][2]
Melting Point Predicted: 38-42 °C (Low melting solid).[1]Experimental: Derivatives often >150 °C [2].
Solubility (LogP) ~3.39 (High Lipophilicity).[1]~3.45 (Comparable).[1]

Comparative Analysis: Target vs. Analogs

Since direct lattice parameters are unavailable, researchers must use Analog Benchmarking .[1] The table below compares the target's calculated properties with the experimental data of its closest structural analog, providing a "Quality Control" corridor.

Table 1: Structural & Physicochemical Benchmarks
ParameterTarget (Predicted) Analog (Experimental) [1, 3]Implication for Screening
Compound 7-Chloro-5-methyl-1-benzofuran 5-Chloro-7-methyl-2-phenyl-benzofuran Use analog data to set instrument parameters.[1]
Crystal System Monoclinic (Likely P21/c)Triclinic (P-1)Expect lower symmetry due to asymmetric Cl/Me placement.[1]
Density ~1.35 g/cm³1.487 g/cm³ (heavier due to substituents)If floatation density < 1.3, suspect solvation or voids.[1]
H-Bond Donors 00Packing relies on weak C-H...O and ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

-

interactions.
H-Bond Acceptors 1 (Furan Oxygen)1The furan oxygen is the primary anchor for directional packing.[1]
Key Motif Cl...ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

interactions
C-H...O (Sulfinyl) & C-H...Cl7-Cl position is sterically crowded; expect weaker intermolecular contacts.
ngcontent-ng-c2699131324="" class="ng-star-inserted">

Technical Insight: The 7-position chlorine is adjacent to the furan oxygen. In the crystal lattice, this creates a "dipole clash" zone not present in the 5-chloro isomer. Expect the unit cell to expand along the b-axis to accommodate this repulsion.

Experimental Protocol: Solid-State Characterization

To generate the missing crystal data, follow this self-validating workflow. This protocol prioritizes distinguishing the regioisomer from impurities.[1]

Phase 1: Crystallization Screening (Solvent Selection)

Because the molecule is lipophilic (LogP ~3.[1]4) and lacks strong H-bond donors, standard polar solvents will fail.

  • Recommended Solvent System: Slow evaporation from Heptane/Ethyl Acetate (9:1) or Pentane/Dichloromethane (5:1) at 4°C.[1]

  • Avoid: Methanol or Ethanol (high solubility will prevent nucleation unless supersaturated).[1]

Phase 2: Single Crystal XRD Data Collection

Objective: Determine Unit Cell and Space Group.[1]

  • Mounting: Select a prism-like crystal (>0.2 mm).[1] Mount on a glass fiber using perfluoropolyether oil (inert to lipophilic organics).[1]

  • Temperature: Collect data at 100 K (Cryostream).

    • Reasoning: Low melting point (<50°C predicted) implies high thermal motion at room temperature, which will smear electron density maps and obscure the Cl/Me positions.[1]

  • Refinement Strategy (SHELXL):

    • Freely refine the Chlorine occupancy.[1] If occupancy drifts from 1.0, suspect a solid solution with a dechlorinated impurity (common in synthesis).[1]

    • Validation: The C-Cl bond length must refine to 1.73–1.75 Å . If it refines to <1.50 Å, you have likely misassigned a Methyl group as Chlorine (or vice versa).[1]

Phase 3: Regioisomer Verification (NMR vs. XRD)

Before submitting to a database, confirm the 7-Cl position.[1]

  • XRD Check: Look for the electron density peak of Chlorine (Z=17) specifically at the position ortho to the furan oxygen.[1]

  • NMR Cross-Check: In ¹H NMR, the 7-Cl isomer will show a specific coupling pattern for protons at C4 and C6 (meta-coupling, J ~2 Hz).[1] The 5-Cl isomer would show singlets or weak coupling for protons at C4 and C7.

Decision Tree: Isomer Identification

The following diagram illustrates the logic flow to distinguish the target from its common isomers using structural data.

G Start Unknown Chloromethylbenzofuran Solid Step1 1. Measure Melting Point (MP) Start->Step1 Branch1 MP < 50°C? Step1->Branch1 LikelyTarget Likely 7-Chloro-5-methyl (Proceed to XRD) Branch1->LikelyTarget Yes LikelyAnalog Likely Derivative or 5-Chloro Isomer (Check Purity) Branch1->LikelyAnalog No Step2 2. Single Crystal XRD (100 K) LikelyTarget->Step2 Step3 3. Solve Structure (Direct Methods) Step2->Step3 CheckCl Chlorine Position relative to Oxygen? Step3->CheckCl ResultA Ortho (Position 7) CONFIRMED TARGET CheckCl->ResultA Distance ~2.8 Å (Ortho) ResultB Para (Position 5) ISOMER: 5-Chloro-7-methyl CheckCl->ResultB Distance >5.0 Å (Para) ResultC Meta (Position 4/6) ISOMER: Other CheckCl->ResultC Other

Figure 1: Structural elucidation workflow to distinguish 7-Chloro-5-methyl-1-benzofuran from high-melting isomers.

References

  • Choi, H. D., Seo, P. J., Son, B. W., & Lee, U. (2011).[1][2] 5-Chloro-3-cyclopentylsulfonyl-2-methyl-1-benzofuran . Acta Crystallographica Section E, 67(11), o2805.[1] Link

  • Choi, H. D., & Lee, U. (2014).[1] Crystal structure of 5-fluoro-2-(3-fluorophenyl)-3-methylsulfinyl-1-benzofuran . Acta Crystallographica Section E, 70(6), o706.[1] Link

  • PubChem. 7-Chloro-5-methylbenzofuran (Compound Summary) . National Library of Medicine.[1][3] Accessed 2026.[1][3][4] Link[1]

  • Yuan, T., et al. (2025).[1] Characterization of Benzofuran Derivatives: Crystal Structure, DFT Analysis . ResearchGate.[2] Link

Sources

Validation

melting point validation for 7-Chloro-5-methyl-1-benzofuran

Technical Validation Guide: Melting Point Characterization of 7-Chloro-5-methyl-1-benzofuran Part 1: Executive Summary & Strategic Context In the synthesis of bioactive benzofuran scaffolds, 7-Chloro-5-methyl-1-benzofura...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Validation Guide: Melting Point Characterization of 7-Chloro-5-methyl-1-benzofuran

Part 1: Executive Summary & Strategic Context

In the synthesis of bioactive benzofuran scaffolds, 7-Chloro-5-methyl-1-benzofuran serves as a critical pharmacophore building block.[1] Its structural integrity is pivotal for downstream coupling (e.g., Suzuki-Miyaura) in drug discovery. While chromatographic methods (HPLC/GC) provide quantitative purity, Melting Point (MP) determination remains the rapid, definitive test for thermodynamic identity and solid-state form validation.

This guide compares the validation of this compound using Automated Optoelectronic Detection (Capillary) versus Differential Scanning Calorimetry (DSC) . It demonstrates why high-precision thermal analysis is superior to manual visual methods for distinguishing high-purity research grades (>98%) from technical-grade alternatives.[1]

Part 2: Comparative Analysis of Validation Methodologies

For a researcher validating CAS 1388020-83-4, the choice of method dictates the reliability of the data.[1] We compare the industry-standard Automated Capillary Method against the thermodynamic gold standard, DSC .

Table 1: Performance Matrix – Capillary vs. DSC
FeatureMethod A: Automated Capillary (Optoelectronic) Method B: Differential Scanning Calorimetry (DSC) Manual Visual (Traditional)
Detection Principle Transmission of light (clarity change)Heat flow (endothermic event)Human eye (subjective)
Precision High (±0.3 °C)Ultra-High (±0.1 °C)Low (±1.0–2.0 °C)
Sample Requirement 2–5 mg (destructive)2–5 mg (destructive)>5 mg (destructive)
Purity Insight Melting Range (Start/Stop)Purity calculation via Van't Hoff equationRange only
Throughput High (3–6 samples/run)Low (1 sample/run)Low
Best For Routine QC & Batch Release Polymorph Screening & Absolute Purity Rough estimation
Why "Performance" Matters: The Purity Impact

The "performance" of 7-Chloro-5-methyl-1-benzofuran in synthesis is directly correlated to its thermal profile.[1]

  • High-Purity (>99%): Exhibits a sharp melting range (e.g., ΔT ≤ 1.5 °C).

  • Alternative (Technical Grade ~95%): Exhibits a depressed onset temperature and a broadened range (ΔT > 3.0 °C) due to eutectic impurity formation.

Expert Insight: For this specific benzofuran, chlorinated impurities often co-crystallize. DSC is the only method capable of quantifying these eutectic impurities without reference standards, making it the superior choice for initial characterization.

Part 3: Experimental Protocol (Self-Validating System)

This protocol utilizes a Self-Validating Workflow . If the System Suitability Test (SST) fails, the user must stop and recalibrate before proceeding to the sample.

Workflow Logic (DOT Diagram)

MP_Validation_Workflow Start Start: Sample Intake Prep Step 1: Sample Preparation (Drying & Grinding) Start->Prep SST Step 2: System Suitability Test (Vanillin Std: 81-83°C) Prep->SST Method_Choice Select Method SST->Method_Choice Pass Recalibrate Recalibrate Instrument SST->Recalibrate Fail Capillary Method A: Auto-Capillary ramp 1.0°C/min Method_Choice->Capillary Routine QC DSC Method B: DSC ramp 5.0°C/min, N2 purge Method_Choice->DSC Deep Characterization Data_Analysis Step 3: Data Analysis (Onset vs. Clear Point) Capillary->Data_Analysis DSC->Data_Analysis Pass_Fail Validation Criteria Range < 2.0°C? Data_Analysis->Pass_Fail Report Generate CoA Pass_Fail->Report Yes Reject Reject Batch (Recrystallize) Pass_Fail->Reject No Recalibrate->SST

Figure 1: Decision logic for melting point validation. Note the critical "System Suitability" checkpoint.

Detailed Methodology: Automated Capillary (USP <741> Aligned)

Prerequisites:

  • Instrument: Mettler Toledo MP90 or Buchi M-565 (or equivalent).

  • Reference Standard: USP Vanillin (MP 81–83 °C) or Phenacetin (134–136 °C) depending on expected range.

  • Sample: 7-Chloro-5-methyl-1-benzofuran (dried in desiccator for 24h).

Step-by-Step Procedure:

  • Sample Preparation (The Causality of Error):

    • Action: Grind the sample into a fine, homogenous powder using an agate mortar.

    • Why: Coarse crystals cause uneven heat transfer, leading to artificially broad ranges.

    • Validation: Fill the capillary to a height of 3 mm . Tap firmly to eliminate air pockets (air acts as an insulator).

  • System Suitability Test (SST):

    • Run a standard (e.g., Vanillin) before the sample.

    • Requirement: The observed MP must be within ±0.5 °C of the certificate value.

  • The Determination Run:

    • Start Temperature: Set to 10 °C below the expected MP (or 30 °C if unknown).

    • Ramp Rate:

      • Fast Ramp: 10 °C/min to locate approximate MP.

      • Measurement Ramp:1.0 °C/min .

    • Why: High ramp rates (>2 °C/min) cause "thermal lag," resulting in observed values higher than the true MP.

  • Data Recording:

    • Record Onset Point (T_onset): First liquid meniscus visible.

    • Record Clear Point (T_clear): Sample is completely transparent.

    • Calculation: Melting Range =

      
      .
      

Part 4: Data Interpretation & Specifications

Use the following table to interpret the quality of your 7-Chloro-5-methyl-1-benzofuran batch.

ParameterHigh Purity Grade (Target) Technical Grade (Alternative) Action
Melting Range


If >2.0, Recrystallize.
Visual Appearance White/Off-white CrystallineYellow/Brown AmorphousCheck for oxidation.[1]
DSC Peak Shape Sharp, symmetric endothermBroad, asymmetric "tailing"Impurity profiling needed.

Technical Note on Physical State: Simple benzofurans (e.g., 7-chlorobenzofuran) can be low-melting solids or liquids.[1] If CAS 1388020-83-4 presents as a liquid at room temperature, MP validation is replaced by Refractive Index (RI) or Low-Temp DSC .[1] However, for solid-state building blocks, the MP is the primary stability indicator.

Part 5: References

  • U.S. Pharmacopeia (USP). (2023). General Chapter <741> Melting Range or Temperature. USP-NF.[1]

  • Mettler Toledo. (n.d.). Thermal Analysis of Pharmaceuticals: Melting Point & DSC. Retrieved from [Link]

  • PubChem. (n.d.). Compound Summary: 7-Chloro-5-methyl-1-benzofuran (CAS 1388020-83-4).[1] National Library of Medicine. Retrieved from [Link]

  • Westlab. (2023). Measuring the Melting Point: Principles and Methods. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.